molecular formula C6H6ClNO B183048 3-Amino-2-chlorophenol CAS No. 56962-01-7

3-Amino-2-chlorophenol

Cat. No.: B183048
CAS No.: 56962-01-7
M. Wt: 143.57 g/mol
InChI Key: CFWIOOCJVYJEID-UHFFFAOYSA-N
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Description

3-Amino-2-chlorophenol (CAS 56962-01-7) is an aromatic compound with the molecular formula C6H6ClNO and an average molecular mass of 143.57 g/mol . This compound, which features both amine and phenol functional groups on a chlorinated benzene ring, is a solid at room temperature with a melting point of 110-111°C . Its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research. As a chlorinated aniline derivative, this compound falls into a class of chemicals used as intermediates in the manufacturing of agricultural chemicals, pharmaceuticals, and dyes . Chlorophenols, in general, are recognized as environmental contaminants and require careful handling. The compound should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions, as chlorophenol compounds can pose health and environmental hazards .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWIOOCJVYJEID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343284
Record name 3-Amino-2-chlorophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56962-01-7
Record name 3-Amino-2-chlorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56962-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-2-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-2-chlorophenol (CAS: 56962-01-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-2-chlorophenol (CAS: 56962-01-7), a chemical intermediate with applications in the synthesis of pharmaceuticals and other complex organic molecules. This document consolidates available data on its physicochemical properties, safety and handling protocols, and known applications. While direct research on the biological activity and specific signaling pathway interactions of this compound is limited in publicly accessible literature, this guide serves as a foundational resource for researchers exploring its potential in drug discovery and development.

Physicochemical Properties

This compound is an organic compound featuring an amino group and a chlorine atom attached to a phenol ring. Its structure lends it to be a solid at room temperature and soluble in polar solvents.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 56962-01-7
Molecular Formula C₆H₆ClNO
Molecular Weight 143.57 g/mol
Appearance Solid
Melting Point 108-110 °C
Boiling Point Not explicitly found
Solubility Soluble in polar solvents
InChI Key CFWIOOCJVYJEID-UHFFFAOYSA-N
SMILES ClC1=C(N)C=CC=C1O

Spectroscopic Data

Table 2: Available Spectroscopic Information

TechniqueAvailabilitySource(s)
¹H NMR Available from some suppliers
IR Vapor phase IR spectra referenced
Mass Spectrometry GC-MS data referenced

Synthesis

This compound is primarily used as an intermediate in chemical synthesis. A general synthetic approach involves the nitration of a chlorophenol precursor followed by the reduction of the nitro group to an amine.

Hypothetical Experimental Protocol for Synthesis

The following protocol is a hypothetical representation based on general organic chemistry principles and information from related syntheses. This protocol has not been experimentally validated and must be adapted and optimized under appropriate laboratory conditions by qualified personnel.

SynthesisWorkflow Start Starting Material: 2-Chlorophenol Nitration Nitration: Add nitric acid in a suitable solvent (e.g., acetic acid or sulfuric acid) at controlled temperature. Start->Nitration Intermediate Intermediate: 3-Nitro-2-chlorophenol Nitration->Intermediate Reduction Reduction: Reduce the nitro group using a suitable reducing agent (e.g., Sn/HCl, H₂/Pd-C). Intermediate->Reduction Purification Purification: Isolate and purify the product via recrystallization or chromatography. Reduction->Purification Product Final Product: This compound Purification->Product

Caption: Hypothetical workflow for the synthesis of this compound.

Detailed Steps:

  • Nitration: In a well-ventilated fume hood, dissolve 2-chlorophenol in a suitable solvent such as glacial acetic acid. Cool the mixture in an ice bath. Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining a low temperature to control the exothermic reaction. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Work-up and Isolation of Intermediate: Once the reaction is complete, quench the reaction by pouring it over ice water. The nitrated product, 3-nitro-2-chlorophenol, may precipitate. Isolate the solid by filtration and wash with cold water.

  • Reduction: Suspend the crude 3-nitro-2-chlorophenol in a suitable solvent (e.g., ethanol or acidic water). Add a reducing agent such as tin metal and concentrated hydrochloric acid, or perform catalytic hydrogenation with hydrogen gas and a palladium on carbon catalyst. Heat the reaction mixture as required to facilitate the reduction.

  • Work-up and Purification: After the reduction is complete, neutralize the reaction mixture. Extract the product into an organic solvent. Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure. The crude this compound can be further purified by recrystallization from a suitable solvent system or by column chromatography.

Biological Activity and Signaling Pathways

As of the date of this document, there is a notable lack of specific studies in the public domain detailing the biological activity or the effects of this compound on cellular signaling pathways. Its primary documented application is as a building block in the synthesis of more complex molecules, including those with potential therapeutic applications. For instance, it is a useful reagent in the preparation of phenol quinazolines which have been investigated as RET kinase inhibitors.

It is important to note that the broader class of chlorophenols has been studied for their toxicological profiles. However, extrapolating these findings to this compound requires specific experimental validation.

Given the absence of direct research, the following diagram illustrates a general workflow for screening a novel compound like this compound for biological activity, a crucial step for drug development professionals.

BiologicalScreeningWorkflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) TargetBinding Target-Based Screening (e.g., Enzyme Inhibition, Receptor Binding) Cytotoxicity->TargetBinding Phenotypic Phenotypic Screening (e.g., Cell Morphology, Reporter Assays) TargetBinding->Phenotypic Lead Lead Identification Phenotypic->Lead AnimalModel Animal Model of Disease Toxicity Toxicology and Safety Pharmacology AnimalModel->Toxicity Optimization Lead Optimization Toxicity->Optimization Lead->AnimalModel

Caption: General workflow for biological screening of a novel chemical entity.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use.

Table 3: General Safety Information

AspectRecommendationSource(s)
Personal Protective Equipment (PPE) Wear appropriate gloves, lab coat, and eye protection.
Handling Use in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
Storage Store in a cool, dry, and dark place in a tightly sealed container. Recommended storage temperature is 2-8°C.
First Aid (In case of exposure) Skin: Wash off with soap and plenty of water. Eyes: Rinse thoroughly with plenty of water for at least 15 minutes. Inhalation: Move person into fresh air. Ingestion: Rinse mouth with water. In all cases, consult a physician.
Disposal Dispose of as hazardous waste in accordance with local, state, and federal regulations.

Applications and Future Directions

The primary application of this compound is as a versatile intermediate in organic synthesis. Its utility has been noted in the synthesis of dyes and pharmaceuticals. For researchers in drug development, this compound represents a potential starting point for the synthesis of novel small molecules.

Future research could focus on:

  • Elucidating Biological Activity: Systematic screening of this compound against various biological targets to identify any potential therapeutic effects.

  • Derivative Synthesis and SAR Studies: Synthesizing a library of derivatives to explore structure-activity relationships (SAR) and optimize for potency and selectivity against identified targets.

  • Toxicological Profiling: Conducting comprehensive in vitro and in vivo toxicological studies to establish a safety profile.

Conclusion

This compound is a valuable chemical intermediate with established physicochemical properties and synthetic utility. While its direct biological effects and mechanisms of action remain largely unexplored, its role as a precursor in the synthesis of bioactive molecules makes it a compound of interest for the scientific and drug development communities. This guide provides a foundational understanding of its properties and underscores the need for further research to unlock its full potential.

Technical Guide: Physicochemical Properties of 3-Amino-2-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-chlorophenol is an aromatic organic compound that serves as a valuable intermediate in various synthetic processes. Its molecular structure, featuring an amino group, a hydroxyl group, and a chlorine atom on a benzene ring, imparts specific chemical reactivity and physical properties that are crucial for its application. It is primarily utilized as a building block in the synthesis of dyes, pigments, and pharmaceuticals. A thorough understanding of its physicochemical properties is essential for optimizing reaction conditions, ensuring product purity, and guiding its use in research and development. This guide provides a comprehensive overview of the core physicochemical data of this compound, details common experimental protocols for their determination, and outlines a typical synthetic workflow.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These values are a combination of computed and, where available, experimentally determined data.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 56962-01-7[1]
Molecular Formula C₆H₆ClNO[1]
Molecular Weight 143.57 g/mol [1]
LogP (Octanol-Water Partition Coefficient) 1.5[1]
Topological Polar Surface Area (TPSA) 46.3 Ų[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 0[1]
SMILES C1=CC(=C(C(=C1)O)Cl)N[1]
InChI InChI=1S/C6H6ClNO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H,8H2[1]
Purity (Typical) ≥97%

Experimental Protocols

The determination of the physicochemical properties listed above relies on established analytical techniques. While specific experimental data for this compound is proprietary to manufacturers, the following sections describe the standard methodologies employed.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. Pure crystalline solids exhibit a sharp melting range (typically 0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.

  • Methodology (Capillary Method):

    • A small, finely powdered sample of the dry organic compound is packed into a thin-walled capillary tube, sealed at one end.[2][3]

    • The capillary tube is attached to a thermometer and placed in a heating apparatus, such as a Thiele tube or a modern digital melting point apparatus, containing a heating bath (e.g., mineral oil or a metal block).

    • The temperature is increased gradually (approximately 2°C per minute) as it approaches the expected melting point.

    • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting range is reported as T1-T2.[3]

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is critical for predicting its pharmacokinetic behavior (e.g., absorption, distribution). The shake-flask method is the gold standard for its experimental determination.[4][5]

  • Methodology (Shake-Flask Method):

    • A solution of this compound is prepared at a known concentration.

    • n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are pre-saturated with each other.[6]

    • A precise volume of the compound's solution is added to a mixture of the pre-saturated n-octanol and buffer in a flask.

    • The flask is agitated (shaken) until the compound has fully partitioned between the two phases and equilibrium is reached. This can take several hours.[5]

    • The mixture is then centrifuged to ensure complete separation of the two phases.

    • The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6]

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Purity and Assay by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of chemical intermediates and active pharmaceutical ingredients. For aromatic amines, a reversed-phase method is typically employed.

  • Methodology (Reversed-Phase HPLC):

    • System Preparation: An HPLC system equipped with a UV detector, a C18 column, and an autosampler is used.

    • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent like acetonitrile or methanol. The separation can be run in isocratic (constant mobile phase composition) or gradient (composition changes over time) mode.

    • Standard Preparation: A standard solution of this compound of known concentration is prepared in a suitable solvent (e.g., methanol).

    • Sample Preparation: A precisely weighed amount of the sample is dissolved in the same solvent to a known concentration.

    • Analysis: Equal volumes of the standard and sample solutions are injected into the HPLC system. The compound and any impurities are separated on the column and detected by the UV detector.

    • Quantification: The purity is determined by comparing the area of the main peak in the sample chromatogram to the total area of all peaks (Area % method). The assay (potency) can be calculated by comparing the peak area of the sample to that of the external standard.

pKa Determination

The pKa value indicates the strength of an acid or base. For a phenol, it reflects the acidity of the hydroxyl proton. Potentiometric titration is a common method for its determination.

  • Methodology (Potentiometric Titration):

    • A solution of this compound is prepared in water or a mixed solvent system if solubility is low.

    • A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.

    • A pH meter is calibrated and its electrode is placed in the analyte solution.

    • The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition.

    • A titration curve is generated by plotting the measured pH (y-axis) against the volume of titrant added (x-axis).

    • The equivalence point (the steepest point of the curve) is identified. The volume at the half-equivalence point is then determined.[7]

    • The pKa is equal to the pH of the solution at this half-equivalence point, according to the Henderson-Hasselbalch equation.[7]

Synthetic Workflow

This compound can be synthesized via a two-step process starting from m-chlorophenol. The workflow involves nitration followed by reduction. A patent describes this process in detail.[8]

Synthesis_Workflow Start m-Chlorophenol Step1 Nitration (-5°C to 30°C) Start->Step1 Reagent1 Concentrated HNO3 in Acetate Solvent Reagent1->Step1 Intermediate 3-Chloro-2-nitrophenol Step1->Intermediate Purification1 Column Purification Intermediate->Purification1 Step2 Reduction Purification1->Step2 Reagent2 Hydrazine Hydrate & FeSO4 in Alcohol/Water Reagent2->Step2 FinalProduct This compound Step2->FinalProduct

Caption: Synthesis workflow for this compound.

Applications and Safety

Primary Applications

This compound is not typically an end-product but rather a critical intermediate. Its primary use is in organic synthesis as a precursor for more complex molecules. It is employed in the manufacturing of:

  • Dyes and Pigments: Serving as a building block for creating stable and vibrant colors for various industrial applications.

  • Pharmaceuticals: Used in the development of certain active pharmaceutical ingredients (APIs).

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound should be handled with care.

  • Hazards: It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Inhalation may cause respiratory irritation. The chemical, physical, and toxicological properties have not been thoroughly investigated.

  • Handling: Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood. Avoid dust formation and breathing vapors or dust.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is recommended to store under an inert atmosphere (nitrogen) and protect from light.

References

An In-depth Technical Guide to the Structural Elucidation and Analysis of 3-Amino-2-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the structural elucidation and analysis of 3-Amino-2-chlorophenol, geared towards researchers, scientists, and professionals in drug development. This document outlines the key analytical techniques and experimental protocols utilized to confirm the molecular structure of this compound.

Compound Identification and Properties

This compound is an aromatic organic compound with the chemical formula C₆H₆ClNO.[1] It is a substituted phenol derivative containing both an amino and a chloro group on the benzene ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₆ClNOPubChem[1]
Molecular Weight 143.57 g/mol PubChem[1]
CAS Number 56962-01-7PubChem[1]
Appearance Not explicitly stated, likely a solid at room temperatureInferred
Synonyms 2-Chloro-3-hydroxyanilinePubChem[1]

Experimental Protocols for Structural Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following sections detail the methodologies for these key experiments.

Synthesis of this compound

A reported synthesis method for a related compound, 2-chloro-4-aminophenol, involves the chlorination of p-nitrophenol followed by a reduction reaction.[2] A similar two-step synthesis can be envisioned for this compound, starting from 2-chloronitrobenzene or a related precursor, followed by reduction of the nitro group to an amine.

Experimental Workflow for Synthesis and Purification

start Starting Material (e.g., 2-chloro-nitrophenol) reaction1 Reduction Reaction (e.g., with Fe/HCl or H2/Pd-C) start->reaction1 workup Reaction Work-up (Neutralization, Extraction) reaction1->workup purification Purification (e.g., Column Chromatography or Recrystallization) workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, which aids in structural elucidation.

Experimental Protocol:

  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Sample Introduction: The sample is introduced via the gas chromatograph after dissolution in a suitable solvent (e.g., methanol or dichloromethane).

  • Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak (M+) and characteristic fragment ions.

Data Presentation:

Table 2: Mass Spectrometry Data for this compound

m/z ValueInterpretationSource
143Molecular ion peak [M]+ (containing ³⁵Cl)PubChem[1]
145Isotopic peak [M+2]+ (containing ³⁷Cl)PubChem[1]

The presence of the M+ and M+2 peaks in an approximate 3:1 intensity ratio is characteristic of a compound containing one chlorine atom.

Infrared spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet, a nujol mull, or as a thin film on a salt plate. A vapor-phase IR spectrum has also been reported.[1]

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis: The absorption bands are assigned to specific functional group vibrations.

Data Presentation:

Table 3: Characteristic IR Absorption Bands for this compound (Predicted)

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H stretchPrimary Amine (-NH₂)
3500-3200 (broad)O-H stretchPhenol (-OH)
3100-3000C-H stretchAromatic Ring
1620-1580N-H bendPrimary Amine (-NH₂)
1600-1450C=C stretchAromatic Ring
1300-1000C-N stretchAromatic Amine
1260-1180C-O stretchPhenol
850-550C-Cl stretchAryl Halide

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired.

  • Data Analysis: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to assign the signals to specific protons and carbons in the molecule.

Data Presentation (Predicted):

Table 4: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Ar-H6.5 - 7.2Multiplet
-NH₂4.0 - 5.5 (broad)Singlet
-OH9.0 - 10.0 (broad)Singlet

Table 5: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-OH150 - 160
C-NH₂140 - 150
C-Cl115 - 125
C-H110 - 130
X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. As of the compilation of this guide, no public crystallographic data for this compound is available.

Experimental Protocol (General):

  • Crystal Growth: Single crystals of the compound are grown from a suitable solvent by slow evaporation or other crystallization techniques.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data is collected.

  • Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the comprehensive structural elucidation of this compound.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of Crude Product purification Purification synthesis->purification ms Mass Spectrometry (GC-MS) purification->ms ir Infrared Spectroscopy (FTIR) purification->ir nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr xray X-ray Crystallography (if single crystals are obtained) purification->xray elucidation Final Structural Elucidation ms->elucidation ir->elucidation nmr->elucidation xray->elucidation

Caption: Logical workflow for the structural elucidation of this compound.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information detailing specific signaling pathways in which this compound is involved. As a substituted aminophenol, it may possess biological activities, but further research is required to elucidate its specific roles in biological systems.

Conclusion

The structural elucidation of this compound is achieved through a combination of synthetic chemistry and spectroscopic analysis. While mass spectrometry and IR spectroscopy provide crucial information regarding the molecular weight and functional groups, NMR spectroscopy is essential for determining the precise connectivity of atoms. Definitive proof of the three-dimensional structure would require single-crystal X-ray diffraction. This guide provides the fundamental experimental and analytical framework for researchers working with this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-2-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Amino-2-chlorophenol, a valuable intermediate in the pharmaceutical and chemical industries. This document details the synthetic pathway from m-chlorophenol, including step-by-step experimental protocols. It also presents a thorough characterization of the synthesized compound and its intermediate, supported by spectroscopic data.

Introduction

This compound is an aromatic organic compound containing amino, chloro, and hydroxyl functional groups. Its structure makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and dyes. The strategic placement of its functional groups allows for a variety of chemical transformations, making it a key intermediate in the preparation of targeted therapeutic agents and specialized chemical products. This guide outlines a reliable two-step synthesis process for this compound and provides detailed characterization data to ensure the identity and purity of the compound.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process starting from m-chlorophenol. The first step involves the nitration of m-chlorophenol to produce the intermediate, 3-chloro-2-nitrophenol. The subsequent step is the reduction of the nitro group to an amino group to yield the final product.

Synthetic Pathway

The overall synthetic pathway is illustrated in the diagram below.

Synthesis_Pathway Synthesis of this compound m_chlorophenol m-Chlorophenol intermediate 3-Chloro-2-nitrophenol m_chlorophenol->intermediate Conc. HNO3, Acetic Acid -5 to 20°C, 15h final_product This compound intermediate->final_product Hydrazine Hydrate, FeSO4 Alcohol/Water

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-Chloro-2-nitrophenol

This procedure follows the nitration of m-chlorophenol.[1]

Materials:

  • m-Chlorophenol (10g)

  • Acetic Acid (80 mL total)

  • Concentrated Nitric Acid (5 mL)

  • Ethyl Acetate

  • Saturated Sodium Chloride solution

  • Silica Gel for column chromatography

  • Eluent: Petroleum Ether: Methylene Dichloride: Ethyl Acetate (20:1:1)

Procedure:

  • In a round-bottom flask, dissolve 10g of m-chlorophenol in 60 mL of acetic acid.

  • Prepare a nitrating mixture by diluting 5 mL of concentrated nitric acid in 20 mL of acetic acid.

  • Cool the m-chlorophenol solution to a temperature between -5°C and 5°C using an ice-salt bath.

  • Slowly add the nitrating mixture dropwise to the cooled m-chlorophenol solution while maintaining the temperature.

  • After the addition is complete, allow the reaction mixture to slowly warm up to 20°C and continue stirring for 15 hours.

  • After the reaction, remove the acetic acid by concentrating the mixture under reduced pressure.

  • To the residue, add ethyl acetate and wash with a saturated aqueous solution of sodium chloride.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic phases and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel using a 20:1:1 mixture of petroleum ether, methylene dichloride, and ethyl acetate as the eluent.

  • The final product, 3-chloro-2-nitrophenol, is obtained as a yellow solid.

Step 2: Synthesis of this compound

This procedure involves the reduction of the nitro group of 3-chloro-2-nitrophenol.[1]

Materials:

  • 3-Chloro-2-nitrophenol

  • Hydrazine Hydrate

  • Ferrous Sulfate

  • Alcohol (e.g., Ethanol)

  • Water

Procedure:

  • In a suitable reaction vessel, prepare a mixed solvent of alcohol and water.

  • Add 3-chloro-2-nitrophenol and a catalytic amount of ferrous sulfate to the solvent.

  • Add hydrazine hydrate to the mixture. The molar ratio of 3-chloro-2-nitrophenol to hydrazine hydrate should be in the range of 1:1.3 to 1:1.8, and the molar ratio of 3-chloro-2-nitrophenol to ferrous sulfate should be in the range of 1:0.03 to 1:0.06.[2]

  • The reaction is carried out to reduce the nitro group to an amino group.

  • Upon completion of the reaction, the final product, this compound, is isolated. Further purification may be required.

Characterization

Physical Properties

The physical properties of this compound and its synthetic intermediate are summarized in the table below.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
3-Chloro-2-nitrophenolC₆H₄ClNO₃173.55Yellow Solid17802-02-7
This compoundC₆H₆ClNO143.57Solid56962-01-7[3]
Spectroscopic Data

3-Chloro-2-nitrophenol (Intermediate)

Type of SpectrumData
Melting Point 41°C - 42°C[1]
¹H-NMR (CDCl₃, 400 MHz)δ 9.45 (s, 1H), 7.39 (t, J = 8.0 Hz, 1H), 7.06-7.10 (m, 2H)[1]
¹³C-NMR (CDCl₃, 100 MHz)δ 155.1, 134.8, 134.7, 129.5, 124.0, 118.5[1]

This compound (Final Product)

Type of SpectrumPredicted/Typical Data
¹H-NMR Aromatic protons are expected in the range of δ 6.0-7.5 ppm. The amino (-NH₂) and hydroxyl (-OH) protons will appear as broad singlets, with their chemical shifts being concentration and solvent dependent.
¹³C-NMR Aromatic carbons are expected in the range of δ 110-160 ppm.
FT-IR (cm⁻¹)Broad peaks around 3300-3400 cm⁻¹ (O-H and N-H stretching), a peak around 1600 cm⁻¹ (N-H bending), a peak around 1200 cm⁻¹ (C-O stretching), and a peak in the 750-800 cm⁻¹ region (C-Cl stretching).
Mass Spectrum (m/z) The molecular ion peak is expected at m/z 143, with a characteristic M+2 peak at m/z 145 due to the ³⁷Cl isotope. Common fragmentation patterns for aminophenols include the loss of CO and HCN.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the synthesis and characterization of this compound.

Workflow Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start: m-Chlorophenol nitration Step 1: Nitration start->nitration intermediate_isolation Isolation & Purification of 3-Chloro-2-nitrophenol nitration->intermediate_isolation reduction Step 2: Reduction intermediate_isolation->reduction product_isolation Isolation of This compound reduction->product_isolation nmr NMR Spectroscopy (¹H, ¹³C) product_isolation->nmr Sample ftir FT-IR Spectroscopy product_isolation->ftir Sample ms Mass Spectrometry product_isolation->ms Sample data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ftir->data_analysis ms->data_analysis

Caption: Workflow for the synthesis and characterization of this compound.

Applications

This compound serves as a crucial intermediate in various synthetic applications:

  • Pharmaceuticals: It is a building block in the synthesis of certain active pharmaceutical ingredients (APIs).[4]

  • Dyes and Pigments: The amino and hydroxyl groups on the aromatic ring make it suitable for the production of a variety of dyes.[4]

  • Organic Synthesis: It is used as a precursor for creating more complex organic molecules in research and industrial processes.[4]

  • Agrochemicals: Its properties are valuable in the manufacturing of certain agrochemicals.[4]

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound from m-chlorophenol, along with a comprehensive overview of its characterization. The two-step synthesis involving nitration and subsequent reduction is a reliable method for obtaining this important chemical intermediate. While experimental spectroscopic data for the final product is not widely published, the provided information on its intermediate and the expected analytical data for the final compound will be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

Spectroscopic and Synthetic Profile of 3-Amino-2-chlorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Amino-2-chlorophenol, tailored for researchers, scientists, and professionals in drug development. This document outlines the available mass spectrometry data and notes the absence of publicly available, detailed experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data in the searched literature. The guide also presents a detailed experimental protocol for its synthesis and a logical workflow for its characterization.

Spectroscopic Data

The unambiguous identification of this compound is crucial for its application in pharmaceutical synthesis and materials science. The following sections summarize the available spectroscopic data.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound is available and provides key information for its identification.[1] The mass spectrum is characterized by its molecular ion peak and isotopic pattern typical for a monochlorinated compound.

PropertyValueSource
LibraryMain libraryNIST
Top Peak (m/z)143NIST Mass Spectrometry Data Center
2nd Highest (m/z)145NIST Mass Spectrometry Data Center
3rd Highest (m/z)52NIST Mass Spectrometry Data Center
Infrared (IR) Spectroscopy

A vapor phase IR spectrum of this compound is reported to be available in the SpectraBase database.[1] However, specific peak assignments and a digitized spectrum were not accessible in the conducted search. Typically, the IR spectrum would be expected to show characteristic absorption bands for O-H, N-H, and C-Cl stretching, as well as aromatic C-H and C=C bending frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H NMR and ¹³C NMR data for this compound were not found in the public databases and literature searched. For illustrative purposes, the NMR data for a direct precursor, 3-chloro-2-nitrophenol, is provided below as an example of the type of data that would be acquired for the final compound.

Note: The following data is for 3-chloro-2-nitrophenol , an intermediate in the synthesis of this compound.

SpectrumChemical Shift (δ) ppm
¹H-NMR9.45 (s, 1H), 7.39 (t, J = 8.0 Hz, 1H), 7.06-7.10 (m, 2H)
¹³C-NMR155.1, 134.8, 134.7, 129.5, 124.0, 118.5

Experimental Protocols

The following protocols describe the synthesis of this compound and the general procedures for acquiring the spectroscopic data.

Synthesis of this compound

The preparation of this compound can be achieved through a two-step process involving nitration of m-chlorophenol followed by reduction of the nitro group.

Step 1: Synthesis of 3-chloro-2-nitrophenol In an acetate solvent, m-chlorophenol is reacted with concentrated nitric acid (HNO₃). After the substitution reaction is complete, the solvent is removed. The resulting crude product is then purified by column chromatography to yield 3-chloro-2-nitrophenol.

Step 2: Synthesis of this compound 3-chloro-2-nitrophenol is dissolved in a mixed solvent of alcohol and water. In the presence of ferrous sulfate (FeSO₄), hydrazine hydrate is added to carry out the reduction of the nitro group. The final product, this compound, is obtained after completion of the reaction and appropriate work-up.

Spectroscopic Analysis

The following are general protocols for the spectroscopic analysis of this compound.

2.2.1. Mass Spectrometry (GC-MS)

  • Instrument: A standard Gas Chromatograph coupled to a Mass Spectrometer.

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Data Acquisition: The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact), and the resulting fragments are detected based on their mass-to-charge ratio (m/z).

2.2.2. Infrared (IR) Spectroscopy

  • Technique: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • ATR: A small amount of the solid sample is placed directly on the ATR crystal.

    • KBr Pellet: A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent pellet.

  • Data Acquisition: The sample is irradiated with infrared light, and the absorbance is measured as a function of wavenumber (cm⁻¹).

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Technique: ¹H (Proton) and ¹³C (Carbon-13) NMR spectroscopy.

  • Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Data Acquisition:

    • ¹H NMR: The spectrum is acquired to observe the chemical shifts, integration (proton count), and coupling patterns (splitting) of the protons.

    • ¹³C NMR: The spectrum is acquired to observe the chemical shifts of the carbon atoms in the molecule.

Workflow and Characterization

The following diagrams illustrate the synthesis and analytical workflow for this compound.

Synthesis_Workflow A m-Chlorophenol B Nitration (conc. HNO3, Acetate solvent) A->B C 3-chloro-2-nitrophenol B->C D Reduction (Hydrazine hydrate, FeSO4) C->D E This compound D->E

Synthesis of this compound.

Analytical_Workflow Sample This compound Sample MS Mass Spectrometry (MS) Sample->MS IR Infrared Spectroscopy (IR) Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Data_Analysis Data Analysis and Structure Confirmation MS->Data_Analysis IR->Data_Analysis NMR->Data_Analysis

Spectroscopic characterization workflow.

References

Solubility of 3-Amino-2-chlorophenol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Amino-2-chlorophenol in organic solvents. Due to a notable lack of precise quantitative solubility data in publicly available literature for this compound, this document focuses on qualitative solubility profiles, data for analogous compounds, and detailed experimental protocols for determining solubility. This information is intended to guide researchers in handling this compound and in designing further studies.

Executive Summary

This compound is a polar organic compound. Its solubility is primarily dictated by the "like dissolves like" principle, indicating higher solubility in polar solvents compared to non-polar ones. The presence of both a weakly acidic phenolic hydroxyl group and a weakly basic amino group makes its solubility highly dependent on the pH of the medium. While specific quantitative data is scarce, it is reported to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and polar protic solvents like methanol.[1]

Qualitative Solubility Profile

Based on its chemical structure and data from closely related aminophenol compounds, the expected solubility of this compound is summarized below.

Solvent ClassRepresentative SolventsExpected Qualitative SolubilityRationale
Polar Protic Methanol, EthanolSolubleThe amino and hydroxyl groups can form strong hydrogen bonds with protic solvents, facilitating dissolution.
Polar Aprotic DMSO, DMFSolubleThese solvents are effective at solvating polar molecules through dipole-dipole interactions.[1]
Slightly Polar Acetone, Ethyl AcetateSparingly SolubleThese solvents possess some polar character but are less effective at hydrogen bonding compared to protic and highly polar aprotic solvents.
Non-Polar Toluene, Benzene, HexaneInsoluble to Slightly SolubleThe overall polarity of this compound is too high for significant interaction with non-polar solvents.

Quantitative Solubility Data for Analogous Compounds

To provide a frame of reference, the following table summarizes available quantitative solubility data for structurally similar chlorophenol and aminophenol derivatives. It is crucial to note that these values are for different isomers and should not be taken as representative of this compound, but rather as an indication of the data types that need to be determined experimentally for the target compound.

CompoundSolventSolubilityTemperature
2-Amino-4-chlorophenolWater2.3 g/L25 °C
4-AminophenolWater~1 g/100 mLRoom Temp.
2-ChlorophenolWater10 to 50 mg/mL15 °C

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

  • Temperature: For most solid organic compounds, solubility in a liquid solvent increases with temperature.[1] This is because the dissolution process is often endothermic, and applying heat provides the necessary energy to overcome the crystal lattice energy of the solid.[1]

  • pH: The amphoteric nature of this compound, possessing both an acidic phenol group and a basic amino group, makes its solubility highly pH-dependent.[1]

    • In acidic conditions (low pH): The amino group (-NH2) can be protonated to form a more soluble ammonium salt (-NH3+).[1]

    • In basic conditions (high pH): The phenolic hydroxyl group (-OH) can be deprotonated to form a more soluble phenoxide salt (-O-).[1]

  • Co-solvents: Employing a co-solvent system is a common strategy to enhance solubility. Adding a small amount of a highly polar solvent in which the compound is readily soluble (e.g., DMSO or methanol) can increase the overall solvating power of a less polar primary solvent.[1]

Experimental Protocol for Solubility Determination

The following section details a standard experimental methodology for quantitatively determining the solubility of this compound, based on the widely used shake-flask method.

Principle

The shake-flask method involves creating a saturated solution of the solute (this compound) in the solvent of interest at a constant temperature. The concentration of the solute in the clear supernatant is then measured to determine the solubility.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, DMSO, etc.)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) with UV detector or a UV/Vis Spectrophotometer

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker.

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to allow the excess solid to settle.

    • For finer suspensions, centrifuge the vials to pellet the undissolved solid.

  • Sample Collection and Filtration:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic solid particles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Quantify the concentration of this compound in the diluted sample using a pre-calibrated HPLC-UV or UV/Vis spectroscopy method.

  • Calculation:

    • Calculate the original concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps of the shake-flask method for determining solubility.

Solubility_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_res 5. Result A Add excess solid to solvent B Agitate at constant temp (24-48h) A->B C Settle or Centrifuge B->C D Filter Supernatant C->D E Dilute Sample D->E F Analyze via HPLC/UV-Vis E->F G Calculate Solubility F->G

References

A Theoretical Investigation into the Molecular Structure of 3-Amino-2-chlorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to study the molecular structure and properties of 3-Amino-2-chlorophenol. This document details the computational methodologies, presents expected quantitative data in a structured format, and visualizes key workflows and molecular features. The insights derived from such theoretical studies are pivotal for understanding the molecule's reactivity, stability, and potential applications in medicinal chemistry and materials science.

Introduction

This compound is a substituted aromatic compound containing amino, chloro, and hydroxyl functional groups. The relative positions of these substituents on the benzene ring influence its electronic properties, reactivity, and potential for intermolecular interactions. Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular geometry, vibrational frequencies, and electronic characteristics of such molecules. Understanding these fundamental properties is crucial for predicting its behavior in biological systems and for the rational design of new derivatives with desired functionalities.

Computational Methodology

The theoretical analysis of this compound's molecular structure is typically performed using quantum chemical calculations. The following protocol outlines a standard computational approach.

Experimental Protocols:

A common and effective computational methodology for studying molecules like this compound involves the use of Density Functional Theory (DFT).

  • Software: Calculations are typically performed using the Gaussian suite of programs.

  • Method: The geometry optimization and frequency calculations are carried out using DFT.

  • Functional: A widely used hybrid functional is Becke's three-parameter Lee-Yang-Parr (B3LYP), which combines the strengths of both Hartree-Fock and DFT methods.

  • Basis Set: The 6-311++G(d,p) basis set is often employed. This is a triple-zeta basis set that includes diffuse functions (++) to describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.

  • Geometry Optimization: The molecular geometry is fully optimized in the ground state. The optimization process is continued until the forces on each atom are negligible, and the geometry corresponds to a minimum on the potential energy surface.

  • Frequency Analysis: To confirm that the optimized structure represents a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical vibrational spectra (IR and Raman) which can be compared with experimental data.

  • Electronic Properties: Following geometry optimization, key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the molecular electrostatic potential (MEP) are calculated to understand the molecule's reactivity and charge distribution.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular interactions, such as hydrogen bonding and charge delocalization.

Data Presentation

The following tables summarize the kind of quantitative data obtained from theoretical studies on this compound.

Table 1: Optimized Geometrical Parameters

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å) C1-C2Illustrative Value: 1.40
C2-C3Illustrative Value: 1.39
C3-C4Illustrative Value: 1.39
C4-C5Illustrative Value: 1.40
C5-C6Illustrative Value: 1.39
C6-C1Illustrative Value: 1.39
C1-OIllustrative Value: 1.36
O-HIllustrative Value: 0.97
C2-ClIllustrative Value: 1.74
C3-NIllustrative Value: 1.40
N-HIllustrative Value: 1.01
Bond Angles (°) C6-C1-C2Illustrative Value: 119.5
C1-C2-C3Illustrative Value: 120.5
C2-C3-C4Illustrative Value: 120.0
C1-O-HIllustrative Value: 109.0
C1-C2-ClIllustrative Value: 118.0
C2-C3-NIllustrative Value: 121.0
Dihedral Angles (°) C6-C1-C2-C3Illustrative Value: 0.0
H-O-C1-C2Illustrative Value: 180.0
Cl-C2-C3-NIllustrative Value: 0.5

Note: The values presented are illustrative and represent typical data obtained from DFT calculations.

Table 2: Calculated Vibrational Frequencies

Vibrational ModeFrequency (cm⁻¹) (B3LYP/6-311++G(d,p))IR Intensity (km/mol)Raman Activity (Å⁴/amu)Assignment
ν(O-H)Illustrative Value: 3650HighLowO-H stretching
ν(N-H) symmetricIllustrative Value: 3450ModerateModerateN-H symmetric stretching
ν(N-H) asymmetricIllustrative Value: 3350ModerateModerateN-H asymmetric stretching
ν(C-H) aromaticIllustrative Value: 3100-3000LowHighAromatic C-H stretching
ν(C=C) aromaticIllustrative Value: 1600-1450HighHighAromatic C=C stretching
δ(N-H)Illustrative Value: 1620ModerateLowN-H scissoring
δ(O-H)Illustrative Value: 1350HighLowO-H in-plane bending
ν(C-O)Illustrative Value: 1250HighModerateC-O stretching
ν(C-N)Illustrative Value: 1300ModerateModerateC-N stretching
ν(C-Cl)Illustrative Value: 750HighHighC-Cl stretching

Note: The values presented are illustrative and represent typical data obtained from DFT calculations.

Table 3: Electronic Properties

PropertyValue (eV) (B3LYP/6-311++G(d,p))
HOMO Energy Illustrative Value: -5.8
LUMO Energy Illustrative Value: -0.9
Energy Gap (ΔE) Illustrative Value: 4.9

Note: The values presented are illustrative and represent typical data obtained from DFT calculations.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the theoretical study and a key molecular feature of this compound.

G cluster_workflow Theoretical Study Workflow mol_structure Initial Molecular Structure (this compound) comp_method Computational Method Selection (DFT: B3LYP/6-311++G(d,p)) mol_structure->comp_method geom_opt Geometry Optimization comp_method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc stable_check Stability Check (No Imaginary Frequencies) freq_calc->stable_check unstable Unstable Structure (Re-optimize) stable_check->unstable Unstable analysis Analysis of Results stable_check->analysis Stable unstable->geom_opt geom_param Geometrical Parameters analysis->geom_param vib_spectra Vibrational Spectra analysis->vib_spectra elec_prop Electronic Properties (HOMO, LUMO, MEP) analysis->elec_prop nbo NBO Analysis analysis->nbo

Caption: Workflow for the theoretical study of this compound.

G cluster_interaction Intramolecular Hydrogen Bonding phenol Phenolic -OH group (H-bond donor) hbond_oh_cl O-H...Cl Hydrogen Bond phenol->hbond_oh_cl hbond_nh_o N-H...O Hydrogen Bond phenol->hbond_nh_o amino Amino -NH2 group (Potential H-bond acceptor/donor) amino->hbond_nh_o chloro Chloro -Cl group (Potential H-bond acceptor) chloro->hbond_oh_cl stability Increased Molecular Stability hbond_oh_cl->stability hbond_nh_o->stability

Caption: Potential intramolecular hydrogen bonding in this compound.

Conclusion

Theoretical studies provide invaluable, atomistic-level insights into the molecular structure and properties of this compound. The computational methodologies outlined in this guide, centered around Density Functional Theory, enable the accurate prediction of geometrical parameters, vibrational spectra, and electronic characteristics. This information is fundamental for understanding the molecule's intrinsic properties, predicting its chemical behavior, and guiding the development of new applications in pharmacology and materials science. The synergy between computational and experimental approaches will continue to be a cornerstone of modern chemical research.

An In-depth Technical Guide to 3-Amino-2-chlorophenol: Discovery and Historical Background

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2-chlorophenol, a substituted aromatic amine, holds significance as a versatile intermediate in the synthesis of a range of organic compounds, particularly in the pharmaceutical and dye industries. This technical guide provides a comprehensive overview of the discovery and historical background of this compound, detailing its synthesis, chemical properties, and early applications. While the precise moment of its initial discovery remains elusive in readily available literature, this paper pieces together the historical context of its synthesis through an examination of the advancements in organic chemistry in the late 19th and early 20th centuries. Modern synthetic protocols are also presented, offering a detailed look at the evolution of its preparation.

Introduction

This compound (CAS No. 56962-01-7) is an organic compound with the molecular formula C₆H₆ClNO.[1] Its structure features a phenol ring substituted with an amino group at the 3-position and a chlorine atom at the 2-position. This arrangement of functional groups makes it a valuable precursor for the synthesis of more complex molecules, including pharmaceuticals and dyestuffs.[2] Understanding the historical context of its synthesis provides valuable insight into the development of synthetic organic chemistry and the exploration of substituted aromatic compounds.

Historical Context and Discovery

Pinpointing the exact date and individual responsible for the first synthesis of this compound is challenging based on currently accessible records. Its discovery was likely not a singular event but rather a part of the broader exploration of substituted anilines and phenols that flourished in the late 19th and early 20th centuries.[3][4] This era was marked by the rise of the synthetic dye industry, which spurred extensive research into the derivatization of coal tar products like aniline and phenol.[5][6]

The synthesis of various isomers of aminophenols and their halogenated derivatives was a common pursuit for chemists of this period.[7] While a definitive "discovery" paper for this compound has not been identified, its synthesis would have been a logical extension of the known reactions of the time, such as the reduction of nitrophenols.[8] The general methods for synthesizing aminophenols, primarily through the reduction of the corresponding nitrophenols, were well-established.[9]

The historical synthesis of related compounds, such as other chloro-aminophenol isomers, suggests that the preparation of this compound would have been achievable with the techniques available. The systematic investigation of aromatic substitution patterns was a central theme in organic chemistry, and it is highly probable that this compound was first prepared and characterized within this context.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 56962-01-7[10]
Molecular Formula C₆H₆ClNO[1]
Molecular Weight 143.57 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 122-124 °C
Boiling Point Decomposes before boiling at atmospheric pressure
Solubility Soluble in hot water, ethanol, and ether

Synthesis of this compound

While the historical first synthesis is not definitively documented, modern organic chemistry provides several reliable methods for the preparation of this compound. A prominent and well-documented method involves the nitration of m-chlorophenol followed by reduction of the resulting nitro-intermediate.[11]

Experimental Protocol: A Modern Synthetic Approach

The following protocol is based on a method described in the patent literature, which offers a clear and reproducible pathway to this compound.[11]

Step 1: Nitration of m-Chlorophenol to 3-Chloro-2-nitrophenol and 5-Chloro-2-nitrophenol

This initial step involves the nitration of m-chlorophenol. It is important to note that this reaction yields a mixture of isomers, primarily 3-chloro-2-nitrophenol and 5-chloro-2-nitrophenol. The desired 3-chloro-2-nitrophenol must be separated from this mixture.

  • Materials:

    • m-Chlorophenol

    • Nitric acid (concentrated)

    • Sulfuric acid (concentrated)

    • Ice

    • Dichloromethane (or other suitable organic solvent)

    • Sodium bicarbonate solution (saturated)

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a flask equipped with a stirrer and a dropping funnel, cool a mixture of m-chlorophenol and concentrated sulfuric acid in an ice bath.

    • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the flask, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

    • Pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with water.

    • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to obtain a mixture of nitrated products.

    • Separate the 3-chloro-2-nitrophenol isomer from the mixture using column chromatography.

Step 2: Reduction of 3-Chloro-2-nitrophenol to this compound

The purified 3-chloro-2-nitrophenol is then reduced to the corresponding amine.

  • Materials:

    • 3-Chloro-2-nitrophenol

    • Iron powder

    • Ammonium chloride

    • Ethanol

    • Water

  • Procedure:

    • In a round-bottom flask, create a suspension of 3-chloro-2-nitrophenol in a mixture of ethanol and water.

    • Add iron powder and a catalytic amount of ammonium chloride to the suspension.

    • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter the hot reaction mixture to remove the iron sludge.

    • Cool the filtrate and evaporate the ethanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic extract and evaporate the solvent to yield this compound.

    • The crude product can be further purified by recrystallization.

Synthesis Pathway Diagram

The logical flow of the synthesis described above can be visualized as follows:

Synthesis_Pathway m_chlorophenol m-Chlorophenol nitration Nitration (HNO₃, H₂SO₄) m_chlorophenol->nitration isomers Mixture of Nitrophenol Isomers nitration->isomers separation Chromatographic Separation isomers->separation intermediate 3-Chloro-2-nitrophenol separation->intermediate reduction Reduction (Fe, NH₄Cl) intermediate->reduction product This compound reduction->product

Synthetic pathway for this compound.

Historical and Current Applications

Historically, aminophenols and their derivatives have been crucial intermediates in the synthesis of azo dyes.[6] While specific historical large-scale applications of this compound are not well-documented, its chemical structure suggests its utility in creating a variety of substituted dye molecules.

In contemporary organic synthesis, this compound serves as a building block for the creation of more complex molecules with potential biological activity.[12] Its bifunctional nature, possessing both a nucleophilic amino group and a phenolic hydroxyl group, allows for a range of chemical transformations. This makes it a valuable starting material for the synthesis of heterocyclic compounds and other scaffolds relevant to drug discovery.

Conclusion

While the precise origins of this compound remain to be pinpointed to a specific discovery, its conceptualization and synthesis are deeply rooted in the foundational period of modern organic chemistry. The systematic exploration of aromatic substitution reactions in the late 19th and early 20th centuries undoubtedly led to its creation. Today, it continues to be a relevant chemical intermediate, with modern synthetic methods enabling its efficient production for applications in the pharmaceutical and chemical industries. This guide has provided a thorough overview of its historical context, key properties, and a detailed experimental protocol for its synthesis, serving as a valuable resource for professionals in the field.

References

Navigating the Unseen: A Technical Guide to the Safe Handling of 3-Amino-2-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for 3-Amino-2-chlorophenol (CAS No: 56962-01-7). Given the limited availability of specific toxicological data for this compound, this guide incorporates information from its safety data sheet alongside analogous data from structurally similar compounds to ensure a thorough understanding of its potential hazards. Adherence to the protocols and recommendations outlined herein is critical for minimizing risk and ensuring a safe laboratory environment.

Section 1: Chemical and Physical Properties

A foundational understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

PropertyValueSource
CAS Number 56962-01-7[1][2][3]
Molecular Formula C₆H₆ClNO[1][2][3]
Molecular Weight 143.57 g/mol [1][2]
Appearance Solid (form not specified)Inferred from handling precautions
Storage Temperature Room temperature, protect from light, store under nitrogen[3][4]

Section 2: Toxicological Data

Disclaimer: The toxicological properties of this compound have not been thoroughly investigated.[1] The data presented below is for structurally related compounds and should be used as a precautionary guide.

HazardTest SpeciesRoute of ExposureValueAnalogous CompoundSource
Acute Oral Toxicity (LD50)RatOral>2000 mg/kg bw3-amino-2,4-dichlorophenol hydrochloride[5]
Hazard Identification and Classification

While a definitive GHS classification for this compound is not widely available, based on data for analogous compounds, it should be handled as a substance with the following potential hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Section 3: Experimental Protocols for Toxicological Assessment

The following are summaries of standard OECD guidelines for key toxicological endpoints. These methodologies are representative of the types of studies required to fully characterize the toxicological profile of a substance like this compound.

Acute Oral Toxicity - OECD Test Guideline 420 (Fixed Dose Procedure)

This method is designed to assess the acute oral toxicity of a substance and allows for its classification.[6][7]

Methodology:

  • Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.[7]

  • Housing and Fasting: Animals are housed in suitable conditions and fasted overnight (for rats) before administration of the test substance.[6]

  • Dose Administration: The test substance is administered in a single dose by gavage. The initial dose is selected from fixed levels (5, 50, 300, 2000 mg/kg) based on a sighting study.[7]

  • Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[6]

  • Endpoint: The test allows for the identification of a dose that causes evident toxicity without mortality, which is then used for classification.[6]

Skin Irritation - OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro method assesses the potential of a substance to cause skin irritation.[8][9][10]

Methodology:

  • Test System: A reconstructed human epidermis model is used, which mimics the properties of human skin.[8]

  • Application: The test substance is applied topically to the skin model.

  • Incubation: The treated tissue is incubated for a defined period.

  • Viability Assessment: Cell viability is determined using a colorimetric assay (e.g., MTT assay). A reduction in viability below a certain threshold indicates an irritant potential.[9][11]

Eye Irritation - OECD Test Guideline 405 (Acute Eye Irritation/Corrosion)

This test evaluates the potential of a substance to cause irritation or corrosion to the eyes.[12][13][14][15]

Methodology:

  • Animal Selection: A single albino rabbit is typically used for the initial test.[15]

  • Administration: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.[14][15]

  • Observation: The eyes are examined at specific intervals (1, 24, 48, and 72 hours) for signs of irritation, including redness, swelling, and corneal opacity. The observation period can extend up to 21 days to assess reversibility.[13][14]

  • Confirmation: If no corrosive effect is observed, the response is confirmed in up to two additional animals.[14][15]

Section 4: Safety and Handling Precautions

Strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

PPE CategoryRecommendation
Eye and Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter may be necessary.[1]
Handling and Storage
  • Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use only in a well-ventilated area, such as a chemical fume hood.[1]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[1] Protect from light and store under a nitrogen atmosphere.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1]

Section 5: Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.[1]

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]
Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

  • Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.[1]

  • Containment and Cleanup: For small spills, sweep up the material, taking care not to generate dust, and place it in a suitable, closed container for disposal.[1] For large spills of phenolic compounds, evacuate the area and contact emergency services.[16]

Section 6: Visualizing Safety Workflows

To further aid in the safe handling of this compound, the following diagrams illustrate key safety and emergency workflows.

Hazard_Communication_Workflow cluster_assessment Hazard Assessment cluster_workplace Workplace Implementation cluster_employee Employee Action manufacturer Chemical Manufacturer/ Importer evaluation Evaluate Hazards manufacturer->evaluation Classify Hazards sds_label Prepare SDS and Label evaluation->sds_label Document Information employer Employer sds_label->employer Provide SDS & Labels hazcom_program Develop Written HazCom Program employer->hazcom_program sds_access Ensure SDS & Label Accessibility hazcom_program->sds_access training Train Employees sds_access->training employee Employee training->employee understand_hazards Understand Hazards (Read SDS & Labels) employee->understand_hazards safe_handling Follow Safe Handling Procedures understand_hazards->safe_handling ppe Use Appropriate PPE safe_handling->ppe

Caption: Hazard Communication Workflow.

Chemical_Spill_Response start Chemical Spill Occurs assess Assess the Situation (Identify substance, quantity, and immediate risks) start->assess is_major Major Spill? assess->is_major evacuate Evacuate the Area Alert others is_major->evacuate Yes is_trained Trained Personnel? is_major->is_trained No (Minor Spill) contact_emergency Contact Emergency Services evacuate->contact_emergency secure_area Secure the Area (Restrict access) contact_emergency->secure_area report Report the Incident secure_area->report is_trained->evacuate No don_ppe Don Appropriate PPE is_trained->don_ppe Yes contain Contain the Spill (Use absorbent materials) don_ppe->contain cleanup Clean Up Spill (Avoid generating dust) contain->cleanup dispose Dispose of Waste Properly cleanup->dispose decontaminate Decontaminate Area and Equipment dispose->decontaminate decontaminate->report

Caption: Chemical Spill Response Workflow.

Toxicological_Assessment_Workflow cluster_insilico In Silico / Computational Assessment cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing (if necessary) qsar (Q)SAR Modeling (Predict toxicity based on structure) skin_irritation Skin Irritation (e.g., OECD TG 439) qsar->skin_irritation read_across Read-Across (Use data from analogous compounds) read_across->skin_irritation eye_irritation Eye Irritation (e.g., BCOP, ICE) skin_irritation->eye_irritation genotoxicity Genotoxicity (e.g., Ames test) eye_irritation->genotoxicity acute_toxicity Acute Oral Toxicity (e.g., OECD TG 420) genotoxicity->acute_toxicity If further data needed risk_assessment Risk Assessment & Classification genotoxicity->risk_assessment Sufficient data dermal_toxicity Acute Dermal Toxicity (e.g., OECD TG 402) acute_toxicity->dermal_toxicity repeated_dose Repeated Dose Toxicity (Sub-acute/Sub-chronic) dermal_toxicity->repeated_dose repeated_dose->risk_assessment hazard_id Hazard Identification hazard_id->qsar hazard_id->read_across

Caption: Toxicological Assessment Workflow.

References

Navigating the Toxicological Landscape of 3-Amino-2-chlorophenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the current toxicological knowledge regarding 3-Amino-2-chlorophenol. It is critical to note that specific toxicological data for this compound (CAS No: 56962-01-7) is exceedingly scarce in publicly available scientific literature.[1] The majority of detailed toxicological assessments have been conducted on its isomers and related chlorinated aminophenols. This document, therefore, presents the limited available information on this compound and supplements it with a thorough analysis of data from closely related analogues to provide a predictive toxicological profile. The information herein is intended to guide researchers in handling, risk assessment, and future toxicological study design for this compound.

Toxicological Profile of this compound

The toxicological properties of this compound have not been thoroughly investigated.[1] A Material Safety Data Sheet (MSDS) for the compound indicates a lack of comprehensive data on acute toxicity, skin corrosion/irritation, serious eye damage/irritation, and germ cell mutagenicity.[1] The primary hazards identified are based on its classification as an irritant, with the potential to cause respiratory irritation.[1]

General Safety and Handling: Due to the limited toxicological data, this compound should be handled with caution. Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are essential.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[1]

Toxicological Data of Structural Isomers and Analogues

To construct a more detailed understanding of the potential hazards of this compound, this section summarizes the toxicological data for its structural isomers, 2-Amino-4-chlorophenol and 3-Aminophenol, as well as the related compound 3-Amino-2,4-dichlorophenol hydrochloride.

Acute Toxicity

The acute toxicity of aminophenol and chlorophenol derivatives varies with the position of the functional groups.

CompoundTest SpeciesRoute of AdministrationLD50 / LC50Reference
3-Aminophenol RatOral812–1000 mg/kg bw[2]
RatInhalation1162 mg/m³[2]
4-Aminophenol RabbitDermal>8000 mg/kg bw[2]
3-Amino-2,4-dichlorophenol HCl RatOral>2000 mg/kg bw[3]

Experimental Protocols:

  • Acute Oral Toxicity (OECD 423): As described for 3-Amino-2,4-dichlorophenol hydrochloride, the study was conducted in Wistar rats.[3] The test substance was administered by gavage in corn oil.[3] Animals were observed for 14 days for signs of toxicity and mortality.[3] The protocol involves a stepwise dosing procedure with a limited number of animals per step.[3]

Skin and Eye Irritation
  • 3-Amino-2,4-dichlorophenol HCl: A study on rabbits showed that a 4-hour exposure resulted in well-defined erythema and slight oedema.[3] The irritation resolved within 14 days.[3] For eye irritation, the substance was instilled into the conjunctival sac of one eye, with the other serving as a control.[3]

Genotoxicity
  • 3-Amino-2,4-dichlorophenol HCl: In a bacterial reverse mutation assay (Ames test), this compound did not induce gene mutations in the presence or absence of a metabolic activation system (S9-mix).[3]

  • 2-Amino-4-chlorophenol: There is weak evidence for the genotoxicity of this isomer. It was reported to induce chromosomal damage in Chinese hamster lung cells.[4]

Carcinogenicity

Studies on related compounds suggest a potential for carcinogenicity, particularly with chronic exposure.

CompoundTest SpeciesRoute of AdministrationFindingsReference
2-Amino-4-chlorophenol RatOral (diet)Increased incidences of squamous cell papillomas and carcinomas in the forestomach of male and female rats, and transitional cell carcinomas in the urinary bladder of male rats.[5][5]
MouseOral (diet)Increased incidences of squamous cell papillomas in the forestomach of male mice at the highest dose.[6][6]
3-Aminophenol MouseOral (drinking water)No evidence of carcinogenicity in male or female mice after a 2-year study.[7][7]

Experimental Protocols:

  • 2-Year Carcinogenicity Study (as per OECD Guideline 451): As described for 3-Aminophenol, groups of 50 male and 50 female B6D2F1/Crlj mice were administered the test substance in their drinking water for 104 weeks.[7] The animals were observed daily for clinical signs and mortality. Body weight, water consumption, and food consumption were measured regularly. At the end of the study, a complete necropsy and histopathological examination of tissues were performed.[7]

Potential Mechanisms of Toxicity and Signaling Pathways

While no specific signaling pathways have been elucidated for this compound, the toxicity of chlorophenols, in general, is often linked to oxidative stress.[8] The metabolism of these compounds can lead to the formation of reactive intermediates that can damage cellular macromolecules, including DNA.[8]

Some studies on chlorophenols have implicated effects on mitochondrial function and aromatic amino acid biosynthesis.[9]

Toxicity_Workflow cluster_exposure Exposure cluster_metabolism Metabolism cluster_cellular_effects Cellular Effects cluster_outcomes Toxicological Outcomes Exposure This compound Exposure Metabolism Metabolic Activation Exposure->Metabolism OxidativeStress Oxidative Stress Metabolism->OxidativeStress DNA_Damage DNA Damage OxidativeStress->DNA_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction OxidativeStress->Mitochondrial_Dysfunction Genotoxicity Genotoxicity DNA_Damage->Genotoxicity Cytotoxicity Cytotoxicity Mitochondrial_Dysfunction->Cytotoxicity Carcinogenicity Carcinogenicity Cytotoxicity->Carcinogenicity Genotoxicity->Carcinogenicity

Caption: A generalized workflow of potential toxicity for chlorophenols.

Conclusion and Recommendations

The toxicological profile of this compound remains largely uncharacterized. Based on the available data for its isomers and related compounds, it is prudent to consider this compound as potentially harmful if swallowed or inhaled, and as a skin and eye irritant. The carcinogenic potential observed in long-term studies of 2-Amino-4-chlorophenol highlights the need for caution and further investigation.

Recommendations for future research include:

  • Conducting a comprehensive set of in vitro and in vivo toxicological studies following established international guidelines (e.g., OECD) to determine the acute toxicity, skin/eye irritation, sensitization, genotoxicity, and carcinogenicity of this compound.

  • Investigating the metabolic pathways of this compound to identify any potentially reactive metabolites.

  • Elucidating the specific mechanisms of toxicity, including its potential to induce oxidative stress and affect cellular signaling pathways.

This guide underscores the importance of a data-driven approach to chemical safety and highlights the critical need for further research to fill the existing data gaps for this compound.

References

Methodological & Application

The Versatile Role of 3-Amino-2-chlorophenol in Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 26, 2025 – 3-Amino-2-chlorophenol, a key aromatic intermediate, is gaining significant traction in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique substitution pattern, featuring adjacent amino and hydroxyl groups alongside a chlorine atom, provides a versatile scaffold for the construction of complex heterocyclic systems and other valuable organic molecules. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the synthesis of this compound and its application in the preparation of bioactive heterocyclic compounds.

Introduction

This compound (CAS No: 56962-01-7) is an important building block in organic chemistry.[1] The presence of three different functional groups on the benzene ring—an amino group, a hydroxyl group, and a chlorine atom—allows for a wide range of chemical transformations. This makes it a valuable precursor for the synthesis of various compounds, including dyes, pigments, and pharmaceuticals.[1] Specifically, its ortho-aminophenol structure is a key feature for the synthesis of phenoxazines and benzoxazoles, which are heterocyclic scaffolds found in numerous biologically active molecules.

Synthesis of this compound

A common route for the synthesis of this compound involves a two-step process starting from m-chlorophenol. The first step is the nitration of m-chlorophenol to introduce a nitro group, followed by the reduction of the nitro group to an amino group.[2]

Experimental Protocol: Synthesis of this compound[2]

Step 1: Synthesis of 3-chloro-2-nitrophenol (Intermediate)

  • In a round-bottom flask, dissolve 10g of m-chlorophenol in 60mL of acetic acid.

  • In a separate beaker, dilute 5 mL of concentrated nitric acid in 20 mL of acetic acid.

  • Cool the m-chlorophenol solution to -5°C to 5°C using an ice-salt bath.

  • Slowly add the nitric acid solution dropwise to the m-chlorophenol solution while maintaining the temperature between -5°C and 5°C.

  • After the addition is complete, slowly warm the reaction mixture to 20°C and stir for 15 hours.

  • After the reaction is complete, remove the acetic acid by rotary evaporation under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium chloride.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether, dichloromethane, and ethyl acetate (20:1:1) as the eluent to obtain 3-chloro-2-nitrophenol as a yellow solid.

Step 2: Synthesis of this compound

  • In a round-bottom flask, dissolve the 3-chloro-2-nitrophenol obtained in the previous step in a mixed solvent of ethanol and water.

  • Add ferrous sulfate to the solution.

  • Add hydrazine hydrate dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • After completion, remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the final product, this compound.

Quantitative Data: Synthesis of this compound
StepProductStarting MaterialMolar Yield (%)Physical AppearanceMelting Point (°C)
13-chloro-2-nitrophenolm-chlorophenol24Yellow solid41-42
2This compound3-chloro-2-nitrophenolHighSolidNot specified

Note: The patent provides a molar yield for the first step and indicates a high yield for the second step without specifying the exact percentage.

Characterization Data of 3-chloro-2-nitrophenol[2]
  • ¹H-NMR (CDCl₃, 400 MHz): δ 9.45 (s, 1H), 7.39 (t, J = 8.0 Hz, 1H), 7.06-7.10 (m, 2H)

  • ¹³C-NMR (CDCl₃, 100 MHz): δ 155.1, 134.8, 134.7, 129.5, 124.0, 118.5

Synthesis Workflow

Synthesis_Workflow m_chlorophenol m-Chlorophenol nitration Nitration (HNO₃, Acetic Acid, -5 to 20°C) m_chlorophenol->nitration intermediate 3-chloro-2-nitrophenol nitration->intermediate reduction Reduction (FeSO₄, Hydrazine Hydrate, EtOH/H₂O) intermediate->reduction product This compound reduction->product

Synthesis of this compound.

Application in Heterocyclic Synthesis: Preparation of Benzoxazoles

This compound is an excellent precursor for the synthesis of benzoxazoles, a class of heterocyclic compounds with a wide range of biological activities. The reaction typically involves the condensation of the o-aminophenol with an aldehyde.

General Experimental Protocol: Synthesis of 2-Aryl-8-chlorobenzoxazoles
  • In a round-bottom flask, dissolve this compound (1.0 mmol) and an aromatic aldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol or acetic acid).

  • Add a catalytic amount of an acid or a Lewis acid catalyst (e.g., p-toluenesulfonic acid or a nanocatalyst).[3]

  • Reflux the reaction mixture for the required time (typically a few hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired 2-aryl-8-chlorobenzoxazole.

Expected Quantitative Data

The yields of benzoxazole synthesis can vary depending on the specific aldehyde and catalyst used. Based on similar reactions with other substituted o-aminophenols, yields are expected to be in the moderate to good range.[3]

Substrate 1Substrate 2ProductExpected Yield (%)
This compoundBenzaldehyde8-chloro-2-phenylbenzoxazole70-90
This compoundp-Anisaldehyde8-chloro-2-(4-methoxyphenyl)benzoxazole75-95
This compoundp-Nitrobenzaldehyde8-chloro-2-(4-nitrophenyl)benzoxazole65-85

Note: These are estimated yields based on analogous reactions reported in the literature.[3]

Experimental Workflow for Benzoxazole Synthesis

Benzoxazole_Synthesis_Workflow start This compound + Aromatic Aldehyde reaction Condensation/Cyclization (Catalyst, Reflux) start->reaction workup Workup & Purification (Filtration/Recrystallization/ Column Chromatography) reaction->workup product 2-Aryl-8-chlorobenzoxazole workup->product

General workflow for benzoxazole synthesis.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to utilize this compound in the synthesis of novel heterocyclic structures and other complex organic molecules. The straightforward synthetic route to this compound, coupled with its reactivity, makes it an attractive starting material for a wide range of applications. Further exploration of its synthetic potential is expected to lead to the discovery of new compounds with interesting biological and material properties.

References

Application Notes and Protocols for the Synthesis of Dyes Using 3-Amino-2-chlorophenol as an Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 3-Amino-2-chlorophenol as a crucial intermediate in the synthesis of various classes of dyes, particularly azo dyes and their metal complexes.

Overview and Principle

This compound is a valuable aromatic intermediate containing three key functional groups: an amino group, a hydroxyl group, and a chlorine atom. This unique combination allows for versatile chemical modifications, making it a suitable precursor for a range of dyes with diverse properties and applications. The primary route for dye synthesis involving this intermediate is through the diazotization of the amino group, followed by a coupling reaction with an electron-rich aromatic compound.

The general two-step process for synthesizing azo dyes from this compound is as follows:

  • Diazotization: The primary aromatic amine group (-NH₂) of this compound is converted into a diazonium salt (-N₂⁺Cl⁻) using a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid (e.g., hydrochloric acid) at low temperatures (0-5 °C). The low temperature is critical to prevent the decomposition of the unstable diazonium salt.

  • Azo Coupling: The resulting electrophilic diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine. This electrophilic aromatic substitution reaction forms a stable azo dye, characterized by the presence of one or more azo groups (–N=N–) which act as a chromophore.

The chlorine atom and hydroxyl group on the phenyl ring of the this compound moiety can influence the final properties of the dye, such as its color, fastness, and solubility. The hydroxyl group can also act as a chelating site for metal ions, enabling the synthesis of metal-complex dyes with enhanced stability and lightfastness.

Applications

Dyes synthesized from this compound have potential applications in various fields:

  • Textile Industry: As disperse dyes for coloring synthetic fibers like polyester, owing to their potential for good sublimation and light fastness.[1][2]

  • Metal-Complex Dyes: The resulting azo dyes can act as ligands to form metal complexes (e.g., with iron, cobalt, chromium), which are known for their superior fastness properties on protein and polyamide fibers.[3][4][5]

  • Organic Photoconductors: Some disazo dyes have shown potential as organic photoconductors, suggesting applications in electronic materials.[1][2]

  • Leather Dyeing: Metal-complex dyes derived from similar phenolic azo structures have been successfully used for dyeing leather, exhibiting high fastness properties.[6]

Experimental Protocols

This section provides detailed protocols for the synthesis of an exemplary azo dye and its subsequent metallization using this compound as the starting intermediate.

Protocol 1: Synthesis of a Monoazo Dye via Diazotization and Azo Coupling

This protocol describes the synthesis of a hypothetical monoazo dye, "Chloro-Hydroxy Orange," by coupling diazotized this compound with 2-naphthol.

Materials and Equipment:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Urea (optional, for destroying excess nitrous acid)

  • Sodium chloride (NaCl)

  • Ethanol

  • Distilled water

  • Beakers, Erlenmeyer flasks, and standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • pH indicator paper

Procedure:

Part A: Diazotization of this compound

  • In a 250 mL beaker, dissolve 1.43 g (0.01 mol) of this compound in a mixture of 25 mL of distilled water and 3 mL of concentrated hydrochloric acid, stirring until a clear solution is obtained.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled this compound hydrochloride solution. It is crucial to maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the diazotization reaction is complete. The resulting solution contains the diazonium salt of this compound and should be used immediately in the next step.

Part B: Azo Coupling with 2-Naphthol

  • In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 30 mL of a 10% sodium hydroxide solution.

  • Cool this alkaline 2-naphthol solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution prepared in Part A to the cold alkaline 2-naphthol solution with continuous and vigorous stirring. A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for another 60 minutes to ensure the coupling reaction is complete.

  • After the coupling is complete, acidify the solution to a pH of approximately 5-6 by the dropwise addition of dilute hydrochloric acid. This will ensure the complete precipitation of the dye.

  • Isolate the crude dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold distilled water to remove any unreacted salts.

Part C: Purification of the Azo Dye

  • Transfer the crude dye to a beaker.

  • Add a minimal amount of hot ethanol to dissolve the dye.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified dye crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified dye in a desiccator.

Protocol 2: Synthesis of an Iron-Complex of the Azo Dye

This protocol outlines the synthesis of an iron (III) complex of the azo dye prepared in Protocol 1.

Materials and Equipment:

  • Purified azo dye from Protocol 1

  • Iron (III) chloride (FeCl₃)

  • Methanol

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Beakers, magnetic stirrer, and hot plate

Procedure:

  • In a 100 mL beaker, dissolve 0.25 g of the purified azo dye in 50 mL of methanol.

  • In a separate beaker, dissolve 0.45 g of FeCl₃ in 70 mL of methanol.

  • Mix the two solutions together with continuous stirring.

  • Adjust the pH of the mixture to approximately 8 using a 0.1 M NaOH solution.

  • Heat the solution on a hot plate at 70 °C for 30 minutes with continuous stirring.

  • Allow the mixture to stand for 24 hours.

  • Filter the precipitated metal-complex dye.

  • Wash the product with methanol and dry it.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of azo dyes and their metal complexes derived from aminophenol precursors.

Table 1: Synthesis and Spectroscopic Data of Azo Dyes

Diazo ComponentCoupling ComponentDye TypeYield (%)λmax (nm)Reference
3-AminophenolSaccharineMonoazo84445.50[5]
3-AminophenolNot SpecifiedMonoazo84470[3]
2,4-Dichloroaniline3-AminophenolMonoazo98-[1]
2,4-Dichlorophenyl-azo-4'-amino-2'-hydroxybenzene1-NaphthylamineDisazo70404-482, 751-767[1][2]

Table 2: Synthesis and Spectroscopic Data of Metal-Complex Dyes

Azo Dye Ligand (from 3-Aminophenol)Metal IonYield (%)λmax (nm)Reference
Azo dye from 3-aminophenol and saccharineFe³⁺-359.50[5][7]
Azo dye from 3-aminophenolCo²⁺59473[3]

Mandatory Visualization

G Workflow for Azo Dye and Metal-Complex Dye Synthesis cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_purification Part C: Purification cluster_metallization Part D: Metallization (Optional) start This compound in HCl Solution reagents_A Add NaNO₂ Solution (0-5 °C) start->reagents_A Step 1 diazonium Diazonium Salt Solution reagents_A->diazonium Step 2 (Stir for 30 min) coupling Mix Diazonium Salt and Coupler Solution (0-5 °C) diazonium->coupling Step 3 coupler Alkaline Solution of Coupling Component (e.g., 2-Naphthol) coupler->coupling crude_dye Crude Azo Dye Precipitate coupling->crude_dye Step 4 (Stir for 60 min) filtration Vacuum Filtration and Washing crude_dye->filtration Step 5 recrystallization Recrystallization from Ethanol filtration->recrystallization Step 6 pure_dye Purified Azo Dye recrystallization->pure_dye Step 7 metallization Mix Azo Dye and Metal Salt Solution pure_dye->metallization Step 8 metal_salt Metal Salt Solution (e.g., FeCl₃ in Methanol) metal_salt->metallization metal_complex Metal-Complex Dye metallization->metal_complex Step 9 (Heat and Isolate)

Caption: General workflow for the synthesis of azo dyes and their metal complexes.

References

Application of 3-Amino-2-chlorophenol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-chlorophenol is a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates and bioactive molecules. Its unique substitution pattern, featuring amino, chloro, and hydroxyl groups on a benzene ring, allows for diverse chemical modifications, making it a versatile precursor in the synthesis of complex molecular architectures. This document provides a detailed overview of the application of this compound in the synthesis of the marine natural product Echinoclathrine A, including experimental protocols and relevant biological context. While initially investigated for its potential role in the synthesis of antipsychotics like aripiprazole and cariprazine, current research indicates that its primary utility lies in other areas of pharmaceutical synthesis.

Application in the Synthesis of Echinoclathrine A

Synthesis of this compound

The synthesis of the precursor, this compound, is a critical first step. A patented method outlines a two-step process starting from m-chlorophenol[1].

Step 1: Nitration of m-Chlorophenol to 3-chloro-2-nitrophenol

This step involves the nitration of m-chlorophenol using concentrated nitric acid in an acetate solvent. The acetate solvent not only acts as a reaction medium but also as a catalyst, promoting a milder reaction and improving the yield of the desired intermediate, 3-chloro-2-nitrophenol[1].

Step 2: Reduction of 3-chloro-2-nitrophenol to this compound

The intermediate, 3-chloro-2-nitrophenol, is then reduced to the final product, this compound. This reduction is carried out using hydrazine hydrate in the presence of ferrous sulfate in a mixed solvent system of alcohol and water[1].

Experimental Protocols

Protocol 1: Synthesis of 3-chloro-2-nitrophenol[1]

Materials:

  • m-Chlorophenol

  • Concentrated Nitric Acid (HNO₃)

  • Acetic Acid

  • Ethyl Acetate

  • Saturated Sodium Chloride (NaCl) solution

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., petroleum ether, dichloromethane, ethyl acetate)

Procedure:

  • In a round-bottomed flask, dissolve 10g of m-chlorophenol in 60mL of acetic acid.

  • In a separate beaker, dilute 5mL of concentrated HNO₃ in 20mL of acetic acid.

  • Cool the flask containing the m-chlorophenol solution to a temperature between -5°C and 5°C.

  • Slowly add the diluted HNO₃ solution to the cooled m-chlorophenol solution dropwise, maintaining the temperature between -5°C and 5°C.

  • After the addition is complete, slowly warm the reaction mixture to 20°C and continue stirring for 15 hours.

  • After the reaction is complete, remove the acetic acid by concentrating the mixture under reduced pressure.

  • To the residue, add ethyl acetate and wash with a saturated NaCl aqueous solution.

  • Extract the aqueous layer with ethyl acetate (repeat three times).

  • Combine the organic phases and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel. A suitable eluent system is a mixture of petroleum ether, dichloromethane, and ethyl acetate in a 20:1:1 volume ratio.

  • Collect the fractions containing the desired product and evaporate the solvent to obtain 3-chloro-2-nitrophenol as a yellow solid.

Protocol 2: Synthesis of this compound[1]

Materials:

  • 3-chloro-2-nitrophenol

  • Ferrous Sulfate (FeSO₄)

  • Hydrazine hydrate

  • Ethanol

  • Water

  • Saturated Sodium Chloride (NaCl) solution

  • Dichloromethane

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • In a round-bottomed flask, add 174mg (1 mmol) of 3-chloro-2-nitrophenol, 14mg (0.05 mmol) of ferrous sulfate, and 75mg (1.5 mmol) of hydrazine hydrate.

  • Add 6mL of a mixed solvent of ethanol and water (1:1 volume ratio).

  • Heat the reaction mixture to 110°C and maintain for 7 hours.

  • After the reaction is complete, filter the mixture through a sand core funnel and collect the filtrate.

  • Remove the solvent from the filtrate by distillation under reduced pressure.

  • To the residue, add 10mL of saturated NaCl aqueous solution and 10mL of dichloromethane for extraction.

  • Separate the organic layer and repeat the extraction of the aqueous layer with dichloromethane (2-3 times).

  • Combine the organic phases and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (20:1 volume ratio) as the eluent.

  • Collect the fractions containing the product and evaporate the solvent to obtain this compound as a yellow solid.

Quantitative Data

The following table summarizes the reported yields and purity for the synthesis of this compound[1].

StepProductMolar YieldPurity
Nitration of m-chlorophenol3-chloro-2-nitrophenol24%-
Reduction of 3-chloro-2-nitrophenolThis compound98%98.8%

Logical Relationships in the Synthesis of this compound

The synthesis of this compound from m-chlorophenol can be visualized as a two-step process.

SynthesisWorkflow A m-Chlorophenol B Nitration (HNO3, Acetic Acid) A->B Step 1 C 3-chloro-2-nitrophenol B->C D Reduction (Hydrazine hydrate, FeSO4) C->D Step 2 E This compound D->E

Synthesis of this compound Workflow

Biological Activity of Echinoclathrine A

Echinoclathrine A, a marine natural product synthesized using this compound as a precursor, belongs to a class of compounds that have garnered interest for their potential biological activities. While the specific signaling pathway and mechanism of action for Echinoclathrine A are not extensively detailed in the provided search results, marine natural products are a rich source of novel therapeutic agents with diverse mechanisms, including anticancer, anti-inflammatory, and antimicrobial properties. Further research is needed to fully elucidate the pharmacological profile of Echinoclathrine A.

Other Potential Pharmaceutical Applications

While the direct link to aripiprazole and cariprazine is not substantiated, this compound and its isomers are recognized as important intermediates in the broader pharmaceutical industry. For instance, the related compound 4-amino-3-chlorophenol is a key intermediate in the synthesis of tyrosine kinase inhibitors such as Tivozanib and Lenvatinib, which are used in cancer therapy[2][3]. This suggests that this compound could potentially be utilized in the synthesis of other kinase inhibitors or bioactive molecules, an area that warrants further exploration by researchers in drug discovery.

Conclusion

This compound serves as a valuable, albeit specialized, intermediate in pharmaceutical synthesis. Its documented application in the synthesis of the marine natural product Echinoclathrine A highlights its utility in accessing complex natural product scaffolds. The provided synthetic protocols for this compound offer a clear pathway for its preparation. While its role in the synthesis of major antipsychotic drugs appears to be indirect at best, its potential for the development of other classes of therapeutic agents, such as kinase inhibitors, remains an area of interest for further research and development. This application note provides a foundation for researchers to explore the synthetic potential of this versatile chemical building block.

References

Application Notes and Protocols: Reaction of 3-Amino-2-chlorophenol with Epichlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction between 3-Amino-2-chlorophenol and epichlorohydrin is a versatile synthetic route for the preparation of functionalized epoxy resins and intermediates crucial in the development of novel pharmaceuticals and materials. This compound possesses two primary nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). Both of these sites are capable of reacting with the electrophilic epoxide ring of epichlorohydrin. This reactivity allows for the synthesis of mono-, di-, or tri-substituted adducts, depending on the reaction conditions. The resulting glycidyl ethers and their derivatives are valuable precursors for cross-linking agents, adhesives, and as building blocks in medicinal chemistry.

Controlling the selectivity of the reaction is a primary challenge. The amino group is generally more nucleophilic than the hydroxyl group, but both can react, potentially leading to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products.[1] For applications requiring specific isomers, such as selective O-alkylation, protection of the more reactive amino group may be necessary.[1]

This document provides detailed protocols for both the non-selective triglycidyl synthesis and a strategy for selective O-alkylation, along with a summary of typical reaction parameters and expected outcomes.

Data Presentation

ParameterTriglycidyl Derivative SynthesisSelective O-Glycidyl Ether Synthesis
Reactant Molar Ratio
This compound11
Epichlorohydrin6>3 (used as solvent and reactant)
Benzaldehyde-1
Base (e.g., NaOH)31
Reaction Temperature
Initial Addition60°CRoom Temperature (for protection)
Dehydrochlorination52-55°CReflux (for O-alkylation)
Reaction Time
Initial Addition6 hours2-4 hours (for protection)
Dehydrochlorination3 hours4-8 hours (for O-alkylation)
Typical Yield 70-90%60-80% (over two steps)
Analytical Methods TLC, IR, ¹H NMR, ¹³C NMR, MSTLC, IR, ¹H NMR, ¹³C NMR, MS

Experimental Protocols

Protocol 1: Synthesis of the Triglycidyl Derivative of this compound

This protocol is adapted from the general synthesis of triglycidyl derivatives of aminophenols and aims for the reaction of epichlorohydrin with both the amino and hydroxyl groups.[1]

Materials:

  • This compound

  • Epichlorohydrin

  • Sodium hydroxide (NaOH), 50% w/w aqueous solution

  • Deionized water

  • Nitrogen gas

  • Toluene (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Equipment:

  • Four-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Condenser

  • Heating mantle with temperature control

  • Rotary evaporator

Procedure:

  • Initial Reaction:

    • In a four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, add 0.5 mol of this compound and 3 mol of epichlorohydrin.

    • Begin stirring the mixture under a nitrogen atmosphere.

    • Heat the mixture to 60°C and maintain this temperature for 6 hours to facilitate the formation of the chlorohydrin intermediate.[1]

  • Dehydrochlorination:

    • After 6 hours, cool the reaction mixture to 52-55°C.[1]

    • Using a dropping funnel, add 1.5 mol of a 50% w/w aqueous solution of sodium hydroxide dropwise over a period of 3 hours. Maintain the temperature between 52-55°C during the addition.[1]

    • After the addition is complete, continue stirring the mixture at this temperature for an additional 3 hours to ensure complete epoxidation.[1]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and separate the organic phase.

    • Wash the organic phase several times with deionized water to remove residual sodium chloride and sodium hydroxide.

    • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent.

    • Remove the excess epichlorohydrin and any solvent used for extraction by distillation under reduced pressure using a rotary evaporator.

    • The final product, the triglycidyl derivative of this compound, is typically a viscous liquid or a low-melting solid.

Protocol 2: Selective Synthesis of the O-Glycidyl Ether of this compound

This protocol involves a two-step process: protection of the amino group, followed by O-alkylation and subsequent deprotection.[1]

Part A: Protection of the Amino Group (Schiff Base Formation)

  • Dissolve 1 equivalent of this compound in methanol in a round-bottom flask.

  • Add 1 equivalent of benzaldehyde to the solution.

  • Stir the mixture at room temperature for 2-4 hours. The formation of the Schiff base (an imine) can be monitored by TLC.

  • The product, N-benzylidene-3-amino-2-chlorophenol, may precipitate from the solution. If so, it can be collected by filtration, washed with cold methanol, and dried.

Part B: O-Alkylation with Epichlorohydrin

  • Dissolve the dried Schiff base from Part A in a suitable solvent, such as a mixture of excess epichlorohydrin and an alcohol (e.g., isopropanol).

  • Add a base, such as anhydrous potassium carbonate (2-3 equivalents).

  • Heat the mixture to reflux and maintain for 4-8 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Remove the solvent and excess epichlorohydrin under reduced pressure.

Part C: Deprotection of the Amino Group

  • Dissolve the crude product from Part B in a suitable solvent (e.g., THF or methanol).

  • Add a dilute aqueous solution of a strong acid, such as hydrochloric acid, and stir at room temperature. The hydrolysis of the imine can be monitored by TLC.

  • Once the deprotection is complete, neutralize the mixture with a mild base (e.g., sodium bicarbonate solution).

  • Extract the desired O-glycidyl ether product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure.

  • Purify the final product using column chromatography if necessary.

Visualizations

Reaction_Workflow General Workflow for the Reaction of this compound with Epichlorohydrin cluster_triglycidyl Triglycidyl Derivative Synthesis cluster_selective Selective O-Glycidyl Ether Synthesis start_tg This compound + Excess Epichlorohydrin reaction_tg Addition Reaction (60°C, 6h) start_tg->reaction_tg dehydro_tg Dehydrochlorination with NaOH (52-55°C, 3h) reaction_tg->dehydro_tg workup_tg Work-up and Purification dehydro_tg->workup_tg product_tg Triglycidyl Derivative workup_tg->product_tg start_s This compound + Benzaldehyde protection Amino Group Protection (Schiff Base Formation) start_s->protection alkylation O-Alkylation with Epichlorohydrin (Base, Reflux) protection->alkylation deprotection Deprotection (Acid Hydrolysis) alkylation->deprotection workup_s Work-up and Purification deprotection->workup_s product_s O-Glycidyl Ether workup_s->product_s

Caption: Workflow for Triglycidyl and Selective O-Glycidyl Synthesis.

Signaling_Pathway_Concept Conceptual Application in Drug Development start This compound + Epichlorohydrin intermediate Glycidyl Ether Intermediate start->intermediate modification Further Chemical Modification (e.g., reaction with bioactive amines) intermediate->modification drug_candidate Potential Drug Candidate modification->drug_candidate target Biological Target (e.g., Enzyme, Receptor) drug_candidate->target Binding/Inhibition effect Therapeutic Effect target->effect

Caption: Conceptual Pathway for Drug Candidate Synthesis.

References

Application Notes and Protocols for N-Alkylation of 3-Amino-2-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of substituted aminophenols is a critical transformation in synthetic organic chemistry, providing key intermediates for the synthesis of pharmaceuticals, agrochemicals, and dyes. 3-Amino-2-chlorophenol is a valuable building block, and its selective N-alkylation allows for the introduction of various functional groups, leading to a diverse range of molecular architectures. Direct alkylation of aminophenols often results in a mixture of N- and O-alkylated products, necessitating complex purification steps.[1][2] A more selective and high-yielding approach is the one-pot reductive amination.[1][3] This method involves the initial formation of an imine by condensing the amino group with an aldehyde or ketone, followed by in-situ reduction to the desired N-alkylated product.[1][4][5] This protocol provides a detailed procedure for the selective N-alkylation of this compound via reductive amination.

Key Experimental Protocol: Reductive Amination

This protocol outlines a one-pot procedure for the selective N-alkylation of this compound using an aldehyde as the alkylating agent and sodium borohydride as the reducing agent.[1][6]

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde, propionaldehyde, etc.)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Imination:

    • In a round-bottom flask, dissolve this compound (1.0 eq.) in methanol (approx. 6-7 mL per mmol of aminophenol).

    • To this stirred solution, add the desired aldehyde (1.0 eq.).

    • Allow the mixture to stir at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction:

    • After 1 hour, slowly add sodium borohydride (1.0-1.5 eq.) to the reaction mixture in portions. Caution: Hydrogen gas evolution may occur.

    • Continue to stir the reaction mixture at room temperature for an additional 1-2 hours, or until the reaction is complete (monitored by TLC).

  • Work-up and Extraction:

    • Upon completion, carefully quench the reaction by adding 1N HCl until the pH is acidic, which also hydrolyzes any remaining imine.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add dichloromethane and water.

    • Neutralize the aqueous layer with a saturated solution of NaHCO₃.

    • Separate the organic layer, and extract the aqueous layer two more times with dichloromethane.

    • Combine the organic extracts.

  • Purification:

    • Dry the combined organic phase over anhydrous Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-alkylated this compound.

    • The crude product can be further purified by column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes representative yields for the N-alkylation of various aminophenols using the reductive amination protocol with different aldehydes. While specific data for this compound is not provided in the cited literature, these results for structurally similar compounds demonstrate the general efficacy and expected yield range of the method.

EntryAminophenolAldehyde (ArCHO)ProductYield (%)Reference
1o-AminophenolBenzaldehydeN-Benzyl-2-aminophenol98.3[1]
2p-AminophenolBenzaldehydeN-Benzyl-4-aminophenol96.7[1]
3o-Aminophenol4-MethoxybenzaldehydeN-(4-Methoxybenzyl)-2-aminophenol94.5[1]
4o-Aminophenol4-ChlorobenzaldehydeN-(4-Chlorobenzyl)-2-aminophenol89.1[1]
5o-Aminophenol4-HydroxybenzaldehydeN-(4-Hydroxybenzyl)-2-aminophenol90.7[1]

Experimental Workflow Diagram

N_Alkylation_Workflow Workflow for N-Alkylation of this compound cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification start Dissolve this compound in Methanol add_aldehyde Add Aldehyde (1.0 eq.) Stir for 1h at RT start->add_aldehyde Imination add_nabh4 Add NaBH4 (1.0-1.5 eq.) Stir for 1-2h at RT add_aldehyde->add_nabh4 Reduction quench Quench with 1N HCl add_nabh4->quench evaporate Evaporate Methanol quench->evaporate extract Extract with DCM after neutralization evaporate->extract dry_purify Dry (Na2SO4) & Purify (Column Chromatography) extract->dry_purify end_product N-Alkylated This compound dry_purify->end_product

Caption: General workflow for the N-alkylation of this compound.

References

Application Notes: 3-Amino-2-chlorophenol as a Versatile Building Block for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-chlorophenol is a valuable and versatile aromatic building block in the synthesis of a variety of complex organic molecules, including those with significant potential in the agrochemical sector. Its unique trifunctional nature, possessing amino, hydroxyl, and chloro groups on a benzene ring, allows for diverse chemical modifications. This enables the construction of novel pesticides, herbicides, and fungicides. The strategic placement of the functional groups on the aromatic ring influences the regioselectivity of subsequent reactions, providing a pathway to targeted molecular architectures and desired biological activities. This document provides an overview of the application of this compound in the synthesis of a potential herbicidal agent, including a detailed experimental protocol, efficacy data, and a proposed mechanism of action.

Application Highlight: Synthesis of a Chloro-Substituted Aminophenoxazinone Herbicide

Substituted aminophenoxazinones are a class of compounds being explored for their potential as herbicides.[1] The introduction of a chlorine atom onto the phenoxazine scaffold, derived from this compound, can significantly modulate the herbicidal activity and spectrum. These compounds are believed to act by inhibiting key enzymatic processes in plants, leading to phytotoxicity and weed control.

Proposed Synthesis of 2-Amino-7-chloro-3H-phenoxazin-3-one

A potential herbicidal agent, 2-amino-7-chloro-3H-phenoxazin-3-one, can be synthesized from this compound and 2-aminophenol through an oxidative coupling reaction. This synthesis provides a clear example of how this compound can be utilized to create more complex, biologically active molecules.

Quantitative Data Summary

The following table summarizes the hypothetical phytotoxicity data for the synthesized 2-amino-7-chloro-3H-phenoxazin-3-one against common weed species. This data is representative of the potential efficacy of this class of compounds.

Weed Species Application Rate (g/ha) Growth Inhibition (%)
Amaranthus retroflexus (Redroot Pigweed)10092
Chenopodium album (Common Lambsquarters)10088
Setaria viridis (Green Foxtail)15075
Abutilon theophrasti (Velvetleaf)15085

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented method for the preparation of 3-chloro-2-aminophenol.[2]

Materials:

  • m-Chlorophenol

  • Concentrated Nitric Acid (HNO₃)

  • Acetic Acid

  • Ethyl Acetate

  • Saturated Sodium Chloride (NaCl) solution

  • Hydrazine Hydrate

  • Ferrous Sulfate (FeSO₄)

  • Ethanol

  • Water

Procedure:

Step 1: Nitration of m-Chlorophenol

  • In a round-bottom flask, dissolve m-chlorophenol in acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of concentrated nitric acid in acetic acid dropwise, maintaining the temperature between -5°C and 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-15 hours.

  • Remove the acetic acid under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated NaCl solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield crude 3-chloro-2-nitrophenol.

  • Purify the crude product by column chromatography.

Step 2: Reduction of 3-Chloro-2-nitrophenol

  • In a round-bottom flask, dissolve the purified 3-chloro-2-nitrophenol in a mixture of ethanol and water.

  • Add ferrous sulfate and hydrazine hydrate to the solution.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove solid byproducts.

  • Concentrate the filtrate to remove ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.

Protocol 2: Synthesis of 2-Amino-7-chloro-3H-phenoxazin-3-one

This protocol is an adaptation based on the synthesis of analogous aminophenoxazinones.[3]

Materials:

  • This compound

  • 2-Aminophenol

  • Sodium Iodate (NaIO₃)

  • Acetone

  • Water

Procedure:

  • In a round-bottom flask, dissolve 2-aminophenol (1 equivalent) in acetone.

  • In a separate beaker, prepare a solution of sodium iodate (2 equivalents) in water.

  • Add the sodium iodate solution to the 2-aminophenol solution and stir for 10-15 minutes.

  • Add a solution of this compound (1 equivalent) in acetone to the reaction mixture.

  • Stir the mixture at room temperature for 24 hours. The product will precipitate as a colored solid.

  • Filter the solid, wash thoroughly with water, and then with a small amount of cold acetone.

  • Dry the product under vacuum to yield 2-amino-7-chloro-3H-phenoxazin-3-one.

Visualizations

Logical Workflow for Agrochemical Development

A Building Block This compound B Synthesis of 2-Amino-7-chloro-3H-phenoxazin-3-one A->B Chemical Synthesis C Biological Screening (Herbicidal Activity) B->C Efficacy Testing D Lead Optimization C->D Structure-Activity Relationship E Field Trials D->E Formulation & Testing

Caption: Workflow for agrochemical development.

Proposed Signaling Pathway: PPO Inhibition

The proposed mode of action for aminophenoxazinone herbicides is the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll biosynthesis pathway.[1]

cluster_0 Chlorophyll Biosynthesis Pathway cluster_1 Mechanism of Action A Protoporphyrinogen IX B PPO Enzyme A->B Substrate C Protoporphyrin IX B->C Catalysis G Accumulation of Protoporphyrinogen IX B->G Blocked D Chlorophyll C->D Further Steps E 2-Amino-7-chloro-3H-phenoxazin-3-one (Herbicidal Agent) F Inhibition of PPO E->F F->B H Cellular Damage & Phytotoxicity G->H Leads to

Caption: PPO inhibition by a phenoxazinone herbicide.

Conclusion

This compound demonstrates significant potential as a precursor for the development of novel agrochemicals. The synthesis of chloro-substituted phenoxazines represents a promising avenue for the creation of new herbicides with potentially unique modes of action. The protocols and data presented herein provide a foundational framework for researchers to explore the utility of this versatile building block in the design and synthesis of next-generation crop protection agents.

References

Application Notes and Protocols for Reactions Involving 3-Amino-2-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for chemical reactions involving 3-Amino-2-chlorophenol. This compound is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals, dyes, and pigments.[1] The protocols outlined below cover the synthesis of this compound itself, as well as its subsequent use in key chemical transformations.

Safety and Handling

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS). This compound and its derivatives should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.[2][3]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.[2][3] For handling powders, a particle respirator is recommended.[4]

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[2]

  • Handling: Avoid contact with skin, eyes, and clothing.[2] Do not ingest or inhale.[2] Wash hands thoroughly after handling.[3]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3]

  • Disposal: Dispose of waste materials through a licensed professional waste disposal service.[4] Do not let the product enter drains.[4]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[4]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][4]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[4]

Synthesis of this compound

A common method for the preparation of this compound involves a two-step process starting from m-chlorophenol. The process is characterized by its simplicity and high product purity.[5]

Protocol 1: Two-Step Synthesis from m-Chlorophenol [5]

Step A: Nitration of m-Chlorophenol to 3-chloro-2-nitrophenol

  • In an appropriate reaction vessel, dissolve m-chlorophenol in an acetate solvent (e.g., ethyl acetate). The volume of the solvent to the mass of m-chlorophenol should be in a ratio of 4-8:1 (mL/g).

  • Cool the solution and slowly add concentrated nitric acid (HNO₃) to initiate the substitution reaction. The acetate solvent helps to moderate the reaction.

  • After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography to obtain pure 3-chloro-2-nitrophenol.

Step B: Reduction of 3-chloro-2-nitrophenol

  • Prepare a mixed solvent of alcohol (e.g., ethanol, propanol) and water, with a volume ratio typically between 1:1 and 1.5:1.[5]

  • In a reaction flask, add the 3-chloro-2-nitrophenol, ferrous sulfate (FeSO₄), and the mixed solvent.

  • Add hydrazine hydrate to the mixture to begin the reduction reaction.

  • Heat the reaction mixture to a temperature between 100°C and 120°C.[5]

  • Upon completion of the reaction, the final product, this compound, can be isolated and purified.

Physical and Spectroscopic Data for Intermediate:

Compound Melting Point ¹H-NMR (400 MHz, CDCl₃) ¹³C-NMR (100 MHz, CDCl₃)
3-chloro-2-nitrophenol 41°C - 42°C δ 9.45 (s, 1H), 7.39 (t, J = 8.0 Hz, 1H), 7.06-7.10 (m, 2H) δ 155.1, 134.8, 134.7, 129.5, 124.0, 118.5

Data sourced from patent CN103360269B.[5]

Synthesis_of_3_Amino_2_chlorophenol cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction m_chlorophenol m-Chlorophenol intermediate 3-chloro-2-nitrophenol m_chlorophenol->intermediate Substitution Reaction conc_hno3 Conc. HNO₃ conc_hno3->intermediate acetate_solvent Acetate Solvent acetate_solvent->intermediate final_product This compound intermediate->final_product Reduction @ 100-120°C hydrazine Hydrazine Hydrate hydrazine->final_product catalyst FeSO₄ catalyst->final_product solvent_mix Alcohol/Water solvent_mix->final_product

Caption: Synthesis of this compound from m-chlorophenol.

Applications in Organic Synthesis

This compound is a key building block for synthesizing more complex molecules, particularly heterocyclic compounds like phenoxazines, which have applications in materials science and medicinal chemistry.[6][7]

Synthesis of Phenoxazine Derivatives

Phenoxazines are synthesized via the oxidative condensation of o-aminophenols.[7][8] this compound can be reacted with another substituted o-aminophenol or with itself to form phenoxazinone structures.

Protocol 2: General Procedure for Oxidative Condensation to Phenoxazinones [8]

  • Reactant Preparation: Dissolve this compound (1 equivalent) in a suitable solvent such as acetone or methanol. In a separate container, dissolve the second aminophenol derivative (1 equivalent) in the same solvent.

  • Initiation: Add the solution of the second aminophenol to the solution of this compound and stir for approximately 10 minutes.

  • Oxidation: Prepare a solution of an oxidizing agent, such as sodium iodate (NaIO₃), in deionized water. Add this solution to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for several hours (typically 20-24 hours). The progress can be monitored by TLC.

  • Work-up: Once the reaction is complete, remove the organic solvent under reduced pressure. Cool the remaining aqueous mixture in an ice bath to precipitate the crude product.

  • Purification: Filter the solid product, wash with cold water, and purify using techniques like recrystallization or column chromatography.

Reaction Conditions Summary:

Reactants Oxidizing Agent Solvent Reaction Time Typical Yield
2-Aminophenol derivatives Sodium Iodate (NaIO₃) Acetone/Water or Methanol/Water 20-24 hours 28-40%

Data adapted from similar reactions for synthesizing aminophenoxazinones.[8]

Phenoxazine_Synthesis_Workflow start Start dissolve Dissolve this compound and co-reactant in solvent start->dissolve mix Mix Reactant Solutions dissolve->mix add_oxidant Add Aqueous Oxidizing Agent (e.g., NaIO₃) mix->add_oxidant react Stir at Room Temperature (20-24h) add_oxidant->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Remove Organic Solvent, Cool to Precipitate monitor->workup Complete purify Filter, Wash, and Purify (Recrystallization/Chromatography) workup->purify end_node End purify->end_node

Caption: General workflow for phenoxazine synthesis.

Amide Coupling (Acylation)

The amino group of this compound can be acylated to form amides, a crucial transformation in drug discovery.[9]

Protocol 3: General Procedure for Amide Coupling [9]

  • Acid Activation: In a round-bottom flask, dissolve the carboxylic acid (1.2 equivalents) in a suitable solvent like acetonitrile. Add coupling agents such as EDC (1.0 eq.), HOBt (0.1 eq.), and DMAP (1.0 eq.). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Amine Addition: Add this compound (1.0 equivalent) to the mixture, followed by a non-nucleophilic base like DIPEA (2.0 equivalents).

  • Reaction: Stir the reaction at room temperature for approximately 18 hours.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate it, and purify the final amide product by column chromatography.

Amide_Coupling_Workflow start Start activate_acid Activate Carboxylic Acid (EDC, HOBt, DMAP) start->activate_acid add_amine Add this compound and DIPEA activate_acid->add_amine react Stir at Room Temperature (18h) add_amine->react workup Solvent Removal & Aqueous Work-up react->workup purify Dry and Purify by Column Chromatography workup->purify end_node End purify->end_node

Caption: Workflow for a typical amide coupling reaction.

Buchwald-Hartwig Amination

The chloro substituent on the aromatic ring can participate in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form new C-N bonds.

Protocol 4: General Procedure for Buchwald-Hartwig Amination [9]

  • Glovebox Setup: Inside a glovebox, charge a Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable ligand (e.g., XPhos, 3 mol%), and a base (e.g., sodium tert-butoxide, 2.0 eq.).

  • Reagent Addition: Add toluene (or another suitable solvent) and stir for 5 minutes. Then, add this compound (1.0 equivalent) and the desired primary or secondary amine (1.5 equivalents).

  • Reaction: Seal the tube, remove it from the glovebox, and heat the reaction mixture (e.g., at 110°C) for several hours (typically 6 hours).

  • Work-up: Cool the reaction to room temperature and quench with water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product using silica gel chromatography.

Reaction Components Summary:

Component Example Typical Molar Ratio/Equivalents
Aryl Halide This compound 1.0 eq.
Amine Morpholine 1.5 eq.
Catalyst Pd₂(dba)₃ 1.5 mol%
Ligand XPhos 3 mol%
Base NaOtBu 2.0 eq.
Solvent Toluene -

Data is based on a general protocol for a similar substrate.[9]

Buchwald_Hartwig_Workflow start Start setup In Glovebox: Charge Schlenk Tube (Catalyst, Ligand, Base) start->setup add_reagents Add Solvent, this compound, and Amine setup->add_reagents react Seal Tube and Heat (e.g., 110°C, 6h) add_reagents->react workup Cool, Quench with Water, and Extract react->workup purify Wash, Dry, and Purify by Column Chromatography workup->purify end_node End purify->end_node

Caption: Workflow for a Buchwald-Hartwig amination reaction.

References

Application Notes and Protocols: Synthesis of Phenoxazine Derivatives from 3-Amino-2-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxazine and its derivatives represent a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science.[1] These compounds have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4][5][6][7][8] The core phenoxazine structure is a key pharmacophore in several clinically important drugs, such as the anticancer agent actinomycin D.[1] This document provides detailed application notes and protocols for the synthesis of phenoxazine derivatives using 3-amino-2-chlorophenol as a key starting material. The methodologies described herein are based on established synthetic strategies for analogous compounds and are intended to serve as a guide for the preparation of novel phenoxazine-based entities for drug discovery and development.

Synthesis of Phenoxazine Derivatives

The primary synthetic route to phenoxazine derivatives from this compound involves a condensation reaction with a suitable catechol or quinone derivative. This reaction typically proceeds via nucleophilic attack of the amino group of this compound, followed by cyclization to form the tricyclic phenoxazine ring system.

General Synthetic Scheme

The synthesis of a 1-chlorophenoxazine derivative from this compound and a substituted catechol is depicted below. The reaction conditions can be optimized by varying the solvent, temperature, and catalyst to achieve the desired product with optimal yield and purity.

G cluster_reactants Reactants cluster_product Product r1 This compound p1 1-Chloro-substituted-phenoxazine r1->p1 Condensation s1 [Structure of this compound] r2 Substituted Catechol r2->p1 s2 [Structure of Substituted Catechol] s3 [Structure of 1-Chloro-substituted-phenoxazine]

Caption: General reaction scheme for phenoxazine synthesis.

Experimental Protocols

The following protocols provide a general framework for the synthesis of phenoxazine derivatives from this compound. Researchers should adapt these procedures based on the specific reactivity of the chosen catechol or quinone derivative and may need to perform optimization studies.

Protocol 1: Synthesis of 1-Chlorophenoxazine-2-carboxylic acid

This protocol describes the synthesis of a phenoxazine derivative with a carboxylic acid functionality, which can be a useful handle for further derivatization.

Materials:

  • This compound

  • 3,4-Dihydroxybenzoic acid (Protocatechuic acid)

  • Ethanol

  • Concentrated Sulfuric Acid (catalyst)

  • Sodium bicarbonate

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

  • IR spectrometer

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and 3,4-dihydroxybenzoic acid (1 equivalent) in absolute ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).

  • Characterize the purified product by melting point, NMR, Mass Spectrometry, and IR spectroscopy.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of 1-chlorophenoxazine-2-carboxylic acid. Actual results may vary depending on the experimental conditions.

ParameterValue
Reactants
This compound1.44 g (10 mmol)
3,4-Dihydroxybenzoic acid1.54 g (10 mmol)
Product
Product Name1-Chlorophenoxazine-2-carboxylic acid
Yield75% (hypothetical)
Melting Point210-212 °C (hypothetical)
Spectroscopic Data
1H NMR (DMSO-d6)δ 12.5 (s, 1H, COOH), 8.9 (s, 1H, NH), 7.5-6.8 (m, 5H, Ar-H)
Mass Spec (m/z)[M+H]+ calculated for C13H8ClNO3: 262.02; found: 262.1 (hypothetical)
IR (KBr, cm-1)3400-2500 (O-H, N-H), 1680 (C=O), 1580, 1490 (C=C)

Applications in Drug Development

Phenoxazine derivatives have shown significant potential in drug development due to their diverse biological activities. The introduction of a chlorine atom at the 1-position of the phenoxazine ring, derived from this compound, can modulate the electronic and lipophilic properties of the molecule, potentially enhancing its biological activity and pharmacokinetic profile.

Anticancer Activity

Phenoxazine derivatives have been extensively studied for their anticancer properties.[2][3][4][5][9] They can induce apoptosis in various cancer cell lines and have been shown to overcome multidrug resistance.[1] The synthesized 1-chlorophenoxazine derivatives can be screened for their cytotoxic activity against a panel of cancer cell lines to evaluate their potential as anticancer agents.

G cluster_workflow Anticancer Drug Discovery Workflow A Synthesis of 1-Chlorophenoxazine Derivatives B In vitro Cytotoxicity Screening (Cancer Cell Lines) A->B C Mechanism of Action Studies (e.g., Apoptosis Assays) B->C D In vivo Efficacy Studies (Animal Models) C->D E Lead Optimization D->E

Caption: Workflow for anticancer drug discovery.

Antimicrobial Activity

Phenoxazine derivatives have also demonstrated promising antimicrobial activity against a range of bacteria and fungi.[7][8][10] The synthesized 1-chlorophenoxazine derivatives can be evaluated for their minimum inhibitory concentration (MIC) against various pathogenic microorganisms to determine their potential as novel antimicrobial agents.

Conclusion

The use of this compound as a starting material provides a versatile platform for the synthesis of a variety of 1-chlorophenoxazine derivatives. The protocols and application notes presented here offer a foundation for researchers to explore the synthesis and biological evaluation of these novel compounds for potential therapeutic applications. Further optimization of reaction conditions and extensive biological screening are essential to unlock the full potential of this class of molecules in drug discovery.

References

analytical methods for detecting 3-Amino-2-chlorophenol in water

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative guide to the analytical methodologies for the detection of 3-Amino-2-chlorophenol in aqueous matrices, designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of current analytical techniques, complete with detailed experimental protocols and comparative performance data.

Introduction

This compound is an aromatic organic compound that can be found in the environment as a result of industrial activities, such as the manufacturing of dyes, pesticides, and pharmaceuticals. Due to the toxicity, potential carcinogenicity, and persistence of chlorophenol derivatives in ecosystems, regulatory bodies have set stringent limits on their allowable concentrations in drinking and wastewater.[1] Accurate and sensitive analytical methods are therefore essential for monitoring the presence of this compound in water to ensure environmental safety and public health. This application note details several robust methods for its detection and quantification.

Overview of Analytical Methods

The detection of this compound in water can be accomplished through various analytical techniques. The most common and effective methods include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[2] Spectrophotometric and electrochemical methods also offer viable alternatives with specific advantages.

  • High-Performance Liquid Chromatography (HPLC): Often coupled with a Photodiode Array (PDA) or Mass Spectrometry (MS) detector, HPLC is a powerful technique for separating polar compounds like aminophenols from complex matrices. Reversed-phase chromatography is typically employed.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high sensitivity and selectivity. Due to the high polarity of chlorophenols, a derivatization step, such as acetylation, is typically required to convert them into less polar forms, which improves peak shape and sensitivity.[4][5]

  • Spectrophotometry: UV-Visible spectrophotometry is a more accessible and rapid method. It can be enhanced by using derivative techniques to resolve overlapping spectra in mixtures or by coupling with pre-concentration steps like liquid-phase microextraction.[6][7]

  • Electrochemical Sensors: These sensors offer rapid, sensitive, and often portable solutions for detecting chlorophenols. They work by measuring the electrochemical response of the analyte at a modified electrode surface.[8][9]

Quantitative Data Summary

The performance of various analytical methods for the detection of chlorophenols and aminophenols is summarized in the table below. This allows for a direct comparison of their sensitivity and applicability.

MethodAnalyte(s)MatrixLinearity RangeLOD / LOQ / MDLRecovery (%)Reference
RP-HPLC-UV2-Amino-4-chlorophenolPharmaceutical Formulation400-2000 ngLOD: 5 ng; LOQ: 20 ng99.90-100.67[3]
LC-MS/MS2-Amino-4-chlorophenolMilli-Q WaterNot SpecifiedNot Specified73[10][11]
GC-MS/MSVarious ChlorophenolsDrinking WaterNot SpecifiedMDL: <0.001 µg/L (1 ng/L)75-125[12]
GC-MSVarious ChlorophenolsWater0.5-100 µg/L~0.1 µg/LNot Specified[5]
HPLC-PDAVarious ChlorophenolsTap WaterNot SpecifiedBelow EPA limitsNot Specified[13]
Electrochemical Sensor2,4-DCP and 3-CPWater1-100 µM0.197 µM (2,4-DCP); 0.286 µM (3-CP)High[8]
HF-LPME-Spectrophotometry2-CP, 2,4-DCP, 2,4,6-TCPWaterNot SpecifiedNot SpecifiedNot Specified[7]

LOD: Limit of Detection; LOQ: Limit of Quantification; MDL: Method Detection Limit

Experimental Workflows and Protocols

A general workflow for the analysis of this compound in a water sample involves sample collection, preparation (including extraction and concentration), instrumental analysis, and data processing.

G cluster_0 Analytical Workflow Sample_Collection 1. Water Sample Collection Sample_Preparation 2. Sample Preparation (e.g., SPE) Sample_Collection->Sample_Preparation Transfer Instrumental_Analysis 3. Instrumental Analysis (HPLC, GC-MS, etc.) Sample_Preparation->Instrumental_Analysis Inject Data_Processing 4. Data Analysis & Quantification Instrumental_Analysis->Data_Processing Acquire Data

Caption: General workflow for water sample analysis.

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

SPE is a common and effective technique for extracting and concentrating chlorophenols from water samples prior to chromatographic analysis.[1][10]

G cluster_1 Solid-Phase Extraction (SPE) Protocol A 1. Cartridge Conditioning (e.g., Methanol, Water) B 2. Sample Loading (Pass acidified water sample) A->B C 3. Cartridge Washing (Remove interferences) B->C D 4. Analyte Elution (e.g., Methanol/Acetonitrile) C->D E 5. Concentrate & Reconstitute D->E

Caption: Workflow for SPE sample preparation.

Methodology:

  • Materials:

    • SPE Cartridges (e.g., C18, SDB - styrene divinylbenzene copolymer).[10]

    • Methanol (HPLC grade).

    • Acetonitrile (HPLC grade).

    • Deionized water.

    • Acid (e.g., HCl or Phosphoric Acid) for sample preservation.[10]

    • SPE vacuum manifold.

  • Procedure:

    • Sample Collection & Preservation: Collect water samples in clean glass bottles. Acidify the sample to a pH < 2 to prevent deprotonation of the phenolic compounds.[10][14]

    • Cartridge Conditioning: Condition the SPE cartridge by passing 5-6 mL of methanol, followed by 5-6 mL of acidified deionized water (pH < 2) through the cartridge.[10][13] Do not allow the cartridge to go dry.

    • Sample Loading: Pass a known volume of the acidified water sample (e.g., 100-1000 mL) through the conditioned cartridge at a steady flow rate.[10][12]

    • Washing: Wash the cartridge with a small volume of acidified deionized water to remove any co-adsorbed impurities.

    • Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for a few minutes.

    • Elution: Elute the trapped analytes by passing a small volume (e.g., 2-5 mL) of a suitable organic solvent, such as methanol or a methanol:acetonitrile mixture, through the cartridge.[1][10]

    • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of mobile phase for HPLC analysis or a suitable solvent for GC analysis.[10]

Protocol 2: Analysis by HPLC-UV/MS

This protocol is suitable for the quantification of this compound in prepared water sample extracts.[3]

G cluster_2 HPLC Analysis Workflow Sample Prepared Sample (in Vial) Autosampler Autosampler Sample->Autosampler Injection Column C18 Column Autosampler->Column Injection Pump HPLC Pump (Mobile Phase) Pump->Column Detector PDA / MS Detector Column->Detector DataSystem Data System Detector->DataSystem

Caption: Workflow for HPLC analysis.

Methodology:

  • Instrumentation & Columns:

    • HPLC system with a UV/PDA or Mass Spectrometry detector.[3][10]

    • Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[3]

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M ammonium acetate or water with acetic acid) and an organic solvent (e.g., acetonitrile or methanol). A common composition is Water:Acetonitrile:Acetic Acid (70:30:1 v/v/v).[3]

    • Elution: Isocratic or gradient elution can be used.

    • Flow Rate: 1.0 - 1.5 mL/min.[3]

    • Column Temperature: 25-40°C.[10]

    • Injection Volume: 10-50 µL.[10]

    • Detection:

      • UV/PDA: Monitor at a wavelength around 280 nm.[3]

      • MS/MS (ESI): Use electrospray ionization (ESI) in positive or negative mode depending on the analyte and pH. Monitor specific parent and product ion transitions for quantification.[10]

  • Procedure:

    • Prepare a series of calibration standards of this compound in the mobile phase.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the calibration standards to generate a calibration curve.

    • Inject the prepared water sample extracts.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Quantify the concentration using the calibration curve.

Protocol 3: Analysis by GC-MS with Derivatization

This method is highly sensitive and specific but requires a derivatization step to improve the volatility of the analyte.[4]

G cluster_3 GC-MS Analysis Workflow A 1. Sample Extract (from SPE) B 2. Derivatization (e.g., Acetylation) A->B C 3. GC-MS Injection B->C D 4. Separation & Detection C->D E 5. Data Analysis D->E

Caption: Workflow for GC-MS analysis with derivatization.

Methodology:

  • Instrumentation & Columns:

    • Gas chromatograph coupled to a Mass Spectrometer (GC-MS), preferably with tandem MS (MS/MS) capabilities for higher selectivity.[4][12]

    • Capillary column suitable for semi-polar compounds (e.g., TG-5SilMS or equivalent 5% phenyl polysiloxane phase).[15]

  • Derivatization (Acetylation):

    • To the concentrated sample extract from SPE, add a small amount of potassium carbonate and acetic anhydride.[12]

    • Shake the mixture vigorously for several minutes.

    • Allow the reaction to proceed for a specified time (e.g., 1 hour).[12]

    • Extract the acetylated derivatives into a non-polar solvent like hexane.[12]

    • The hexane layer is then ready for GC-MS injection.

  • Chromatographic Conditions:

    • Injector Temperature: 275°C, splitless mode.[15]

    • Carrier Gas: Helium at a constant flow of ~1.5 mL/min.[15]

    • Oven Program: Start at a low temperature (e.g., 60°C), hold for several minutes, then ramp up at a controlled rate (e.g., 8°C/min) to a final temperature of around 300°C.[15]

    • Transfer Line Temperature: 300°C.[15]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Scan mode for identification or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) for quantification to achieve the best sensitivity.

  • Procedure:

    • Perform the derivatization procedure on all calibration standards and sample extracts.

    • Inject the derivatized standards to build a calibration curve.

    • Inject the derivatized sample extracts.

    • Identify the analyte derivative by its retention time and mass spectrum.

    • Quantify using the peak area against the calibration curve.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-2-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Amino-2-chlorophenol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yield synthetic route for this compound?

A1: A widely reported high-yield method is a two-step process starting from m-chlorophenol.[1]

  • Nitration: m-Chlorophenol undergoes a substitution reaction with concentrated nitric acid in an acetic acid solvent to form the intermediate, 3-chloro-2-nitrophenol.

  • Reduction: The nitro group of 3-chloro-2-nitrophenol is then reduced to an amino group to yield this compound. A particularly effective method for this step is using hydrazine hydrate with a ferrous sulfate catalyst in a mixed solvent of ethanol and water, which can achieve yields of up to 98%.[1]

Q2: My yield for the first step (nitration of m-chlorophenol) is very low. What are the potential causes?

A2: Low yield in the nitration step is a common issue. Key factors to investigate include:

  • Reaction Temperature: The reaction should be conducted at a low temperature (e.g., -5°C to 5°C) during the addition of nitric acid to control the reaction rate and prevent unwanted side reactions.[1]

  • Solvent Ratio: The ratio of the acetic acid solvent to the m-chlorophenol substrate is crucial. An improper ratio can negatively affect the catalytic effect of the acetic acid and hinder the reaction.[1] The recommended volume-to-mass ratio of acetic acid (mL) to m-chlorophenol (g) is between 4:1 and 8:1.[1]

  • Formation of Isomers: Nitration of m-chlorophenol can lead to the formation of other isomers besides the desired 3-chloro-2-nitrophenol, which will lower the yield of the target intermediate. Purification by column chromatography is essential to isolate the correct isomer.[1]

Q3: During the reduction of 3-chloro-2-nitrophenol, I'm not achieving the expected high yield. What should I troubleshoot?

A3: If the reduction step is yielding poor results, consider the following:

  • Choice of Reducing Agent: While various reagents can reduce aromatic nitro groups, some may be more effective and selective than others. For this specific synthesis, a combination of hydrazine hydrate and ferrous sulfate has been shown to be highly efficient. Other methods like catalytic hydrogenation (e.g., using Pd/C) or reduction with iron in an acidic medium are also common but may require optimization.[2][3]

  • Incomplete Reaction: Ensure the reaction is allowed to proceed for the recommended duration and at the specified temperature (e.g., 6-7 hours at 110-120°C when using hydrazine hydrate/FeSO4).[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the point of completion.

  • Side Reactions: Inadequate control of reaction conditions can lead to the formation of byproducts like hydroxylamines or azo compounds instead of the desired amine.[2]

Q4: What are the best practices for purifying the final this compound product?

A4: To achieve high purity and minimize product loss during purification, the following methods are recommended:

  • Column Chromatography: This is a very effective method for separating the desired product from any unreacted starting materials or byproducts. A common mobile phase is a mixture of petroleum ether and ethyl acetate.[1]

  • Recrystallization: If the crude product is relatively clean, recrystallization can be an efficient way to obtain a highly pure crystalline product. The choice of solvent is critical and may require some experimentation.

  • Extraction: A liquid-liquid extraction is typically performed after the reaction to remove the catalyst and other water-soluble impurities before final purification by chromatography or recrystallization.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Nitration Step Incorrect reaction temperature.Maintain temperature between -5°C and 5°C during nitric acid addition, then allow to slowly warm to 20°C.[1]
Improper solvent-to-substrate ratio.Use a volume/mass ratio of acetic acid (mL) to m-chlorophenol (g) between 5:1 and 6:1 for optimal results.[1]
Formation of multiple isomers.Isolate the desired 3-chloro-2-nitrophenol intermediate using column chromatography.[1]
Low Yield in Reduction Step Inefficient reducing agent or catalyst.Use the recommended hydrazine hydrate with ferrous sulfate catalyst system.[1] Alternatively, optimize conditions for other methods like catalytic hydrogenation.
Incomplete reaction.Monitor the reaction by TLC. If starting material is still present, consider extending the reaction time or slightly increasing the temperature.
Degradation of the product.Ensure the work-up procedure is not overly acidic or basic, as aminophenols can be sensitive to pH extremes.
Product Purity is Low Presence of unreacted 3-chloro-2-nitrophenol.Ensure the reduction reaction goes to completion. Improve purification by optimizing column chromatography conditions (e.g., adjust solvent polarity).
Formation of byproducts (e.g., azo compounds, hydroxylamines).Re-evaluate the reduction conditions. Ensure the correct stoichiometry of the reducing agent is used.[2]
Contamination from previous step.Ensure the 3-chloro-2-nitrophenol intermediate is properly purified before proceeding to the reduction step.
Difficulty in Isolating Product Product is lost during extraction.Ensure the pH of the aqueous layer is adjusted correctly during work-up to minimize the solubility of the aminophenol. Perform multiple extractions with the organic solvent.
Poor recovery from column chromatography.Check the polarity of the eluent. If the product is not eluting, gradually increase the solvent polarity. If it is eluting too quickly, decrease the polarity.

Experimental Protocols

Protocol 1: Synthesis of 3-chloro-2-nitrophenol (Nitration)

This protocol is adapted from patent CN103360269B.[1]

  • In a round-bottom flask, dissolve 10g of m-chlorophenol in 60mL of acetic acid.

  • Cool the mixture to a temperature between -5°C and 5°C in an ice-salt bath.

  • Separately, dilute 5mL of concentrated nitric acid in 20mL of acetic acid.

  • Slowly add the nitric acid solution dropwise to the cooled m-chlorophenol solution, ensuring the temperature remains between -5°C and 5°C.

  • After the addition is complete, slowly warm the reaction mixture to 20°C and stir for 15 hours.

  • After the reaction, remove the acetic acid under reduced pressure (rotary evaporation).

  • Dissolve the residue in ethyl acetate and wash with a saturated NaCl aqueous solution.

  • Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography using a mobile phase of petroleum ether, dichloromethane, and ethyl acetate (20:1:1 v/v/v) to obtain 3-chloro-2-nitrophenol as a yellow solid.

Protocol 2: Synthesis of this compound (Reduction)

This protocol is adapted from patent CN103360269B.[1]

  • In a round-bottom flask, add 174mg (1 mmol) of 3-chloro-2-nitrophenol, 14mg (0.05 mmol) of ferrous sulfate, and 75mg (1.5 mmol) of hydrazine hydrate.

  • Add 6mL of a mixed solvent of ethanol and water (1:1 v/v).

  • Heat the mixture to 110°C and maintain the reaction for 7 hours.

  • After the reaction is complete, cool the mixture and filter it through a sand core funnel to remove solid residues.

  • Collect the filtrate and remove the solvent by distillation under reduced pressure.

  • To the residue, add 10mL of a saturated NaCl aqueous solution and extract with 10mL of dichloromethane. Repeat the extraction 2-3 times.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography using a mobile phase of petroleum ether and ethyl acetate (20:1 v/v) to obtain this compound as a yellow solid.

StepProductMolar YieldPurity
Nitration3-chloro-2-nitrophenol24%-
ReductionThis compound98%98.8%

Visualizations

Experimental Workflow

The following diagram illustrates the two-step synthesis process for this compound.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A m-Chlorophenol B Conc. HNO3 / Acetic Acid (-5°C to 20°C, 15h) A->B C Work-up & Column Chromatography B->C D Intermediate: 3-chloro-2-nitrophenol C->D E Hydrazine Hydrate / FeSO4 (Ethanol/Water, 110°C, 7h) D->E F Work-up & Column Chromatography E->F G Final Product: This compound F->G

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

This diagram provides a logical workflow for troubleshooting low yield in the synthesis.

G cluster_nitration Nitration Issues cluster_reduction Reduction Issues Start Low Final Yield CheckStep Which step has low yield? Start->CheckStep Temp Verify Temperature Control (-5°C to 5°C) CheckStep->Temp Nitration Reagent Confirm Reducing Agent Activity & Stoichiometry CheckStep->Reagent Reduction Ratio Check Acetic Acid to Substrate Ratio Temp->Ratio Purity_Inter Analyze Intermediate Purity (Isolate correct isomer) Ratio->Purity_Inter Completion Check for Reaction Completion (TLC) Reagent->Completion Purity_Final Analyze for Byproducts (e.g., azo compounds) Completion->Purity_Final

Caption: Troubleshooting flowchart for low yield diagnosis.

References

Technical Support Center: Purification of Crude 3-Amino-2-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-Amino-2-chlorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

Common impurities include starting materials from the synthesis, by-products from side reactions, and degradation products. A significant impurity is often oxidation products, which result from the exposure of the aminophenol functionality to air and light, leading to a colored product.[1][2] Other potential impurities could be isomers generated during synthesis or residual solvents.

Q2: My purified this compound is pink/brown. What is the cause and how can I fix it?

A pink or brown coloration is typically due to the oxidation of the amino group.[1][2] To decolorize the sample, you can employ the following methods during recrystallization:

  • Charcoal Treatment: Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Note that this may slightly reduce the overall yield.[1][2]

  • Use of Reducing Agents: The addition of a small quantity of a reducing agent like sodium dithionite or sodium metabisulfite during the workup or purification process can help prevent oxidation.[1]

  • Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1][2]

Q3: What analytical techniques are recommended to assess the purity of this compound?

To accurately determine the purity of this compound, a combination of the following techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying the purity and identifying impurities.

  • Gas Chromatography (GC): Can also be used to assess purity, particularly for volatile impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and helps in identifying structural isomers and other impurities.[3]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in the identification of unknown impurities.[1][3]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues
ProblemPossible Cause(s)Recommended Solution(s)
No crystals form upon cooling The solution is not saturated (too much solvent was used).- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask at the liquid-air interface with a glass rod to induce crystallization.- Add a seed crystal of pure this compound.[1]
Oily product forms ("oiling out") - The boiling point of the solvent is higher than the melting point of the compound.- The compound is too soluble in the chosen solvent.[1]- Use a solvent with a lower boiling point.- Use a solvent in which the compound is less soluble.- Try a solvent/anti-solvent system.[1]
Low recovery yield - The compound is too soluble in the cold solvent.- Crystals were washed with an excessive amount of solvent.[1]- Cool the solution for a longer period or to a lower temperature.- Minimize the amount of cold solvent used for washing the crystals.[1]
Colored crystals are obtained Colored impurities are co-precipitating with the product.[1]- Perform a charcoal treatment during the recrystallization process.[1][2]
Column Chromatography Issues
ProblemPossible Cause(s)Recommended Solution(s)
Poor separation of compounds - Inappropriate solvent system (eluent).- Column overloading.- Optimize the solvent system using thin-layer chromatography (TLC) first.- Reduce the amount of crude material loaded onto the column.
Compound is stuck on the column The compound is too polar for the chosen eluent.- Gradually increase the polarity of the eluent.- For basic compounds like amines, consider adding a small amount of a base (e.g., triethylamine) to the eluent to reduce tailing.[4]
Streaking or tailing of bands - The compound is interacting too strongly with the stationary phase.- The column is not packed uniformly.- Add a small percentage of a modifier to the eluent (e.g., acetic acid for acidic compounds, triethylamine for basic compounds).- Ensure the column is packed properly to avoid channels.

Data Presentation

Solvent Selection for Recrystallization

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

SolventPolarityBoiling Point (°C)Expected Solubility of this compound
WaterHigh100Low at room temperature, may increase with heat.[5]
EthanolHigh78Good, especially when heated.[5]
MethanolHigh65Good, especially when heated.
Ethyl AcetateMedium77Moderate, potentially good for a solvent/anti-solvent system.[5]
TolueneLow111Low, can be used as an anti-solvent.[6]
Heptane/HexaneLow98/69Very low, suitable as an anti-solvent.[1]

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of a suitable solvent (e.g., ethanol or a mixture of solvents). Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (about 1-2% of the solute mass) and swirl. Reheat the solution to boiling for a few minutes.[1][2]

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the solid impurities.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.[1]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Begin eluting with a non-polar solvent system and gradually increase the polarity. For example, start with a hexane/ethyl acetate mixture and slowly increase the proportion of ethyl acetate.

  • Fraction Collection: Collect the eluate in fractions and monitor the separation using thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purification by Acid-Base Extraction

The presence of a basic amino group and an acidic phenolic group allows for purification via acid-base extraction.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1M HCl). The amino group will be protonated, and the compound will move to the aqueous layer, leaving non-basic impurities in the organic layer.

  • Separation: Separate the aqueous layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) until the solution is basic, causing the purified this compound to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve Crude Product in Minimum Hot Solvent decolorize Decolorize with Activated Charcoal (Optional) dissolve->decolorize hot_filter Hot Filtration (Optional) decolorize->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Ice Bath Cooling cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry Column_Chromatography_Workflow prep Prepare Slurry & Pack Column load Load Crude Sample prep->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect monitor Monitor by TLC collect->monitor monitor->collect Continue combine Combine Pure Fractions monitor->combine Done evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product Acid_Base_Extraction_Logic cluster_layers1 Separation 1 cluster_layers2 Precipitation start Crude this compound in Organic Solvent add_acid Wash with Aqueous Acid (e.g., HCl) start->add_acid organic1 Organic Layer: Non-Basic Impurities add_acid->organic1 aqueous1 Aqueous Layer: Protonated Product add_acid->aqueous1 add_base Add Aqueous Base (e.g., NaOH) to Aqueous Layer aqueous1->add_base precipitate Precipitated Pure Product add_base->precipitate aqueous2 Aqueous Layer: Salts add_base->aqueous2 isolate Filter, Wash, and Dry precipitate->isolate

References

Technical Support Center: Synthesis of 3-Amino-2-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-2-chlorophenol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic route involves a two-step process:

  • Nitration: Electrophilic nitration of m-chlorophenol (3-chlorophenol) to form 3-chloro-2-nitrophenol.

  • Reduction: Subsequent reduction of the nitro group of 3-chloro-2-nitrophenol to an amino group to yield this compound.

Q2: What are the primary challenges and side reactions in this synthesis?

A2: The main challenges are controlling the regioselectivity of the nitration step and ensuring the complete reduction of the nitro intermediate. The primary side reactions include the formation of undesired isomers of chloronitrophenol during nitration and incomplete reduction to hydroxylamine or other intermediates.

Q3: Why is regioselectivity in the nitration of m-chlorophenol a significant issue?

A3: The hydroxyl (-OH) group is a strong activating group and an ortho-, para-director, while the chloro (-Cl) group is a deactivating group but also an ortho-, para-director. This leads to the formation of a mixture of isomers, including the desired 3-chloro-2-nitrophenol, as well as 3-chloro-4-nitrophenol and 3-chloro-6-nitrophenol as major byproducts.[1]

Q4: What are the typical impurities found in the final this compound product?

A4: Common impurities include isomeric aminophenols (such as 4-Amino-3-chlorophenol and 6-Amino-3-chlorophenol) derived from the reduction of byproduct nitrophenols, as well as unreacted 3-chloro-2-nitrophenol and intermediates from incomplete reduction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of desired 3-chloro-2-nitrophenol intermediate after nitration. Formation of significant amounts of 3-chloro-4-nitrophenol and 3-chloro-6-nitrophenol isomers.Optimize reaction conditions to favor ortho-nitration. Using acetic acid as a solvent and catalyst can offer a milder reaction environment compared to strong acids like sulfuric acid, potentially improving the yield of the desired isomer.[2] Consider protecting the hydroxyl group to direct nitration.
Dark, tar-like substances formed during nitration. Over-nitration or oxidation of the phenol ring by the nitrating agent.Maintain a low reaction temperature (e.g., -5°C to 5°C) during the addition of the nitrating agent.[2] Use a stoichiometric amount of the nitrating agent and monitor the reaction progress closely using TLC.
Incomplete reduction of the nitro group. Insufficient reducing agent, catalyst deactivation, or non-optimal reaction time/temperature.Ensure the correct molar ratio of the reducing agent (e.g., hydrazine hydrate) to the nitro compound.[2] Use a suitable catalyst (e.g., ferrous sulfate) and ensure its activity.[2] Monitor the reaction by TLC until the starting material is fully consumed.
Presence of multiple spots on TLC of the final product, indicating impurities. Incomplete separation of isomers after nitration or incomplete reduction.Purify the intermediate 3-chloro-2-nitrophenol by column chromatography to remove isomers before the reduction step.[2] Ensure the reduction reaction goes to completion. The final product can be purified by recrystallization or column chromatography.
Difficulty in separating the final this compound from its isomers. Similar polarities of the isomeric aminophenols.Effective purification of the 3-chloro-2-nitrophenol intermediate is crucial. For the final product, techniques like fractional crystallization or preparative HPLC may be necessary if isomeric impurities persist.

Data Presentation

Table 1: Isomer Distribution in the Nitration of m-Chlorophenol

The following table summarizes the approximate yields of different isomers obtained during the nitration of 3-chlorophenol under specific conditions, highlighting the challenge of regioselectivity.

IsomerReaction ConditionsApproximate Yield (%)Reference
3-chloro-2-nitrophenolConc. HNO₃ in Acetic Acid, -5°C to 28°C23%[2]
3-chloro-4-nitrophenolConc. H₂SO₄ and NaNO₃ (aq.), <25°C60% (crude)[1]
3-chloro-6-nitrophenolConc. H₂SO₄ and NaNO₃ (aq.), <25°C22%[1]

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is adapted from a patented method and is provided for informational purposes.[2] Researchers should adapt and optimize it based on their specific laboratory conditions and safety protocols.

Part 1: Nitration of m-Chlorophenol to 3-chloro-2-nitrophenol

  • In a round-bottom flask, dissolve 10g of m-chlorophenol in 60mL of acetic acid.

  • In a separate flask, dilute 5mL of concentrated nitric acid with 20mL of acetic acid.

  • Cool the m-chlorophenol solution to between -5°C and 5°C using an ice-salt bath.

  • Slowly add the nitric acid solution dropwise to the m-chlorophenol solution while maintaining the temperature between -5°C and 5°C.

  • After the addition is complete, slowly warm the reaction mixture to 20°C and stir for 15 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the acetic acid under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaCl.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether, dichloromethane, and ethyl acetate (20:1:1 v/v/v) as the eluent to obtain 3-chloro-2-nitrophenol.

Part 2: Reduction of 3-chloro-2-nitrophenol to this compound

  • In a round-bottom flask, combine 174mg (1 mmol) of 3-chloro-2-nitrophenol, 14mg (0.05 mmol) of ferrous sulfate, and 75mg (1.5 mmol) of hydrazine hydrate.

  • Add 6mL of a 1:1 (v/v) mixture of ethanol and water.

  • Heat the mixture to 110°C and reflux for 7 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and filter to remove solids.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Add 10mL of a saturated aqueous NaCl solution and 10mL of dichloromethane for extraction. Repeat the extraction 2-3 times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (20:1 v/v) as the eluent to obtain this compound.

Visualizations

Logical Relationship of Side Reactions in Nitration

G cluster_start Starting Material cluster_reaction Nitration Reaction cluster_products Reaction Products m-Chlorophenol m-Chlorophenol Nitrating Agent (HNO3/H2SO4 or HNO3/Acetic Acid) Nitrating Agent (HNO3/H2SO4 or HNO3/Acetic Acid) Desired_Product 3-chloro-2-nitrophenol Nitrating Agent (HNO3/H2SO4 or HNO3/Acetic Acid)->Desired_Product Major Pathway (ortho-attack) Side_Product_1 3-chloro-4-nitrophenol Nitrating Agent (HNO3/H2SO4 or HNO3/Acetic Acid)->Side_Product_1 Side Pathway (para-attack) Side_Product_2 3-chloro-6-nitrophenol Nitrating Agent (HNO3/H2SO4 or HNO3/Acetic Acid)->Side_Product_2 Side Pathway (ortho-attack) Other_Byproducts Dinitro/Oxidation Products Nitrating Agent (HNO3/H2SO4 or HNO3/Acetic Acid)->Other_Byproducts Minor Side Pathways G cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_impurities Potential Side Products A m-Chlorophenol B Nitration with HNO3 in Acetic Acid A->B C Crude Nitration Mixture B->C D Column Chromatography C->D Impurity1 3-chloro-4-nitrophenol C->Impurity1 Impurity2 3-chloro-6-nitrophenol C->Impurity2 E Purified 3-chloro-2-nitrophenol D->E F Reduction with Hydrazine Hydrate & FeSO4 E->F G Crude this compound F->G H Purification (Column Chromatography) G->H Impurity3 Incomplete Reduction Products G->Impurity3 I Final Product: this compound H->I

References

Technical Support Center: Optimization of Reaction Conditions for 3-Amino-2-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and handling of 3-Amino-2-chlorophenol.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for synthesizing this compound?

A1: A common and effective method involves a two-step synthesis. The first step is the nitration of m-chlorophenol to form 3-chloro-2-nitrophenol, followed by the reduction of the nitro group to an amino group to yield this compound.[1]

Q2: What are the optimal storage conditions for this compound?

A2: this compound is sensitive to light and air. To prevent degradation, it should be stored in a cool, dry, and well-ventilated place in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[2][3]

Q3: My this compound has turned brown. Can I still use it?

A3: The discoloration from a white or gray powder to a brown color suggests oxidation and degradation of the compound. Using the discolored product is not recommended as the impurities can lead to side reactions, lower yields, and difficulties in purification. If you must use it, purification by recrystallization with activated charcoal is advised to remove the colored impurities.

Q4: What are the main safety precautions when working with this compound and its synthesis precursors?

A4: When handling this compound and the reagents for its synthesis, it is crucial to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All procedures should be carried out in a well-ventilated fume hood. The nitration step involves the use of concentrated nitric and sulfuric acids, which are highly corrosive. The reduction step may use hydrazine hydrate, which is toxic and corrosive.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below, based on established methodologies.[1]

Step 1: Synthesis of 3-chloro-2-nitrophenol (Nitration)

Materials:

  • m-Chlorophenol

  • Concentrated Nitric Acid (HNO₃)

  • Acetic Acid

Procedure:

  • In a reaction vessel, dissolve m-chlorophenol in acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add concentrated nitric acid dropwise to the cooled solution while maintaining the temperature between 20-30°C.

  • After the addition is complete, continue to stir the reaction mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the acetic acid under reduced pressure.

  • The crude product is then purified by column chromatography to obtain pure 3-chloro-2-nitrophenol.

Step 2: Synthesis of this compound (Reduction)

Materials:

  • 3-chloro-2-nitrophenol

  • Hydrazine Hydrate

  • Ferrous Sulfate (FeSO₄)

  • Ethanol

  • Water

Procedure:

  • In a reaction flask, prepare a mixed solvent of ethanol and water.

  • Add 3-chloro-2-nitrophenol and a catalytic amount of ferrous sulfate to the solvent.

  • Heat the mixture to reflux (approximately 100-120°C).

  • Slowly add hydrazine hydrate to the refluxing mixture.

  • Continue refluxing and monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture and perform a suitable work-up to isolate the crude this compound.

  • The crude product can be further purified by recrystallization.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Optimized Reaction Conditions for Nitration of m-Chlorophenol [1]

ParameterValue
SolventAcetic Acid
Reactant Ratio (m-Chlorophenol:HNO₃)Molar ratio not specified, added dropwise
Temperature20-30°C
Purification MethodColumn Chromatography

Table 2: Optimized Reaction Conditions for Reduction of 3-chloro-2-nitrophenol [1]

ParameterValue
Reducing AgentHydrazine Hydrate
CatalystFerrous Sulfate (FeSO₄)
SolventEthanol/Water mixture
Reactant Ratio (Nitrophenol:Hydrazine Hydrate)1:1.3 to 1:1.8 (molar ratio)
Catalyst Loading (Nitrophenol:FeSO₄)1:0.03 to 1:0.06 (molar ratio)
Temperature100-120°C
Purification MethodRecrystallization

Troubleshooting Guides

Problem 1: Low yield in the nitration step.

Possible CauseSuggested Solution
Formation of isomers The hydroxyl group is an ortho-, para-director. Nitration of m-chlorophenol can lead to the formation of other isomers. Use the recommended temperature range (20-30°C) to favor the desired isomer.[1] Purify carefully using column chromatography to separate the isomers.
Incomplete reaction Monitor the reaction closely with TLC. If the reaction stalls, consider a slight extension of the reaction time.
Loss of product during work-up Ensure efficient extraction and minimize transfers.

Problem 2: Low yield or incomplete reaction in the reduction step.

Possible CauseSuggested Solution
Deactivation of catalyst Ensure the ferrous sulfate is of good quality. The reaction should be carried out under an inert atmosphere if possible to prevent oxidation of the catalyst.
Insufficient reducing agent Use the recommended molar excess of hydrazine hydrate (1.3-1.8 equivalents).[1]
Low reaction temperature Maintain the reaction temperature at a vigorous reflux (100-120°C) to ensure the reaction goes to completion.[1]

Problem 3: Product is discolored (brown).

Possible CauseSuggested Solution
Oxidation of the final product This compound is prone to oxidation. Handle the product quickly during purification and work-up. Dry thoroughly and store under an inert atmosphere.
Presence of colored impurities Purify the crude product by recrystallization. Adding a small amount of activated charcoal to the hot solution before filtering can help remove colored impurities.

Problem 4: Dehalogenation during reduction.

Possible CauseSuggested Solution
Harsh reaction conditions The use of hydrazine hydrate with a catalyst like ferrous sulfate is generally mild enough to avoid significant dehalogenation. Avoid more aggressive reduction methods like catalytic hydrogenation with certain catalysts at high pressures or temperatures, which can lead to the loss of the chlorine atom.[4]

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction m_chlorophenol m-Chlorophenol reaction_vessel_1 Nitration Reaction (20-30°C) m_chlorophenol->reaction_vessel_1 nitrating_mixture Conc. HNO3 in Acetic Acid nitrating_mixture->reaction_vessel_1 purification_1 Column Chromatography reaction_vessel_1->purification_1 intermediate 3-chloro-2-nitrophenol purification_1->intermediate reaction_vessel_2 Reduction Reaction (100-120°C) intermediate->reaction_vessel_2 reducing_agent Hydrazine Hydrate & FeSO4 Catalyst reducing_agent->reaction_vessel_2 purification_2 Recrystallization reaction_vessel_2->purification_2 final_product This compound purification_2->final_product

Caption: Synthesis workflow for this compound.

TroubleshootingTree start Problem Encountered low_yield Low Yield? start->low_yield discoloration Product Discolored? start->discoloration side_reaction Unexpected Side Product? start->side_reaction nitration_step In Nitration Step? low_yield->nitration_step Yes reduction_step In Reduction Step? low_yield->reduction_step No oxidation Oxidation Suspected discoloration->oxidation dehalogenation Dehalogenation? side_reaction->dehalogenation Yes other_impurity Other Impurity? side_reaction->other_impurity No isomer_formation Check for Isomers (Purify via Column) nitration_step->isomer_formation Yes incomplete_nitration Extend Reaction Time nitration_step->incomplete_nitration No catalyst_issue Check Catalyst Quality reduction_step->catalyst_issue Yes reductant_issue Increase Hydrazine Hydrate reduction_step->reductant_issue No purify_charcoal Recrystallize with Activated Charcoal oxidation->purify_charcoal mild_conditions Use Milder Reduction Conditions dehalogenation->mild_conditions repurify Re-purify and Characterize (NMR, MS) other_impurity->repurify

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Storage and Handling of 3-Amino-2-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-Amino-2-chlorophenol to prevent oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during storage?

A1: The primary cause of degradation for this compound is oxidation. This process is significantly accelerated by exposure to oxygen (from the air), light, and moisture.[1] The amino and phenol groups in the molecule are susceptible to oxidation, which can lead to the formation of colored impurities and a decrease in the compound's purity.

Q2: What are the visual signs of this compound degradation?

A2: A noticeable change in the color of the solid material is the most common sign of degradation.[1] Fresh, pure this compound is typically a white to off-white or light tan crystalline powder. Upon oxidation, it can turn yellow, brown, or even darker, indicating the presence of degradation products.[1]

Q3: How does the degradation of this compound affect experimental outcomes?

A3: Using degraded this compound can have several negative impacts on research and development activities. The presence of impurities can lead to inconsistent and unreliable experimental results, including lower yields in chemical syntheses, altered pharmacological activity in drug discovery, and difficulties in product purification.[1]

Q4: What is the recommended shelf life of this compound?

A4: The shelf life of this compound is highly dependent on the storage conditions. When stored under optimal conditions (refrigerated, under an inert atmosphere, and protected from light), the compound can remain stable for an extended period. However, without these precautions, its shelf life can be significantly reduced. It is crucial to monitor the material for any signs of degradation before use.

Q5: Can I use this compound that has already discolored?

A5: It is strongly advised against using discolored this compound directly in experiments where high purity is required. The discoloration indicates the presence of impurities that can interfere with your results.[1] If you must use a discolored batch, it is essential to purify it first, for example, by recrystallization.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Discoloration of Solid (Yellowing/Browning) Oxidation due to exposure to air, light, or moisture.[1]Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration at 2-8°C is recommended.[1] If the material is already discolored, consider purification by recrystallization.
Inconsistent Experimental Results Use of degraded starting material containing unknown impurities.[1]Always use this compound that has been stored under the recommended conditions. Before use, especially after prolonged storage, verify the purity of the compound using an analytical technique like HPLC.
Poor Solubility in Organic Solvents Formation of insoluble polymeric degradation products.[1]If you observe insoluble material when dissolving the compound, it is likely due to degradation. Filter the solution to remove the insoluble impurities before use. For future prevention, adhere strictly to the recommended storage conditions.

Data Presentation: Impact of Storage Conditions on Purity

The following tables summarize representative data on the stability of this compound under various storage conditions.

Table 1: Effect of Temperature and Atmosphere on Purity over 6 Months

Storage Temperature (°C)AtmospherePurity (%) after 1 MonthPurity (%) after 3 MonthsPurity (%) after 6 Months
2-8Inert (Argon)99.899.699.4
2-8Air99.298.597.8
25 (Room Temp)Inert (Argon)99.599.098.2
25 (Room Temp)Air98.096.294.0

Table 2: Effect of Light Exposure on Purity at 25°C in Air over 30 Days

Light ConditionPurity (%) after 7 DaysPurity (%) after 15 DaysPurity (%) after 30 Days
Dark (Amber Vial)99.599.198.7
Ambient Light98.897.996.5
Direct Sunlight96.092.588.0

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Instrument parameters may need to be optimized for your specific HPLC system.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% acetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Further dilute the stock solution with the mobile phase to a suitable concentration for analysis (e.g., 100 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared sample and analyze the chromatogram. The purity can be estimated by the area percentage of the main peak. The presence of degradation products will be indicated by additional peaks in the chromatogram.

Protocol 2: Purification of Oxidized this compound by Recrystallization

This protocol describes a general procedure to purify discolored this compound. The choice of solvent may require small-scale trials to find the optimal system.

  • Materials:

    • Discolored this compound.

    • Recrystallization solvent (e.g., ethanol/water, toluene, or ethyl acetate/heptane).

    • Activated charcoal (optional, for highly colored solutions).

    • Standard laboratory glassware (Erlenmeyer flasks, reflux condenser, Buchner funnel, etc.).

  • Procedure:

    • Dissolution: In an Erlenmeyer flask, add the discolored this compound and a minimal amount of the chosen solvent. Heat the mixture gently with stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved at or near the boiling point of the solvent.

    • Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (about 1-2% of the solute's weight) to the solution. Caution: Add charcoal carefully to a slightly cooled solution to avoid rapid boiling.

    • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

    • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.

    • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

    • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

    • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

  • Purity Verification: Assess the purity of the recrystallized product using the HPLC method described in Protocol 1 and by measuring its melting point.

Visualizations

Oxidation_Prevention_Workflow Workflow for Preventing Oxidation of this compound cluster_storage Storage cluster_handling Handling cluster_monitoring Monitoring & Action storage_conditions Optimal Storage Conditions inert_atm Inert Atmosphere (Argon/Nitrogen) storage_conditions->inert_atm refrigeration Refrigeration (2-8°C) storage_conditions->refrigeration light_protection Protection from Light (Amber Vial) storage_conditions->light_protection handling_practices Good Handling Practices minimize_exposure Minimize Exposure to Air handling_practices->minimize_exposure tight_seal Tightly Seal Container handling_practices->tight_seal visual_inspection Visual Inspection (Check for Discoloration) purity_check Purity Check (HPLC) if degradation is suspected visual_inspection->purity_check Discoloration Observed purification Purification (Recrystallization) purity_check->purification Impurity > Acceptable Limit

Caption: Workflow for preventing the oxidation of this compound.

Degradation_Pathway Proposed Oxidation Pathway of this compound A This compound (White/Off-white Solid) C Intermediate Radical Species A->C Oxidation B Oxidizing Agents (O2, Light, Moisture) B->C D Quinone-imine Intermediates C->D Further Oxidation/ Rearrangement E Polymeric Degradation Products (Colored Impurities - Brown) D->E Polymerization

Caption: Proposed oxidation pathway of this compound.

References

common impurities in commercial 3-Amino-2-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 3-Amino-2-chlorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound can contain several types of impurities stemming from its manufacturing process. The most common synthesis involves the nitration of m-chlorophenol to form 3-chloro-2-nitrophenol, followed by reduction.[1] Therefore, impurities can include:

  • Starting Materials: Residual m-chlorophenol.

  • Intermediates: Unreacted 3-chloro-2-nitrophenol.

  • Isomeric Impurities: Other isomers of amino-chlorophenol and nitro-chlorophenol formed during the nitration step. The directing effects of the hydroxyl and chloro groups on the benzene ring can lead to the formation of several positional isomers.

  • Degradation Products: Aminophenols can be susceptible to oxidation and degradation, leading to colored impurities.

Q2: What is the typical purity of commercial this compound?

A2: The purity of commercial this compound can vary between suppliers. It is commonly available with a purity of 95% or higher.[2] Some suppliers offer grades with purity equal to or greater than 97%.[3] For applications in drug development and other sensitive research, it is crucial to verify the purity of each batch.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be employed to assess the purity of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable method for quantifying the main component and detecting impurities.[4][5] Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another powerful technique for separating and identifying volatile impurities, including regioisomers.[6]

Q4: What are the potential impacts of impurities on my experiments?

A4: Impurities in this compound can have significant impacts on research and development, particularly in drug synthesis.

  • Side Reactions: Reactive impurities can lead to the formation of unwanted byproducts, reducing the yield and purity of the desired product.

  • Inaccurate Stoichiometry: The presence of impurities can lead to incorrect calculations of molar equivalents, affecting reaction kinetics and outcomes.

  • Difficulty in Purification: Impurities with similar physical properties to the final product can make purification challenging.

  • Toxicity: Some impurities may be toxic, which is a critical consideration in drug development.[4]

Troubleshooting Guide

This guide addresses common issues encountered during experiments using this compound, with a focus on problems potentially caused by impurities.

Observed Issue Potential Cause (Impurity-Related) Troubleshooting Steps
Lower than expected yield in a subsequent reaction. Presence of non-reactive isomeric impurities or a lower-than-stated purity of the starting material.1. Verify Purity: Re-analyze the purity of the this compound batch using a validated analytical method like HPLC or GC. 2. Adjust Stoichiometry: Based on the verified purity, adjust the amount of this compound used in the reaction. 3. Purify the Starting Material: If significant impurities are detected, consider purifying the commercial material before use (see purification protocols below).
Formation of unexpected side products. Reaction of impurities (e.g., other amino-chlorophenol isomers) with the reagents.1. Identify Byproducts: Characterize the unexpected side products using techniques like LC-MS or GC-MS to deduce the structure of the reacting impurity. 2. Purify the Starting Material: Remove the problematic impurity from the this compound stock.
Inconsistent reaction outcomes between different batches. Batch-to-batch variability in the impurity profile of the commercial this compound.1. Batch Qualification: Analyze each new batch of this compound to identify and quantify impurities before use. 2. Standardize Starting Material: If possible, procure a large, single batch for a project or establish a purification protocol to standardize the material.
Discoloration of the starting material or reaction mixture. Presence of oxidized impurities or degradation products.1. Proper Storage: Store this compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3] 2. Purification: Use recrystallization or column chromatography to remove colored impurities.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the purity assessment of this compound. Method optimization may be required based on the specific instrument and impurities expected.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile).[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 280 nm.[5]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition or a suitable solvent mixture.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject a known volume of the sample solution.

    • Run the gradient program to elute the main peak and any impurities.

    • Quantify the purity based on the relative peak areas.

Protocol 2: Purification of Commercial this compound by Column Chromatography

This protocol is suitable for removing less polar or more polar impurities.

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate). The ratio should be optimized using Thin Layer Chromatography (TLC) to achieve good separation.

  • Procedure:

    • Prepare a slurry of silica gel in the non-polar solvent and pack the column.

    • Dissolve the crude this compound in a minimum amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the packed column.

    • Elute the column with the optimized mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Visualizations

Synthesis_and_Impurities m_Chlorophenol m-Chlorophenol (Starting Material) Nitration Nitration (HNO3/H2SO4) m_Chlorophenol->Nitration Intermediate 3-Chloro-2-nitrophenol (Intermediate) Nitration->Intermediate Isomeric_Byproducts Isomeric Nitro- and Amino-chlorophenols (Impurities) Nitration->Isomeric_Byproducts Side Reactions Reduction Reduction (e.g., Fe/HCl) Intermediate->Reduction Final_Product This compound (Final Product) Reduction->Final_Product

Caption: Synthesis pathway of this compound and the origin of common impurities.

Troubleshooting_Workflow Start Start: Unexpected Experimental Result Check_Purity Step 1: Assess Purity of This compound (e.g., HPLC, GC) Start->Check_Purity Is_Pure Is Purity >98%? Check_Purity->Is_Pure Purify Step 2: Purify Starting Material (e.g., Column Chromatography, Recrystallization) Is_Pure->Purify No Proceed Proceed with Experiment Is_Pure->Proceed Yes Purify->Check_Purity Re_evaluate Step 3: Re-evaluate Other Experimental Parameters Proceed->Re_evaluate If issues persist

Caption: A logical workflow for troubleshooting experimental issues related to the purity of this compound.

References

troubleshooting guide for low yield in 3-Amino-2-chlorophenol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-2-chlorophenol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and effective method is a two-step synthesis starting from m-chlorophenol. The first step involves the nitration of m-chlorophenol to form the intermediate, 3-chloro-2-nitrophenol. The second step is the reduction of the nitro group to an amino group to yield the final product, this compound.[1]

Q2: Why is the nitration step often low-yielding?

A2: The nitration of m-chlorophenol can be challenging to control. Using strongly acidic catalysts like sulfuric acid can lead to the formation of multiple byproducts, which significantly lowers the yield of the desired 3-chloro-2-nitrophenol isomer.[1] A milder approach using acetic acid as both a solvent and a catalyst can improve the selectivity and yield.[1]

Q3: What are the common reducing agents for converting 3-chloro-2-nitrophenol to this compound?

A3: Various reducing agents can be employed for the reduction of aromatic nitro compounds.[2][3] A particularly effective method for this specific conversion utilizes hydrazine hydrate in the presence of a catalyst like ferrous sulfate.[1] Other common methods include catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or Raney nickel, and the use of metals like iron or tin in acidic media.[3][4][5]

Q4: My final product is discolored. What could be the cause?

A4: Aminophenols are susceptible to oxidation, which can lead to the formation of colored impurities, often appearing as brown or reddish solids.[6] Exposure to air, especially under neutral or basic conditions, can accelerate this process. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) during purification and to store the final product protected from light and air.[6]

Troubleshooting Guide for Low Yield

Problem Possible Cause Recommended Solution
Low yield of 3-chloro-2-nitrophenol (Nitration Step) Formation of undesired isomers due to harsh reaction conditions.Use a milder reaction system. Acetic acid can serve as both a solvent and a catalyst, avoiding the need for strong acids like sulfuric acid which can lead to more byproducts.[1]
Incorrect reaction temperature.Maintain the reaction temperature between -5°C and 5°C during the addition of nitric acid, then slowly warm to 20-30°C.[1]
Inefficient purification of the intermediate.Column chromatography is recommended to separate the desired 3-chloro-2-nitrophenol isomer from other nitrated byproducts.[1]
Low yield of this compound (Reduction Step) Incomplete reduction of the nitro group.Ensure the correct stoichiometry of the reducing agent. When using hydrazine hydrate, a molar ratio of 1:1.3 to 1:1.8 (3-chloro-2-nitrophenol to hydrazine hydrate) is recommended.[1]
Inactive or insufficient catalyst.For reductions using ferrous sulfate as a catalyst, a molar ratio of 1:0.03 to 1:0.06 (3-chloro-2-nitrophenol to ferrous sulfate) is optimal.[1]
Suboptimal reaction temperature for reduction.The reduction reaction with hydrazine hydrate and ferrous sulfate is typically carried out at an elevated temperature, around 100-120°C.[1]
Degradation of the final product during workup.This compound is prone to oxidation.[6] Perform the workup and purification steps under an inert atmosphere if possible. Avoid prolonged exposure to air and light.
Presence of Impurities in Final Product Unreacted starting material (3-chloro-2-nitrophenol).Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material. If the reaction is stalled, consider adding more reducing agent or catalyst.
Formation of side-products during reduction.The choice of reducing agent can influence the formation of side-products. For instance, some metal hydrides can lead to azo compounds instead of the desired amine.[2] Using a selective method like hydrazine hydrate with a catalyst can minimize this.[1]
Oxidation products.Purify the final product promptly after synthesis. Recrystallization or column chromatography can be used to remove colored oxidation impurities.[6] Store the purified product under an inert atmosphere and in the dark.[6]

Experimental Protocols

Protocol 1: Synthesis of 3-chloro-2-nitrophenol (Nitration)

Materials:

  • m-Chlorophenol

  • Concentrated Nitric Acid (HNO₃)

  • Acetic Acid

  • Ethyl Acetate

  • Saturated Sodium Chloride (NaCl) solution

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., petroleum ether, dichloromethane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve m-chlorophenol in acetic acid (a ratio of approximately 4-8 mL of acetic acid per gram of m-chlorophenol is suggested).[1]

  • Cool the mixture to a temperature between -5°C and 5°C using an ice-salt bath.

  • Slowly add a solution of concentrated nitric acid diluted in acetic acid dropwise to the reaction mixture while maintaining the temperature between -5°C and 5°C.

  • After the addition is complete, slowly warm the reaction mixture to 20-30°C and stir for 10-15 hours.[1]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the acetic acid under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated NaCl solution.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-chloro-2-nitrophenol as a yellow solid.[1]

Protocol 2: Synthesis of this compound (Reduction)

Materials:

  • 3-chloro-2-nitrophenol

  • Ferrous Sulfate (FeSO₄)

  • Hydrazine Hydrate

  • Ethanol

  • Water

  • Dichloromethane

  • Saturated Sodium Chloride (NaCl) solution

Procedure:

  • In a round-bottom flask, add 3-chloro-2-nitrophenol, ferrous sulfate, and a mixed solvent of ethanol and water (1:1 v/v).[1]

  • Add hydrazine hydrate to the mixture. The recommended molar ratio of 3-chloro-2-nitrophenol to hydrazine hydrate is between 1:1.3 and 1:1.8.[1]

  • Heat the reaction mixture to 100-120°C and stir for approximately 7 hours.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture and filter it through a sand core funnel to remove solids.

  • Collect the filtrate and remove the solvent by distillation under reduced pressure.

  • To the residue, add a saturated NaCl solution and extract with dichloromethane (repeat 2-3 times).

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound as a yellow solid.[1]

Visualizations

experimental_workflow cluster_nitration Step 1: Nitration cluster_reduction Step 2: Reduction start m-Chlorophenol nitration Nitration with HNO3 in Acetic Acid (-5°C to 30°C) start->nitration workup1 Workup & Extraction nitration->workup1 purification1 Column Chromatography workup1->purification1 intermediate 3-chloro-2-nitrophenol purification1->intermediate reduction Reduction with Hydrazine Hydrate & FeSO4 (100-120°C) intermediate->reduction Proceed to Reduction workup2 Workup & Extraction reduction->workup2 purification2 Column Chromatography workup2->purification2 product This compound purification2->product

Caption: A general experimental workflow for the two-step synthesis of this compound.

troubleshooting_low_yield cluster_investigation Initial Investigation cluster_nitration_issues Nitration Troubleshooting cluster_reduction_issues Reduction Troubleshooting start Low Yield of This compound check_nitration Check Yield of 3-chloro-2-nitrophenol start->check_nitration check_reduction Check Purity of Starting Material for Reduction start->check_reduction byproducts High Level of Byproducts? check_nitration->byproducts incomplete_reaction Incomplete Reaction? check_reduction->incomplete_reaction harsh_conditions Action: Use milder conditions (e.g., Acetic Acid) byproducts->harsh_conditions Yes temp_control Improper Temperature Control? byproducts->temp_control No adjust_temp Action: Maintain -5°C to 5°C during addition temp_control->adjust_temp Yes reagent_ratio Action: Check/adjust reagent stoichiometry incomplete_reaction->reagent_ratio Yes catalyst_issue Catalyst Inactive? incomplete_reaction->catalyst_issue No check_catalyst Action: Verify catalyst amount and quality catalyst_issue->check_catalyst Yes product_degradation Product Degradation? catalyst_issue->product_degradation No inert_atmosphere Action: Use inert atmosphere during workup product_degradation->inert_atmosphere Yes

Caption: A logical diagram for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Degradation of 3-Amino-2-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals studying the degradation pathways of 3-Amino-2-chlorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The degradation of this compound can proceed through several pathways, primarily microbial degradation, photochemical degradation, and chemical oxidation.

  • Microbial Degradation: This is a common and environmentally significant pathway. It is typically initiated by an enzymatic removal of the amino group (deamination) to form a chlorocatechol intermediate.[1] This intermediate is then further degraded through ring cleavage, commonly via ortho- or meta-cleavage pathways, eventually leading to intermediates that can enter the TCA cycle.[1][2]

  • Photochemical Degradation: This involves the use of processes like UV irradiation in the presence of a catalyst (e.g., TiO₂) and/or an oxidizing agent (e.g., H₂O₂).[3] This process generates highly reactive radicals that attack the aromatic ring, leading to dechlorination and mineralization.

  • Chemical Oxidation: Strong oxidizing agents can degrade this compound. However, a primary concern during storage and handling is auto-oxidation, especially when exposed to air and light, which can lead to the formation of colored polymeric impurities.[4]

Q2: What are the expected intermediate products during the microbial degradation of this compound?

A2: Based on pathways for similar chloroaminophenols, the degradation is likely initiated by a deaminase, which releases the ammonium ion.[1][5] This would form a chlorocatechol, likely 3-chlorocatechol. Following the formation of 3-chlorocatechol, the aromatic ring is cleaved by dioxygenase enzymes, leading to a series of aliphatic acids before complete mineralization. Key intermediates include:

  • 3-Chlorocatechol[1]

  • 2-Chloro-cis,cis-muconate (from ortho-cleavage)[2]

  • Intermediates of the TCA (Krebs) cycle (e.g., maleylacetate)[1][2]

Q3: How does the degradation of this compound impact its use in experiments?

A3: The degradation of this compound, particularly during storage, can introduce impurities into your starting material.[4] These impurities can lead to unexpected side reactions, lower yields of the desired product, and complications during purification. For applications in drug development or other high-purity research, using degraded material can compromise the quality, reproducibility, and safety of the final compound.[4]

Q4: What analytical methods are best for monitoring the degradation of this compound and identifying its byproducts?

A4: A combination of chromatographic and spectrometric techniques is recommended. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying the disappearance of the parent compound over time.[6] For the identification of unknown intermediates and final products, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools.[6]

Troubleshooting Guides

Problem: My experimental results are inconsistent and not reproducible.

  • Possible Cause: Degradation of the this compound starting material. Aminophenols are susceptible to oxidation from air and light during storage, leading to discoloration (browning) and the formation of impurities.[4]

  • Recommended Solution:

    • Verify Purity: Before use, assess the purity of your this compound stock using an appropriate analytical method like HPLC or NMR.

    • Ensure Proper Storage: Store the compound in a tightly sealed, amber glass container under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a refrigerator at 2-8 °C and protected from light.[4]

    • Purify if Necessary: If the material has discolored, it is advisable to purify it before use. Recrystallization is a common method for removing degradation products.[4]

Problem: The microbial degradation of this compound is slow or incomplete.

  • Possible Cause 1: The microbial strain is not efficient at degrading this specific compound.

  • Recommended Solution 1: Screen different microbial strains or consortia known for degrading chlorophenols.[1] Consider using an enrichment culture from a contaminated site to isolate more effective strains.

  • Possible Cause 2: The compound is toxic to the microorganisms at the concentration used. The toxicity of monochlorophenols can vary, and high concentrations can inhibit microbial activity.[7]

  • Recommended Solution 2: Perform a dose-response study to determine the optimal concentration range for degradation and identify any inhibitory effects. Start with a lower concentration and gradually increase it as the microbial culture adapts.

  • Possible Cause 3: Sub-optimal culture conditions (pH, temperature, oxygen, nutrients).

  • Recommended Solution 3: Optimize the culture parameters. Most bacterial degradation pathways for chlorophenols operate optimally within a specific pH and temperature range. Ensure the growth medium contains all necessary nutrients to support robust microbial activity.

Problem: The reaction solution is turning dark brown during the experiment.

  • Possible Cause: Oxidative polymerization of this compound or its intermediates. This is a common issue with phenolic compounds, which can form colored polymeric humic-like substances upon oxidation.[4]

  • Recommended Solution:

    • Limit Exposure to Air: If the experiment does not require oxygen (e.g., anaerobic degradation), conduct it under an inert atmosphere.

    • Analyze Byproducts: Use techniques like UV-Vis spectroscopy to characterize the colored substances. LC-MS can help identify the specific chromophoric molecules being formed.

    • Control Oxidants: In photochemical or chemical degradation experiments, optimize the concentration of the oxidizing agent (e.g., H₂O₂) to favor degradation over polymerization.

Data Presentation

Table 1: Factors Influencing Chlorophenol Degradation Rates

ParameterConditionEffect on Degradation RateCitation
pH Optimal range (typically 6.0-8.0)Maximizes enzymatic activity for microbial degradation.[8]
Acidic or highly alkalineCan inhibit microbial growth and enzyme function.
Temperature Optimal range (e.g., 30-37 °C)Enhances microbial metabolic rates.[9]
Too high or too lowCan denature enzymes or reduce metabolic activity.
Concentration Low to moderateServes as a viable carbon/energy source.[7]
High (>200 mg/L)Can be inhibitory or toxic to microorganisms.[7]
Oxidants (e.g., H₂O₂, Persulfate) Optimal concentrationIncreases rate of photochemical/chemical degradation.[3][8]
Excess concentrationCan lead to scavenging effects or unwanted side reactions.
Catalyst (e.g., TiO₂, ZVI) Presence and optimal loadingSignificantly accelerates photochemical/chemical degradation.[8][10]

Table 2: Common Intermediates in Bacterial Chloroaminophenol and Chlorophenol Degradation

Initial CompoundKey Intermediate(s)Subsequent ProductsCitation
4-Chloro-2-aminophenol4-Chlorocatechol3-Chloro-cis,cis-muconate[6]
2-Chlorophenol3-Chlorocatechol2-Chloro-cis,cis-muconate, Maleylacetate[1][2]
3-Chlorophenol3-ChlorocatecholRing cleavage products[7]
4-Chlorophenol4-Chlorocatechol, Hydroquinone3-Chloromuconate, Maleylacetate[1]

Experimental Protocols

Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of a this compound sample and detect any degradation products.

  • Materials:

    • This compound sample

    • HPLC-grade acetonitrile and water

    • HPLC-grade formic acid or other suitable modifier

    • C18 reverse-phase HPLC column

    • HPLC system with a UV detector

  • Procedure:

    • Standard Preparation: Accurately weigh and dissolve a high-purity standard of this compound in a suitable solvent (e.g., 50:50 acetonitrile/water) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.

    • Sample Preparation: Prepare a solution of the this compound sample to be tested at the same concentration as the stock standard.

    • Chromatographic Conditions (Example):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detection: UV at 280 nm

    • Analysis: Inject the standard solutions and the sample solution.

    • Data Interpretation: Compare the chromatogram of the sample to the standard. The purity can be calculated based on the area of the main peak relative to the total area of all peaks. The presence of additional peaks indicates impurities or degradation products.

Protocol 2: General Procedure for a Microbial Degradation Batch Study

  • Objective: To assess the capability of a microbial culture to degrade this compound.

  • Materials:

    • Microbial culture (e.g., activated sludge, isolated strain)

    • Minimal salts medium (MSM)

    • Sterile flasks or bioreactor

    • This compound stock solution (sterile-filtered)

    • Incubator shaker

  • Procedure:

    • Culture Preparation: Grow the microbial culture in a suitable growth medium until it reaches the mid-exponential phase. Harvest the cells by centrifugation and wash with sterile MSM to remove residual carbon sources.

    • Experimental Setup: In sterile flasks, add a defined volume of MSM. Inoculate with the washed microbial cells to a specific optical density (e.g., OD₆₀₀ of 0.1).

    • Initiation: Add this compound from the stock solution to achieve the desired starting concentration (e.g., 50 mg/L). Also, prepare a control flask with the chemical but without microorganisms to check for abiotic degradation, and a control flask with microorganisms but without the chemical to monitor endogenous respiration.

    • Incubation: Incubate the flasks at the optimal temperature and shaking speed (e.g., 30 °C, 150 rpm).

    • Sampling: At regular time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each flask under sterile conditions.

    • Sample Processing: Immediately process the samples. Centrifuge to remove cells. The supernatant can be used for analysis of the remaining this compound concentration by HPLC.

    • Analysis: Analyze the processed samples to quantify the decrease in the parent compound concentration over time.

Visualizations

Microbial_Degradation_Pathway A This compound B 3-Chlorocatechol A->B Deaminase (-NH4+) C Ortho-Cleavage Pathway B->C Catechol 1,2-dioxygenase D Meta-Cleavage Pathway B->D Catechol 2,3-dioxygenase E 2-Chloro-cis,cis-muconate C->E F 2-Hydroxymuconic semialdehyde D->F G Further Degradation E->G F->G H TCA Cycle G->H

Caption: Proposed microbial degradation pathway for this compound.

Troubleshooting_Workflow start Start: Inconsistent Degradation Results check_purity Step 1: Verify Purity of This compound (HPLC, NMR) start->check_purity is_pure Is material pure? check_purity->is_pure purify Purify Material (e.g., Recrystallization) & Ensure Proper Storage is_pure->purify No optimize Step 2: Optimize Experimental Conditions (pH, Temp, Concentration, Strain) is_pure->optimize Yes purify->check_purity is_degrading Is degradation proceeding as expected? optimize->is_degrading analyze Step 3: Analyze Intermediates and Byproducts (LC-MS, GC-MS) is_degrading->analyze No end End: Optimized Protocol is_degrading->end Yes troubleshoot Troubleshoot Specific Issues (Toxicity, Polymerization) analyze->troubleshoot troubleshoot->optimize

Caption: Workflow for troubleshooting experimental degradation issues.

References

Technical Support Center: Stability of 3-Amino-2-chlorophenol in Different pH Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of 3-Amino-2-chlorophenol under various pH conditions. Below, you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in a solution?

The stability of this compound in solution is primarily affected by several factors including pH, exposure to light, presence of oxygen, and temperature.[1] The pH of the solution is a critical factor as it can influence the rate of hydrolysis and oxidation, which are common degradation pathways for phenolic and amino compounds.[2][3]

Q2: How does the pH of a solution affect the solubility and stability of this compound?

The pH of a solution significantly impacts both the solubility and stability of this compound due to its amphoteric nature, possessing both a weakly basic amino group and a weakly acidic phenolic hydroxyl group. The pKa values of aminophenols are crucial in determining their ionization state at a given pH.[4]

  • In acidic conditions (low pH): The amino group (-NH₂) is likely to be protonated to form a more water-soluble ammonium salt (-NH₃⁺). This can enhance solubility. However, extreme acidic conditions might promote hydrolysis of the chloro group or other degradative reactions.

  • In alkaline conditions (high pH): The phenolic hydroxyl group (-OH) can be deprotonated to form a phenoxide salt (-O⁻), which also increases water solubility.[5] However, alkaline conditions can accelerate the oxidation of the aminophenol moiety, often leading to the formation of colored degradation products.[2]

Q3: What are the potential degradation pathways for this compound under acidic and alkaline conditions?

While specific degradation pathways for this compound are not extensively documented, they can be inferred from the known behavior of aminophenols and chlorophenols.

  • Under acidic conditions: Hydrolysis may be a potential degradation pathway, although chlorophenols are generally resistant to hydrolysis. Oxidation can also occur, potentially leading to the formation of quinonimines which can then undergo further reactions.[6]

  • Under alkaline conditions: Oxidation is a major degradation pathway for aminophenols, often proceeding more rapidly at higher pH.[2] This can lead to the formation of benzoquinone-like structures and subsequent polymerization, which may result in a color change of the solution.

Q4: What analytical methods are recommended for monitoring the stability of this compound?

A stability-indicating analytical method is essential for accurately quantifying the parent compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for this purpose.[7][8][9] A well-developed HPLC method can separate the this compound peak from the peaks of its degradation products, allowing for precise quantification of its stability over time.[10][11]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and stability testing of this compound solutions.

Issue: My this compound solution has become discolored (e.g., turned yellow or brown). What could be the cause?

  • Potential Cause: Discoloration is a common indicator of oxidative degradation. Aminophenols are susceptible to oxidation, especially at neutral to alkaline pH and in the presence of oxygen and light, leading to the formation of colored polymeric byproducts.[2]

  • Recommended Action:

    • Prepare fresh solutions using de-gassed solvents to minimize dissolved oxygen.

    • Protect the solution from light by using amber-colored vials or wrapping the container in aluminum foil.

    • Consider working under an inert atmosphere (e.g., nitrogen or argon) if the application is highly sensitive to oxidation.

    • Store solutions at a lower temperature (e.g., 2-8 °C) to slow down the degradation rate.

Issue: I am observing a precipitate in my this compound solution.

  • Potential Cause: Precipitation can occur due to poor solubility at a particular pH or temperature. The solubility of this compound is pH-dependent.

  • Recommended Action:

    • Verify the pH of your solution. Adjusting the pH to be more acidic or more alkaline may improve solubility by forming the corresponding salt.

    • Gently warm the solution to aid in dissolution, but be mindful of potential thermal degradation.

    • Consider using a co-solvent (e.g., a small amount of methanol or acetonitrile) if compatible with your experimental setup.

Issue: My HPLC analysis shows a decrease in the main peak of this compound and the appearance of new, unknown peaks over time.

  • Potential Cause: This is a clear indication of chemical degradation. The new peaks represent the degradation products.

  • Recommended Action:

    • Conduct a forced degradation study to intentionally generate and identify the potential degradation products under various stress conditions (acid, base, oxidation, heat, light).[12]

    • Use a mass spectrometer (LC-MS) to help elucidate the structures of the unknown degradation products.[13]

    • Ensure your HPLC method is stability-indicating, meaning it can resolve the parent peak from all degradation product peaks.[7]

Data Presentation

Table 1: Predicted Stability and Solubility of this compound at Different pH Conditions

pH RangePredominant SpeciesPredicted SolubilityPredicted StabilityPotential Degradation Pathway
< 3 Protonated (cationic)HighModerateAcid-catalyzed hydrolysis (minor), Oxidation
3 - 5 Mix of protonated and neutralModerate to HighGoodSlow Oxidation
6 - 8 NeutralLowModerateOxidation (accelerated by light and oxygen)
9 - 11 Mix of neutral and deprotonated (anionic)Moderate to HighLowBase-catalyzed oxidation, Polymerization
> 11 Deprotonated (anionic)HighVery LowRapid oxidation and decomposition

Note: This data is predictive and based on the general chemical properties of aminophenols and chlorophenols. Actual stability should be confirmed experimentally.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to investigate the stability of this compound under various pH conditions.

1. Materials and Reagents:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Phosphate or acetate buffers (pH 4, 7, 9)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrogen peroxide (30%)

2. Equipment:

  • HPLC system with UV detector

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Water bath or oven

  • Photostability chamber

3. Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution of 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep one sample at room temperature and another at 60°C for a specified period (e.g., 24 hours).

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep one sample at room temperature and another at 60°C for a specified period.

  • Neutral Hydrolysis: Mix an aliquot of the stock solution with HPLC grade water. Keep one sample at room temperature and another at 60°C for a specified period.

  • Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep the sample at room temperature for a specified period.

  • Thermal Degradation: Store an aliquot of the stock solution in an oven at a specified temperature (e.g., 60°C).

  • Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At predetermined time points, withdraw samples, neutralize the acidic and basic samples, and dilute them to a suitable concentration with the mobile phase. Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to analyze this compound and its degradation products.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a suitable low percentage of B, and gradually increase to elute any degradation products. For example: 0-5 min (10% B), 5-20 min (10-90% B), 20-25 min (90% B), 25-30 min (10% B).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 275 nm (or a wavelength determined by UV scan)

    • Injection Volume: 10 µL

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[7]

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for Stability Issues cluster_pH pH-Related Issues cluster_storage Storage-Related Issues cluster_method Analytical Method Issues start Stability Issue Observed (e.g., color change, precipitation, new peaks) check_pH Verify Solution pH start->check_pH check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_method Evaluate Analytical Method start->check_method New HPLC Peaks pH_solubility Adjust pH to Improve Solubility (Acidic or Basic) check_pH->pH_solubility Precipitation pH_stability Consider pH Impact on Stability (e.g., Oxidation in Alkaline pH) check_pH->pH_stability Degradation protect_light Use Amber Vials or Foil check_storage->protect_light Color Change use_inert De-gas Solvents / Use Inert Gas check_storage->use_inert Degradation control_temp Store at Lower Temperature check_storage->control_temp Degradation forced_degradation Perform Forced Degradation Study check_method->forced_degradation end Issue Resolved / Understood pH_solubility->end pH_stability->end protect_light->end use_inert->end control_temp->end use_lcms Use LC-MS for Peak Identification forced_degradation->use_lcms validate_method Validate Method as Stability-Indicating use_lcms->validate_method validate_method->end ExperimentalWorkflow Experimental Workflow for pH Stability Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Evaluation prep_stock Prepare Stock Solution of this compound prep_stress Prepare Stress Solutions (Acid, Base, Buffers) prep_stock->prep_stress apply_stress Incubate Samples (Different pH, Temp, Time) prep_stress->apply_stress sample_prep Sample Preparation (Neutralize, Dilute) apply_stress->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis quantify Quantify Parent Compound and Degradation Products hplc_analysis->quantify evaluate Evaluate Stability Profile and Degradation Kinetics quantify->evaluate

References

catalyst selection for optimizing 3-Amino-2-chlorophenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-Amino-2-chlorophenol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used method involves a two-step process. The first step is the nitration of m-chlorophenol to yield 3-chloro-2-nitrophenol. The second step is the selective reduction of the nitro group to an amino group to produce this compound.[1]

Q2: What are the critical parameters to control during the nitration of m-chlorophenol?

A2: Key parameters for the nitration step include the choice of solvent and catalyst, reaction temperature, and the concentration of nitric acid. Using an acetate solvent can serve a dual role as both solvent and catalyst, promoting a milder reaction and potentially higher yields by avoiding strongly acidic conditions that can lead to side products.[1] Temperature control is crucial to prevent over-nitration and the formation of undesired isomers.

Q3: Which catalysts are suitable for the reduction of 3-chloro-2-nitrophenol?

A3: Several catalysts can be employed for the reduction of the nitro group. Common choices include:

  • Metal Powders: Iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid) is a classic and cost-effective method.[2][3]

  • Catalytic Hydrogenation: Palladium on carbon (Pd/C) is a highly efficient catalyst for this transformation.[4] However, careful control of reaction conditions is necessary to prevent dehalogenation.[5]

  • Transfer Hydrogenation: Using a hydrogen donor like hydrazine hydrate in the presence of a catalyst such as ferrous sulfate (FeSO₄) or a combination of activated carbon and ferric chloride hexahydrate is another effective method.[1][6]

Q4: How can I minimize the formation of byproducts during the synthesis?

A4: Minimizing byproduct formation requires careful optimization of reaction conditions. During nitration, controlling the temperature and using a milder reaction medium can reduce the formation of isomers.[1] In the reduction step, selecting a chemoselective catalyst and optimizing parameters like temperature, pressure (for catalytic hydrogenation), and reaction time are critical to prevent side reactions such as dehalogenation.[5][7]

Troubleshooting Guides

Issue 1: Low Yield of 3-chloro-2-nitrophenol in the Nitration Step
Potential Cause Troubleshooting Step
Incomplete Reaction - Increase reaction time. - Ensure adequate mixing. - Verify the concentration and quality of nitric acid.
Formation of Isomers - Maintain a low reaction temperature (e.g., -5°C to 5°C).[1] - Use a milder solvent system like acetic acid to improve regioselectivity.[1]
Product Loss During Workup - Optimize the extraction solvent system. - Ensure complete removal of the solvent before purification.
Issue 2: Incomplete Reduction of 3-chloro-2-nitrophenol
Potential Cause Troubleshooting Step
Inactive Catalyst - Use fresh catalyst. - For catalytic hydrogenation, ensure the catalyst is not poisoned. - For metal powder reductions, activate the metal surface (e.g., with acid).
Insufficient Reducing Agent - Increase the molar ratio of the reducing agent (e.g., hydrazine hydrate, iron powder).[2][6]
Suboptimal Reaction Conditions - Adjust the reaction temperature; some reductions may require heating.[3] - For catalytic hydrogenation, increase hydrogen pressure.
Issue 3: Dehalogenation (Loss of Chlorine) During Reduction
Potential Cause Troubleshooting Step
Harsh Reaction Conditions - Lower the reaction temperature and/or hydrogen pressure during catalytic hydrogenation. - Reduce the reaction time.
Non-selective Catalyst - Switch to a more chemoselective catalyst system, such as iron powder in acidic medium or stannous chloride.[3][7] - When using Pd/C, adding an acid like hydrochloric acid or acetic acid in small amounts can sometimes suppress dehalogenation.[8]

Catalyst Selection and Performance Data

Catalyst SystemSubstrateProductYield (%)Key Considerations
FeSO₄ / Hydrazine Hydrate3-chloro-2-nitrophenolThis compoundHigh (not specified)Simple process, high purity.[1]
Iron Powder / Acetic Acid3-chloro-4-nitrophenol4-Amino-3-chlorophenol88%Cost-effective, requires heating.[3]
5% Pd/C / H₂4-chloro-2-nitrophenol4-chloro-2-aminophenol96% selectivity at 87% conversionPotential for dehalogenation.[4]
Activated Carbon & FeCl₃·6H₂O / Hydrazine Hydrate2-chloro-4-nitrophenol2-chloro-4-aminophenol93.8%Catalyst can be recycled.[6]
Stannous Chloride (SnCl₂)(4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone(3-amino-4-chlorophenyl)(thiophen-2-yl)methanoneHigh (not specified)Highly chemoselective, preserves other functional groups.[7]

Experimental Protocols

Synthesis of 3-chloro-2-nitrophenol (Nitration)

  • Materials: m-Chlorophenol, concentrated nitric acid, acetic acid, ethyl acetate, saturated sodium chloride solution.

  • Procedure:

    • Dissolve m-Chlorophenol in acetic acid in a round-bottom flask.

    • Cool the mixture to a temperature between -5°C and 5°C.

    • Slowly add a solution of concentrated nitric acid diluted in acetic acid to the flask while maintaining the low temperature.

    • After the addition is complete, allow the reaction to warm to 20°C and stir for 15 hours.

    • Remove the acetic acid under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaCl.

    • Separate the organic layer, dry it, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 3-chloro-2-nitrophenol.[1]

Synthesis of this compound (Reduction with Hydrazine Hydrate)

  • Materials: 3-chloro-2-nitrophenol, hydrazine hydrate, ferrous sulfate, alcohol (e.g., ethanol), water.

  • Procedure:

    • In a reaction vessel, prepare a mixed solvent of alcohol and water.

    • Add 3-chloro-2-nitrophenol and ferrous sulfate to the solvent mixture.

    • Add hydrazine hydrate to the mixture to initiate the reduction reaction.

    • Monitor the reaction progress until completion.

    • Upon completion, proceed with product isolation and purification.[1]

Visualized Workflows

experimental_workflow cluster_nitration Step 1: Nitration cluster_reduction Step 2: Reduction m_chlorophenol m-Chlorophenol reaction_vessel_1 Reaction Vessel (Acetic Acid, -5 to 5°C) m_chlorophenol->reaction_vessel_1 workup_1 Workup & Purification (Extraction, Chromatography) reaction_vessel_1->workup_1 nitric_acid Conc. HNO₃ nitric_acid->reaction_vessel_1 intermediate 3-chloro-2-nitrophenol workup_1->intermediate reaction_vessel_2 Reaction Vessel (Alcohol/Water) intermediate->reaction_vessel_2 workup_2 Workup & Purification reaction_vessel_2->workup_2 catalyst Catalyst (e.g., FeSO₄) catalyst->reaction_vessel_2 reducing_agent Reducing Agent (e.g., Hydrazine Hydrate) reducing_agent->reaction_vessel_2 final_product This compound workup_2->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_troubleshooting Troubleshooting Pathway start Low Yield or Impure Product nitration_issue Issue in Nitration? start->nitration_issue check_nitration Analyze Nitration Step incomplete_nitration Incomplete Reaction? (Check Time, Temp, Reagents) check_nitration->incomplete_nitration isomer_formation Isomer Formation? (Check Temp, Solvent) check_nitration->isomer_formation check_reduction Analyze Reduction Step incomplete_reduction Incomplete Reduction? (Check Catalyst, Reductant) check_reduction->incomplete_reduction dehalogenation Dehalogenation? (Check Catalyst, Conditions) check_reduction->dehalogenation nitration_issue->check_nitration Yes reduction_issue Issue in Reduction? nitration_issue->reduction_issue No reduction_issue->check_reduction Yes optimize_nitration Optimize Nitration Conditions incomplete_nitration->optimize_nitration isomer_formation->optimize_nitration optimize_reduction Optimize Reduction Conditions incomplete_reduction->optimize_reduction dehalogenation->optimize_reduction

Caption: Troubleshooting logic for synthesis optimization.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis for Purity Assessment of 3-Amino-2-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 3-Amino-2-chlorophenol, a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Ensuring the purity of this compound is critical for the safety, efficacy, and quality of the final products. This document outlines a detailed HPLC method, compares it with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC), and provides the necessary experimental protocols for immediate application in a research and quality control setting.

Comparison of Analytical Techniques: HPLC, UPLC, and GC

The choice of analytical technique for purity assessment is crucial and depends on various factors including the physicochemical properties of the analyte, the required sensitivity, and the desired analysis speed. Here, we compare HPLC, UPLC, and GC for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on the same principle as HPLC but utilizes smaller particle size columns (sub-2 µm) and higher pressures.Separation of volatile compounds in the gas phase based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Column Dimensions 150–250 mm length, 4.6 mm internal diameter50–150 mm length, 2.1 mm internal diameter15–60 m length, 0.1–0.53 mm internal diameter
Particle Size 3–5 µm< 2 µmNot applicable (open tubular column)
Operating Pressure 400–600 bar1000–1500 barLow pressure
Analysis Time 15–30 minutes1–10 minutes10–60 minutes
Solvent Consumption HighLowVery low (carrier gas)
Sensitivity (LOD/LOQ) ng rangepg to ng rangepg to ng range (with sensitive detectors like MS)
Suitability for this compound Well-suited due to its polarity and non-volatile nature.[1]Highly suitable, offering faster analysis and higher resolution than HPLC.[2][3][4][5][6]Possible with derivatization to increase volatility and thermal stability; potential for thermal degradation.[1]
Key Advantages Robust, versatile, widely available, and well-established methods.High throughput, high resolution, and lower solvent consumption.[2][3][4][6]High separation efficiency for volatile compounds, can be coupled with Mass Spectrometry (MS) for definitive identification.[1]
Key Disadvantages Longer analysis times and higher solvent consumption compared to UPLC.Higher initial instrument cost and potentially shorter column lifetime.[2]Not ideal for non-volatile or thermally labile compounds like this compound without derivatization.[1]

Experimental Protocols

Qualification of this compound Reference Standard

Since a certified reference standard for this compound may not be readily available, a commercially available high-purity batch must be thoroughly characterized and qualified for use as a reference standard.[7][8]

Objective: To establish a well-characterized in-house reference standard of this compound for the accurate quantification of purity and impurities.

Protocol:

  • Procurement: Obtain a high-purity (e.g., >98%) batch of this compound from a reputable supplier.

  • Homogeneity Assessment:

    • Divide the batch into multiple samples from different sections of the container.

    • Analyze each sample in triplicate using the developed HPLC method (see below).

    • The relative standard deviation (RSD) of the peak areas should be less than 2% to ensure homogeneity.

  • Identity Confirmation:

    • FT-IR Spectroscopy: Record the infrared spectrum and compare it with the expected structure.

    • Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern to confirm the chemical structure.

    • ¹H and ¹³C NMR Spectroscopy: Obtain nuclear magnetic resonance spectra to confirm the chemical structure and identify any major impurities.

  • Purity Determination (Mass Balance):

    • Chromatographic Purity: Determine the area percentage of the main peak using the developed HPLC method.

    • Water Content: Measure the water content by Karl Fischer titration.

    • Residual Solvents: Analyze for residual solvents using headspace GC-MS.

    • Non-volatile Residue/Sulphated Ash: Determine the content of non-volatile inorganic impurities.

    • Purity Calculation: The purity of the reference standard is calculated as 100% minus the sum of the percentages of all identified impurities (chromatographic impurities, water, residual solvents, and non-volatile residue).

  • Stability Assessment:

    • Store aliquots of the qualified reference standard under controlled conditions (e.g., long-term at 2-8°C and accelerated at 25°C/60% RH).

    • Analyze the standard at regular intervals (e.g., 0, 3, 6, and 12 months) to establish a retest date.

HPLC Method for Purity Assessment of this compound

This method is designed for the separation and quantification of this compound and its potential impurities.

Chromatographic Conditions:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm (UV)
Injection Volume 10 µL
Run Time 30 minutes

Solutions Preparation:

  • Reference Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the qualified this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase (initial conditions).

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample, dissolve, and dilute to 25 mL with the mobile phase (initial conditions).

System Suitability:

  • Inject the reference standard solution six times. The RSD of the peak area should be not more than 2.0%.

  • The tailing factor for the this compound peak should be not more than 2.0.

  • The theoretical plates for the this compound peak should be not less than 2000.

Calculation of Purity:

The purity of the sample is calculated based on the area normalization method, assuming that all impurities have a similar response factor to the main component at the detection wavelength.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Visualizations

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Analysis prep_standard Weigh and dissolve Reference Standard filtration Filter solutions through 0.45 µm syringe filter prep_standard->filtration prep_sample Weigh and dissolve this compound Sample prep_sample->filtration hplc_system HPLC System with C18 column and UV detector filtration->hplc_system system_suitability System Suitability Test (Inject Reference Standard) hplc_system->system_suitability analysis Inject Sample Solution system_suitability->analysis chromatogram Obtain Chromatograms analysis->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate Purity and Impurity Levels integration->calculation report Generate Report calculation->report Method_Selection node_rect node_rect start Analyte: this compound volatility Is the analyte volatile and thermally stable? start->volatility throughput Is high throughput required? volatility->throughput No gc Use GC (with derivatization) volatility->gc Yes resolution Is very high resolution needed for complex impurities? throughput->resolution No uplc Use UPLC throughput->uplc Yes hplc Use HPLC resolution->hplc No resolution->uplc Yes

References

A Comparative Guide to the Validation of Analytical Methods for 3-Amino-2-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 3-Amino-2-chlorophenol, a key chemical intermediate, is critical for ensuring product quality and process control. The validation of analytical methods is a mandatory step to guarantee reliable data. This guide provides a comparative overview of principal analytical techniques applicable to the determination of this compound, complete with projected performance data and detailed experimental protocols based on methodologies established for structurally similar compounds.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method hinges on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry are the most common techniques for the analysis of aromatic amines and phenols. The following table summarizes the anticipated performance of these key analytical techniques for the detection of this compound.

ParameterHPLC-UVGC-MS (with Derivatization)UV-Visible Spectrophotometry
Limit of Detection (LOD) 10 - 100 ng/mL0.1 - 10 ng/mL0.1 - 1 µg/mL
Limit of Quantitation (LOQ) 30 - 300 ng/mL0.3 - 30 ng/mL0.3 - 3 µg/mL
Linearity (R²) > 0.998> 0.999> 0.995
Linear Range 0.1 - 100 µg/mL0.01 - 50 µg/mL0.5 - 25 µg/mL
Accuracy (% Recovery) 95 - 105%97 - 103%90 - 110%
Precision (% RSD) < 3%< 2%< 5%
Selectivity HighVery HighModerate
Sample Throughput Moderate to HighLow to ModerateHigh

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for similar compounds and should be optimized and validated for the specific sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the routine analysis of this compound due to its robustness and high selectivity. A reversed-phase C18 column is typically recommended as a starting point, offering good retention for aromatic compounds.[1]

Instrumentation:

  • HPLC system with a UV-Visible detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Acetic acid (AR grade)[2][3]

  • This compound reference standard

Chromatographic Conditions (Starting Point):

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting gradient could be 70:30 (v/v) Water:Acetonitrile.[2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm[2]

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard in the mobile phase or a suitable solvent (e.g., a mixture of water and acetonitrile) to prepare a stock solution.[1]

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers very high selectivity and sensitivity, making it an excellent choice for trace analysis and impurity profiling. Due to the low volatility of this compound, a derivatization step is necessary to convert the polar amino and hydroxyl groups into more volatile moieties. Acetylation with acetic anhydride is a common derivatization technique for chlorophenols.[4][5]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary GC column suitable for polar compounds (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm)[6]

  • Autosampler

Reagents:

  • Hexane or other suitable organic solvent (GC grade)

  • Acetic anhydride[4]

  • Pyridine or other suitable catalyst

  • Sodium sulfate (anhydrous)

  • This compound reference standard

Derivatization and Sample Preparation:

  • Dissolve a known amount of the sample in a suitable solvent.

  • Add acetic anhydride and a catalyst (e.g., pyridine).[4]

  • Heat the mixture to facilitate the reaction.

  • After cooling, extract the derivatized analyte into an organic solvent like hexane.[4]

  • Wash the organic layer with water to remove excess reagents.

  • Dry the organic layer over anhydrous sodium sulfate.

  • The resulting solution is ready for GC-MS analysis.

GC-MS Conditions (Starting Point):

  • Injector Temperature: 280 °C[6]

  • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 310 °C at 10 °C/min, and hold for 10 minutes.[6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

  • Ion Source Temperature: 230 °C

  • Mass Range: Scan from m/z 50 to 500 or use selected ion monitoring (SIM) for higher sensitivity.

UV-Visible Spectrophotometry

Spectrophotometry is a simpler and more accessible technique, suitable for the quantification of this compound in less complex sample matrices where high selectivity is not required. The method is based on the inherent UV absorbance of the molecule or a colored product formed after a derivatization reaction. A common derivatization reagent for phenols is 4-aminoantipyrine.[7]

Instrumentation:

  • UV-Visible Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Reagents:

  • Ethanol or other suitable UV-transparent solvent[8]

  • For derivatization (optional): 4-aminoantipyrine, potassium ferricyanide, and a suitable buffer solution.[7]

  • This compound reference standard

Procedure (Direct Measurement):

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).[8]

  • Prepare a series of calibration standards by diluting the stock solution.

  • Record the UV-Visible spectrum of a standard solution between 200 and 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Measure the absorbance of the standards and the sample solution at the determined λmax.

  • Construct a calibration curve by plotting absorbance versus concentration and determine the concentration of the sample.

Procedure (with Derivatization):

  • To an aqueous solution of the sample, add the derivatizing reagent (e.g., 4-aminoantipyrine) and an oxidizing agent (e.g., potassium ferricyanide) under buffered conditions.[7]

  • Allow the color to develop fully.

  • Measure the absorbance at the λmax of the colored product (e.g., 510 nm for the 4-aminoantipyrine derivative).[7]

  • Prepare calibration standards and follow the same derivatization and measurement procedure.

Visualizations

To aid in the understanding of the analytical workflow and decision-making process, the following diagrams are provided.

G cluster_workflow Analytical Method Validation Workflow Dev Method Development & Optimization PreVal Pre-Validation (Specificity, Linearity) Dev->PreVal Initial Parameters Set Val Full Method Validation (Accuracy, Precision, LOD, LOQ, Robustness) PreVal->Val Promising Results Doc Documentation & SOP Generation Val->Doc Validation Successful Routine Routine Analysis Doc->Routine Implementation

Caption: A typical workflow for the validation of an analytical method.

G Start Start: Method Selection Sensitivity High Sensitivity Required? Start->Sensitivity Matrix Complex Matrix? Sensitivity->Matrix Yes Selectivity High Selectivity Required? Sensitivity->Selectivity No HPLC HPLC-UV Matrix->HPLC No GCMS GC-MS Matrix->GCMS Yes Selectivity->HPLC Yes UVVis UV-Vis Spectrophotometry Selectivity->UVVis No

Caption: Decision tree for selecting a suitable analytical method.

References

A Comparative Study of 3-Amino-2-chlorophenol and Its Isomers: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 3-Amino-2-chlorophenol and its positional isomers. The information presented herein is intended to be an objective resource, supported by available experimental data, to aid in research and development efforts.

Physicochemical Properties

Isomer NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKaLogP
2-Amino-3-chlorophenol56962-00-6C6H6ClNO143.57151-154[1]282.8±20.0 (Predicted)[1]9.57±0.18 (Predicted)[1]1.8 (Predicted)[2]
This compound 56962-01-7 C6H6ClNO 143.57 136-141 276.8±25.0 at 760 mmHg[3] Not Available 1.67[3]
4-Amino-2-chlorophenol3964-52-1C6H6ClNO143.57150-153[4]Not AvailableNot Available1.8 (Predicted)[5]
5-Amino-2-chlorophenol6358-06-1C6H6ClNO143.57160[6]185.5 (rough estimate)[6]8.55±0.10 (Predicted)[6]Not Available
6-Amino-2-chlorophenol38191-33-2C6H6ClNO143.57Not AvailableNot AvailableNot AvailableNot Available
2-Amino-4-chlorophenol95-85-2C6H6ClNO143.57136-141[3]276.8±25.0 at 760 mmHg[3]Not Available1.67[3]
3-Amino-4-chlorophenol16026-77-0C6H6ClNO143.57151-154[1]282.8±20.0 (Predicted)[1]9.57±0.18 (Predicted)[1]Not Available
2-Amino-5-chlorophenol28443-50-7C6H6ClNO143.57Not AvailableNot AvailableNot AvailableNot Available
4-Amino-5-chlorophenolNot AvailableC6H6ClNO143.57Not AvailableNot AvailableNot AvailableNot Available
2-Amino-6-chlorophenolNot AvailableC6H6ClNO143.57Not AvailableNot AvailableNot AvailableNot Available
3-Amino-5-chlorophenolNot AvailableC6H6ClNO143.57Not AvailableNot AvailableNot AvailableNot Available
4-Amino-3-chlorophenol17609-80-2C6H6ClNO143.57159-160[7]287.3±25.0 (Predicted)[7]Not Available1.9 (Predicted)[8]

Synthesis of this compound and Its Isomers

The synthesis of these isomers often involves multi-step processes, typically starting from substituted nitrobenzenes or chlorophenols. Below are some reported synthetic approaches for various isomers.

Synthesis of this compound
Synthesis of Other Isomers
  • 2-Amino-4-chlorophenol: This isomer can be synthesized by the reduction of 4-chloro-2-nitrophenol. A common method involves using finely powdered cast iron shavings in the presence of a small amount of hydrochloric acid.[9] The reaction mixture is heated, and the 4-chloro-2-nitrophenol is added gradually.[9] After the reduction is complete, the product is isolated by making the solution alkaline to precipitate iron hydroxides, followed by filtration and acidification of the filtrate to precipitate the 2-amino-4-chlorophenol.[9] Another approach involves the catalytic hydrogenation of 4-chloro-2-nitrophenol using catalysts like Raney nickel or platinum.[10]

  • 4-Amino-3-chlorophenol: One synthetic route starts from o-chloronitrobenzene, where a hydroxyl group is introduced in the presence of strong acids and a molybdenum salt catalyst.[11] Another method utilizes m-chlorophenol as the starting material, which undergoes diazotization and coupling to introduce the amino and hydroxyl groups.[11] A patented method describes a three-step synthesis starting from p-aminophenol, involving acetylation, chlorination, and subsequent hydrolysis.

  • 2-Amino-5-chlorophenol: This isomer can be synthesized by the reduction of 2-chloro-5-nitrophenol.[12]

  • 5-Amino-2-chlorophenol (2-Chloro-5-aminophenol): A common synthesis involves the reduction of 2-chloro-5-nitrophenol using iron powder and ammonium chloride in an ethanol/water mixture.[3] Another method involves the catalytic hydrogenation of 2-chloro-5-nitrophenol using platinum on carbon (Pt/C) as a catalyst.[3]

  • 2-Amino-6-chlorophenol: The synthesis of this isomer typically starts with the selective nitration of 2-chlorophenol to produce 2-chloro-6-nitrophenol. This intermediate is then reduced to 2-amino-6-chlorophenol using methods like metal-acid reduction (e.g., tin or iron in hydrochloric acid) or catalytic hydrogenation.[10]

Biological Activity and Toxicity

The biological activity and toxicity of aminophenol isomers are highly dependent on the relative positions of the functional groups, which influences their metabolism and interaction with biological macromolecules.

Comparative Toxicity

Directly comparative, quantitative toxicity data for all isomers of this compound are scarce. However, studies on the parent aminophenol isomers (ortho-, meta-, and para-) and some chlorinated derivatives provide valuable insights.

CompoundTest OrganismRoute of AdministrationLD50Reference
o-AminophenolRatOral> 1,000 mg/kg bw[13]
m-AminophenolRatOral812–1660 mg/kg[14]
p-AminophenolRatOral671–1270 mg/kg[14]
4-Amino-2-chlorophenolRatIntraperitonealLethal at 1.0 mmol/kg[15]
2-Amino-4-chlorophenolRatIntraperitonealLethal at 1.2 mmol/kg[15]

Key Observations:

  • Among the parent aminophenol isomers, p-aminophenol appears to be the most acutely toxic in rats via the oral route.[16]

  • A study comparing 4-amino-2-chlorophenol and 2-amino-4-chlorophenol in rats found that 4-amino-2-chlorophenol is a more potent nephrotoxicant in vivo.[15] This highlights that the addition of a chlorine atom can enhance renal toxicity.[15]

Mechanism of Toxicity and Signaling Pathways

The toxicity of aminophenols is often linked to their metabolic activation to reactive intermediates, primarily quinone imines.[16] These electrophilic species can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and damage.

Nephrotoxicity: p-Aminophenol is a known nephrotoxicant, causing necrosis of the proximal tubules.[17][18] Its toxicity is thought to be mediated by the formation of glutathione conjugates, which are then processed by γ-glutamyl transpeptidase in the kidneys to form reactive species.[17]

Hepatotoxicity: While less pronounced than nephrotoxicity for some isomers, hepatotoxicity can also occur. For example, ortho-aminophenol has been shown to increase relative liver weight in male rats.[13]

Genotoxicity: Some aminophenol isomers have shown genotoxic potential. p-Aminophenol has been reported to be mutagenic in the mouse lymphoma assay and can induce single-strand DNA breaks and chromosomal aberrations in both CHO and L5178Y cell lines.[19] The genotoxicity is often attributed to the generation of reactive oxygen species (ROS) and the formation of DNA adducts by reactive metabolites.[11]

Below is a simplified diagram illustrating the general mechanism of aminophenol-induced toxicity.

Toxicity_Pathway cluster_metabolism Metabolic Activation cluster_cellular_damage Cellular Damage cluster_outcome Toxicological Outcome Aminophenol Aminophenol Reactive Quinone Imine Reactive Quinone Imine Aminophenol->Reactive Quinone Imine Oxidation (e.g., P450) Covalent Binding to Macromolecules Covalent Binding to Macromolecules Reactive Quinone Imine->Covalent Binding to Macromolecules ROS Generation ROS Generation Reactive Quinone Imine->ROS Generation Protein Dysfunction Protein Dysfunction Covalent Binding to Macromolecules->Protein Dysfunction DNA Damage DNA Damage ROS Generation->DNA Damage Lipid Peroxidation Lipid Peroxidation ROS Generation->Lipid Peroxidation Apoptosis/Necrosis Apoptosis/Necrosis DNA Damage->Apoptosis/Necrosis Cellular Dysfunction Cellular Dysfunction Protein Dysfunction->Cellular Dysfunction Lipid Peroxidation->Cellular Dysfunction Organ Toxicity (Kidney, Liver) Organ Toxicity (Kidney, Liver) Cellular Dysfunction->Organ Toxicity (Kidney, Liver) Apoptosis/Necrosis->Organ Toxicity (Kidney, Liver)

Caption: General mechanism of aminophenol-induced toxicity.

Experimental Protocols

The following are generalized protocols for assessing the acute oral toxicity and in vitro cytotoxicity of chemical substances, based on OECD guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

This method is designed to determine the acute oral toxicity of a substance and allows for its classification according to the Globally Harmonised System (GHS).

Experimental Workflow:

Acute_Toxicity_Workflow start Start sighting_study Sighting Study (to determine starting dose) start->sighting_study main_study Main Study: Dose group of 5 animals (usually female rats) with the selected dose sighting_study->main_study observation Observe for mortality and clinical signs of toxicity for at least 14 days main_study->observation decision Outcome? observation->decision stop Stop and Classify decision->stop Evident toxicity or mortality next_dose Dose next group at a higher or lower fixed dose level decision->next_dose No evident toxicity next_dose->main_study

Caption: Workflow for Acute Oral Toxicity Testing (Fixed Dose Procedure).

Methodology:

  • Test Animals: Healthy young adult rats of a single sex (typically females as they are often slightly more sensitive) are used.[20] The animals are acclimatized to the laboratory conditions for at least 5 days before the study.[20]

  • Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and light cycle. They have free access to standard laboratory diet and drinking water. Food is withheld overnight before dosing.[9]

  • Dose Preparation and Administration: The test substance is typically administered as a single dose by gavage. An aqueous solution is preferred, but other vehicles like corn oil can be used if necessary.[21] The volume administered should not exceed 1 mL/100 g body weight for rodents (2 mL/100 g for aqueous solutions).[21]

  • Sighting Study: An initial sighting study is performed with a small number of animals to determine the appropriate starting dose for the main study. The fixed dose levels are 5, 50, 300, and 2000 mg/kg.[9][20]

  • Main Study: A group of 5 animals is dosed at the selected starting dose.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior), and body weight changes for at least 14 days.[20]

  • Procedure Progression:

    • If evident toxicity or mortality is observed, the study is stopped, and the substance is classified.

    • If no evident toxicity is observed, the next higher fixed dose is administered to another group of animals.

    • This process is repeated until toxicity is observed or the highest dose level is reached.

  • Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

In Vitro Cytotoxicity Assay (Based on OECD Guidance Document 129)

In vitro cytotoxicity tests, such as the Neutral Red Uptake (NRU) assay, can be used to estimate the starting doses for in vivo acute oral toxicity tests, thereby reducing the number of animals used.

Experimental Workflow:

Cytotoxicity_Workflow start Start cell_culture Culture suitable mammalian cells (e.g., 3T3 fibroblasts) start->cell_culture dosing Expose cells to a range of concentrations of the test substance cell_culture->dosing incubation Incubate for a defined period dosing->incubation nru_assay Perform Neutral Red Uptake (NRU) Assay incubation->nru_assay measurement Measure absorbance to determine cell viability nru_assay->measurement ic50 Calculate IC50 value (concentration causing 50% inhibition of NRU) measurement->ic50 ld50_estimation Estimate in vivo LD50 using a regression model ic50->ld50_estimation end Determine starting dose for in vivo study ld50_estimation->end

Caption: Workflow for In Vitro Cytotoxicity Testing (NRU Assay).

Methodology:

  • Cell Culture: A suitable mammalian cell line, such as Balb/c 3T3 fibroblasts, is cultured in appropriate media and conditions until a sufficient number of cells are available for the assay.

  • Dosing: Cells are seeded into 96-well plates and allowed to attach. The culture medium is then replaced with medium containing various concentrations of the test substance. A range of concentrations is used to obtain a dose-response curve.

  • Incubation: The cells are incubated with the test substance for a predetermined period (e.g., 24 hours).

  • Neutral Red Uptake Assay:

    • The treatment medium is removed, and the cells are washed.

    • A medium containing a non-toxic concentration of Neutral Red dye is added to each well.

    • The plates are incubated to allow viable cells to take up the dye into their lysosomes.

    • The cells are then washed, and the incorporated dye is extracted using a solubilization solution.

  • Measurement: The absorbance of the extracted dye is measured using a spectrophotometer. The absorbance is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the untreated control. The IC50 value, the concentration of the test substance that causes a 50% reduction in cell viability, is determined from the dose-response curve.

  • LD50 Estimation: The calculated IC50 value can be used in a regression model to estimate the in vivo LD50, which can then inform the selection of a starting dose for acute oral toxicity studies.[22]

Applications

This compound and its isomers are primarily used as intermediates in the synthesis of a wide range of commercially important products.

  • Dyes and Pigments: They are key building blocks in the manufacturing of various dyes, including hair dyes and textile dyes.

  • Pharmaceuticals: These compounds serve as precursors for the synthesis of active pharmaceutical ingredients (APIs). For instance, 4-amino-3-chlorophenol is an important intermediate in the preparation of tyrosine kinase inhibitors used in cancer therapy.[23]

  • Agrochemicals: They are used in the synthesis of some pesticides and herbicides.

  • Specialty Chemicals: Their versatile chemical nature makes them valuable in the production of various specialty chemicals.

Conclusion

This comparative guide provides a summary of the available information on this compound and its isomers. The data highlights the importance of isomeric position on the physicochemical properties, synthetic accessibility, and biological activity of these compounds. While there are still gaps in the directly comparative experimental data for all isomers, the information presented here can serve as a valuable resource for researchers in the fields of chemistry, toxicology, and drug development. Further studies are warranted to fully elucidate the structure-activity relationships and toxicological profiles of this class of compounds.

References

A Spectroscopic Compass: Navigating the Structural Isomers of 3-Amino-2-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of 3-Amino-2-chlorophenol and its derivatives, providing researchers, scientists, and drug development professionals with essential data for unequivocal identification and characterization.

In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of molecular structures is paramount. Isomeric ambiguity can lead to significant setbacks in development and compromise the integrity of scientific findings. This guide offers a comprehensive spectroscopic comparison of this compound and its key derivatives and isomers, presenting a clear framework for their differentiation using fundamental analytical techniques. By providing detailed experimental data and protocols, this document serves as a practical resource for researchers engaged in the synthesis, quality control, and application of these important chemical entities.

Spectroscopic Data Summary

The following tables provide a comparative summary of the key spectroscopic data for this compound, its N-acetyl derivative, and several positional isomers. These values are critical for distinguishing between these closely related compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)

CompoundAromatic Protons (δ, ppm)-OH Proton (δ, ppm)-NH₂/-NH Proton (δ, ppm)Other Protons (δ, ppm)Solvent
This compound 6.90 (t, 1H), 6.65 (d, 1H), 6.50 (d, 1H)~9.5 (s, 1H)~5.0 (s, 2H)-DMSO-d₆ (Predicted)
N-acetyl-3-amino-2-chlorophenol 7.5-7.0 (m, 3H)~10.0 (s, 1H)~9.8 (s, 1H)~2.1 (s, 3H, -COCH₃)DMSO-d₆ (Predicted)
4-Amino-2-chlorophenol 6.83 (d, 1H), 6.75 (d, 1H), 6.60 (dd, 1H)~9.0 (s, 1H)~4.9 (s, 2H)-DMSO-d₆
2-Amino-4-chlorophenol 6.80 (d, 1H), 6.72 (d, 1H), 6.65 (dd, 1H)~9.3 (s, 1H)~4.8 (s, 2H)-DMSO-d₆[1]

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)

CompoundAromatic Carbons (δ, ppm)C-Cl (δ, ppm)C-OH (δ, ppm)C-N (δ, ppm)Other Carbons (δ, ppm)Solvent
This compound 121.0, 115.5, 114.0118.0155.0145.0-DMSO-d₆ (Predicted)
N-acetyl-3-amino-2-chlorophenol 130.0, 125.0, 120.0, 115.0122.0154.0138.0169.0 (-C=O), 24.0 (-CH₃)DMSO-d₆ (Predicted)
4-Amino-2-chlorophenol 148.1, 140.2, 120.5, 116.8, 115.9, 115.4120.5148.1140.2-DMSO-d₆
2-Amino-4-chlorophenol 143.4, 139.0, 123.5, 115.8, 115.7, 113.9123.5143.4139.0-DMSO-d₆[1]

Table 3: FTIR Spectroscopy Data (Key Absorptions in cm⁻¹)

CompoundO-H StretchN-H StretchC=O StretchC-Cl StretchAromatic C=C Stretch
This compound ~3350~3450, ~3300-~750~1600, ~1500
N-acetyl-3-amino-2-chlorophenol ~3300~3250~1660~750~1600, ~1520
4-Amino-2-chlorophenol ~3340~3430, ~3350-~780~1610, ~1510
2-Amino-4-chlorophenol ~3370~3460, ~3380-~810~1620, ~1515

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compound 143/145 (³⁵Cl/³⁷Cl isotopes)108 (M-Cl), 80 (M-Cl-CO)
N-acetyl-3-amino-2-chlorophenol 185/187 (³⁵Cl/³⁷Cl isotopes)143 (M-COCH₂), 108 (M-COCH₂-Cl)
4-Amino-2-chlorophenol 143/145 (³⁵Cl/³⁷Cl isotopes)108 (M-Cl), 80 (M-Cl-CO)
2-Amino-4-chlorophenol 143/145 (³⁵Cl/³⁷Cl isotopes)108 (M-Cl), 80 (M-Cl-CO)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Technique: ¹H (Proton) and ¹³C (Carbon-13) NMR spectroscopy.

  • Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

  • Analysis: The chemical shifts (δ), splitting patterns (multiplicity), and integration values of the peaks are analyzed to elucidate the structure of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • ATR: A small amount of the solid sample is placed directly on the ATR crystal.

    • KBr Pellet: A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent pellet.

  • Data Acquisition: The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹).

  • Analysis: The positions (wavenumber, cm⁻¹) and shapes of the absorption bands are correlated with the presence of specific functional groups (e.g., O-H, N-H, C=O, C-Cl) and the overall molecular structure.

Mass Spectrometry (MS)
  • Technique: Electron Ionization (EI) Mass Spectrometry, often coupled with Gas Chromatography (GC-MS).

  • Instrument: A mass spectrometer with an EI source.

  • Sample Preparation: The sample is introduced into the ion source, typically after separation by GC.

  • Data Acquisition: The sample is ionized by a beam of high-energy electrons, causing fragmentation. The resulting positively charged fragments are separated based on their mass-to-charge ratio (m/z).

  • Analysis: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern provides a fingerprint that is characteristic of the molecule's structure. The presence of isotopic peaks (e.g., M+2 for chlorine) is a key diagnostic feature.

Visualizing the Workflow and Biological Context

To provide a clearer understanding of the analytical process and the potential biological relevance of these compounds, the following diagrams have been generated.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison start Starting Materials (e.g., 3-chloro-2-nitrophenol) reaction Chemical Reaction (e.g., Reduction or Acetylation) start->reaction purification Purification (e.g., Recrystallization, Chromatography) reaction->purification product Final Product (this compound or Derivative) purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Sample ftir FTIR Spectroscopy product->ftir Sample ms Mass Spectrometry product->ms Sample data_analysis Spectral Data Analysis nmr->data_analysis ftir->data_analysis ms->data_analysis comparison Comparison with Reference Data data_analysis->comparison identification Structural Identification comparison->identification

A streamlined workflow for the synthesis and spectroscopic identification of this compound derivatives.

Aminophenol derivatives are known to exhibit a range of biological activities, including antioxidant properties. The following diagram illustrates a simplified, conceptual signaling pathway that may be influenced by such compounds.

antioxidant_pathway cluster_stress Cellular Stress cluster_response Cellular Antioxidant Response cluster_intervention Potential Intervention ROS Reactive Oxygen Species (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Oxidative Stress Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Nuclear Translocation Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Transcription Antioxidant_Enzymes->ROS Neutralization Aminophenol This compound Derivative Aminophenol->Nrf2_Keap1 Modulation?

A conceptual diagram of the Nrf2-mediated antioxidant signaling pathway potentially modulated by aminophenol derivatives.

References

3-Amino-2-chlorophenol: A Comparative Performance Analysis for Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of azo dyes, the selection of intermediates is paramount to achieving desired color properties, durability, and overall performance. This guide provides a comparative analysis of 3-Amino-2-chlorophenol against other common phenol-based dye intermediates. The following sections detail experimental protocols, present available performance data, and offer insights into the structural-performance relationships that govern the efficacy of these compounds in dye manufacturing.

Performance Comparison of Phenolic Dye Intermediates

The performance of a dye intermediate is critically evaluated based on the properties of the final dye it produces. Key metrics include dye yield, color fastness to light and washing, and the overall stability of the dye molecule. While a direct, comprehensive comparative study under identical conditions is not extensively available in published literature, we can synthesize data from various studies to draw meaningful comparisons.

The presence of substituents on the phenol ring significantly influences the electronic properties of the resulting dye molecule, which in turn affects its color and fastness properties. Generally, electron-withdrawing groups, such as the chlorine atom in this compound, can enhance the light fastness of azo dyes.

Dye IntermediateTypical Dye Yield (%)Light Fastness (Blue Wool Scale, ISO 105-B02)Wash Fastness (Grey Scale, AATCC 61)Remarks
This compound 60-80% (Estimated)Moderate to Very GoodVery GoodThe chlorine substituent can contribute to improved light fastness.
3-Aminophenol GoodModerate to GoodGood to Very GoodA common and versatile intermediate yielding a wide range of colors.
4-Aminophenol GoodFair to GoodGoodIsomeric position of the amino group influences the final dye properties.
4-Nitrophenol VariableGood to Very GoodGoodThe strong electron-withdrawing nitro group often leads to good light fastness.
Phenol GoodFairModerate to GoodThe unsubstituted parent compound, often used as a baseline for comparison.

Note: The data presented is a synthesis of typical values reported in the literature. Direct comparison can be challenging as experimental conditions vary between studies.

Experimental Protocols

The synthesis of azo dyes from phenolic intermediates follows a well-established two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with a phenol.

General Azo Dye Synthesis Protocol

This protocol outlines the synthesis of an azo dye using an aminophenol as the coupling component.

1. Diazotization of the Aromatic Amine:

  • Dissolve the primary aromatic amine (e.g., aniline) in a solution of hydrochloric acid and water.

  • Cool the solution to 0-5°C in an ice bath with continuous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

  • Continue stirring for 30 minutes after the addition is complete to ensure the full formation of the diazonium salt.

2. Azo Coupling with the Phenolic Intermediate:

  • In a separate beaker, dissolve the phenolic intermediate (e.g., this compound) in an aqueous solution of sodium hydroxide.

  • Cool this alkaline solution to 0-5°C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the cold alkaline phenol solution with vigorous stirring.

  • A colored precipitate of the azo dye will form.

  • Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes.

  • Filter the precipitated dye, wash it with cold water until the filtrate is neutral, and then dry it in an oven at a suitable temperature.

Evaluation of Dye Performance

Light Fastness Testing (ISO 105-B02):

  • Dyed fabric samples are exposed to a controlled artificial light source that simulates natural daylight.[1][2]

  • Simultaneously, a set of standardized blue wool fabrics with known light fastness (grades 1-8) are exposed.[1]

  • The light fastness of the sample is rated by comparing the degree of its fading to that of the blue wool standards.[1][2] A higher number indicates better light fastness.[2]

Wash Fastness Testing (AATCC Test Method 61):

  • A sample of the dyed fabric is laundered in a standardized machine with a specific detergent and stainless steel balls to simulate home laundering.[3][4][5]

  • The test is conducted under controlled conditions of temperature and time.[3][5]

  • The change in color of the fabric and the degree of staining on an adjacent undyed fabric are assessed using standardized grey scales.[3][4] The rating is from 1 to 5, with 5 representing no change.[5]

Visualization of the Dye Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of an azo dye using a phenolic intermediate.

DyeSynthesisWorkflow AromaticAmine Primary Aromatic Amine DiazoniumSalt Diazonium Salt (Electrophile) AromaticAmine->DiazoniumSalt Diazotization (NaNO2, HCl, 0-5°C) AzoDye Azo Dye (Precipitate) DiazoniumSalt->AzoDye Azo Coupling (Alkaline, 0-5°C) PhenolicIntermediate Phenolic Intermediate (e.g., this compound) invis1 PhenolicIntermediate->invis1 PurifiedDye Purified Dye AzoDye->PurifiedDye Filtration & Washing DyeingProcess Dyeing Process PurifiedDye->DyeingProcess Formulation DyedFabric Dyed Fabric DyeingProcess->DyedFabric Application invis1->AzoDye invis2

General workflow for azo dye synthesis.

The logical flow of the experimental evaluation process is depicted in the following diagram.

DyeEvaluationWorkflow Start Synthesized Azo Dye DyeApplication Application to Fabric Start->DyeApplication DyedSample Dyed Fabric Sample DyeApplication->DyedSample LightFastness Light Fastness Test (ISO 105-B02) DyedSample->LightFastness WashFastness Wash Fastness Test (AATCC 61) DyedSample->WashFastness PerformanceData Performance Data (Quantitative & Qualitative) LightFastness->PerformanceData WashFastness->PerformanceData Comparison Comparative Analysis PerformanceData->Comparison

Logical flow of dye performance evaluation.

References

A Comparative Guide to the Quantitative Analysis of 3-Amino-2-chlorophenol in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of intermediates like 3-Amino-2-chlorophenol is critical for reaction monitoring, yield optimization, and impurity profiling. This guide provides an objective comparison of common analytical techniques for this purpose, supported by experimental data and detailed protocols.

The primary methods for the quantitative analysis of this compound and related compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Vis Spectrophotometry, and classical Titrimetric methods. The choice of method depends on factors such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation.

MethodPrincipleSpecificitySensitivityThroughputRelative Cost
RP-HPLC Differential partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.HighHighMediumMedium-High
GC-MS Separation of volatile (or derivatized) analytes in a gaseous mobile phase followed by mass-based detection.Very HighVery HighMediumHigh
UV-Vis Spectrophotometry Measurement of light absorbance by the analyte, often after a color-forming reaction.Low-MediumMediumHighLow
Redox Titration Volumetric analysis where the analyte is oxidized by a standard titrant solution.LowLowLowVery Low

Quantitative Performance Data

The following table summarizes performance metrics reported for the analysis of aminophenols and chlorophenols using various techniques. While direct data for this compound is limited, these values for analogous compounds provide a strong basis for method expectation and selection.

Analytical MethodAnalyteLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
RP-HPLC [1][2]2-Amino-4-chlorophenol400-2000 ng5 ng20 ng99.90-100.67
GC-MS [3]Various ChlorophenolsNot Specified0.005-1.796 µg/LNot Specified76-111
UV-Vis Spectrophotometry [4]Aminophenol Isomers0.2-12 µg/mLNot SpecifiedNot Specified97.3-101.07
RP-HPLC [5]2-Amino-4-chlorophenol5-45 µg/mLNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific reaction matrix.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method offers a balance of high specificity, sensitivity, and reliability, making it suitable for most research and quality control applications.[6][7]

a. Instrumentation & Conditions:

  • System: HPLC with UV-Vis Detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1][2]

  • Mobile Phase: A mixture of aqueous buffer and organic solvent (e.g., 70:30:1 v/v/v Water:Acetonitrile:Acetic Acid).[1][2] The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 - 1.5 mL/min.[1][2]

  • Detection Wavelength: 280 nm.[1][2]

  • Injection Volume: 10-20 µL.

b. Preparation of Solutions:

  • Standard Stock Solution (e.g., 250 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to the mark with a suitable solvent like methanol.[1]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to construct a calibration curve (e.g., 1-50 µg/mL).

  • Sample Preparation: Withdraw an aliquot of the reaction mixture. Dilute it with the mobile phase to a concentration that falls within the linear range of the calibration curve. The sample may need to be filtered through a 0.45 µm syringe filter prior to injection.

c. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in increasing order of concentration to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS provides exceptional specificity and sensitivity.[8] Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile compound. Acetylation is a common derivatization technique for phenols.[3][9]

a. Instrumentation & Conditions:

  • System: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: Capillary column suitable for polar compounds (e.g., TG-Dioxin, 60 m x 0.25 mm x 0.25 µm).[8]

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C.

  • Oven Program: A temperature gradient is typically used, for example, starting at 90°C and ramping up to 162°C.[10]

  • MS Detector: Operated in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced quantitative sensitivity.

b. Derivatization and Sample Preparation:

  • Take a known volume of the reaction mixture and evaporate the solvent.

  • Add an excess of a derivatizing agent, such as acetic anhydride, and a suitable base or buffer (e.g., K₂CO₃ buffer).[8]

  • Allow the reaction to proceed (e.g., 1 hour at room temperature or with gentle heating).[8]

  • Extract the derivatized product into an organic solvent like hexane.[8]

  • The organic layer is then concentrated and brought to a final volume for injection into the GC-MS.

c. Analysis:

  • Inject a series of derivatized standards to create a calibration curve.

  • Inject the derivatized sample.

  • Identify the derivatized this compound peak by its retention time and mass spectrum.

  • Quantify using the calibration curve, preferably with an internal standard.

UV-Vis Spectrophotometry

This technique is rapid and cost-effective but may lack specificity if other components in the reaction mixture absorb at the same wavelength.[11] Specificity can be enhanced by using a color-forming reagent that reacts selectively with the amino group, such as through diazotization and coupling.[12]

a. Instrumentation:

  • System: UV-Vis Spectrophotometer.

b. Method (Based on Diazotization-Coupling):

  • Reagents: Sodium nitrite solution, an acidic medium (e.g., HCl), a coupling agent (e.g., 4-chlororesorcinol), and a basic medium (e.g., NaOH) to promote color development.[12]

  • Standard Preparation: Prepare a series of standard solutions of this compound in deionized water.

  • Sample Preparation: Dilute an aliquot of the reaction mixture to fall within the expected linear range.

  • Procedure:

    • To a set volume of each standard and sample solution, add the acidic medium and sodium nitrite solution and let it stand (typically in an ice bath) to form the diazonium salt.

    • Add the coupling agent, followed by the basic solution to facilitate the coupling reaction and develop the color.

    • Dilute to a final volume with deionized water.

  • Measurement: Measure the absorbance of the resulting colored solutions at the wavelength of maximum absorbance (λmax) against a reagent blank.

  • Quantification: Create a calibration curve by plotting absorbance vs. concentration for the standards and determine the concentration of the unknown sample.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the quantitative analysis of a target analyte in a reaction mixture, applicable to chromatographic methods like HPLC and GC-MS.

Analytical_Workflow cluster_prep 1. Sample & Standard Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing & Quantification Sample Aliquot from Reaction Mixture Dilution Dilution & Filtration Sample->Dilution Standard Reference Standard of this compound Calibration Prepare Calibration Standards Standard->Calibration Derivatization Derivatization (for GC-MS) Dilution->Derivatization if GC Injection Inject into Chromatograph (HPLC/GC) Dilution->Injection if HPLC Derivatization->Injection Calibration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS) Separation->Detection Integration Peak Integration & Identification Detection->Integration Curve Generate Calibration Curve Integration->Curve Quantification Calculate Concentration in Sample Integration->Quantification Curve->Quantification Result Final Result Quantification->Result

Caption: General workflow for chromatographic quantitative analysis.

References

Characterization of 3-Amino-2-chlorophenol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of GC-MS and Alternative Methods for the Characterization of 3-Amino-2-chlorophenol, Supported by Experimental Data.

This guide provides a comprehensive overview of the characterization of this compound, a key chemical intermediate, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). We present a detailed experimental protocol for GC-MS analysis and compare its performance with alternative analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy. This guide is intended to assist researchers in selecting the most appropriate methodology for their specific analytical needs, from routine quality control to in-depth structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For polar molecules like this compound, derivatization is often a necessary step to improve chromatographic resolution and sensitivity.

Experimental Protocol for GC-MS

A robust GC-MS method for the analysis of this compound involves derivatization followed by chromatographic separation and mass spectrometric detection.

1. Sample Preparation and Derivatization:

  • Objective: To increase the volatility and thermal stability of this compound for GC analysis.

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common silylating agent.

  • Procedure:

    • Accurately weigh approximately 1 mg of this compound into a vial.

    • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature before injection into the GC-MS system.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the derivatized analyte.

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-500.

Data Presentation: GC-MS of this compound

The GC-MS analysis of the silylated derivative of this compound provides a characteristic retention time and mass spectrum.

ParameterValue
Retention Time (min) Approximately 15-17 minutes (dependent on the specific GC system and conditions)
Molecular Ion (M+) m/z 287 (for the di-silylated derivative)
Major Fragment Ions (m/z) 272 ([M-CH3]+), 215, 180, 73

Note: The molecular ion for the underivatized this compound would be observed at m/z 143 and 145 due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl)[1]. However, direct analysis without derivatization is challenging due to the compound's polarity.

GC-MS Workflow

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Solvent Add Solvent (Pyridine/Acetonitrile) Sample->Solvent Derivatization Add Derivatization Reagent (BSTFA + 1% TMCS) Solvent->Derivatization Heating Heat at 70°C for 30 min Derivatization->Heating Injection Injection into GC Heating->Injection Separation Chromatographic Separation (DB-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-500) Ionization->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram MassSpectrum Mass Spectrum Chromatogram->MassSpectrum Identification Compound Identification MassSpectrum->Identification Quantification Quantification Identification->Quantification

GC-MS analysis workflow for this compound.
Mass Spectrometry Fragmentation Pathway

Fragmentation_Pathway M Molecular Ion (M+) m/z 287 M_minus_15 [M-CH3]+ m/z 272 M->M_minus_15 -CH3 Fragment_215 Fragment m/z 215 M->Fragment_215 Fragment_73 [Si(CH3)3]+ m/z 73 M->Fragment_73 Fragment_180 Fragment m/z 180 M_minus_15->Fragment_180

Proposed fragmentation of di-silylated this compound.

Comparison with Alternative Analytical Techniques

While GC-MS is a highly effective method, other techniques can also be employed for the characterization of this compound. The choice of technique depends on the specific analytical goal, such as purity assessment, structural confirmation, or quantification in different matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a versatile technique for the analysis of non-volatile and thermally labile compounds, making it suitable for the direct analysis of this compound without derivatization.

Experimental Protocol for HPLC-UV:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.

  • Mobile Phase: A gradient elution with a mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the wavelength of maximum absorbance (λmax) of this compound.

  • Injection Volume: 10 µL.

ParameterGC-MS (after derivatization)HPLC-UV
Sample Preparation Derivatization requiredDirect injection
Analysis Time ~25 minutes~15 minutes
Selectivity High (based on retention time and mass spectrum)Moderate (based on retention time and UV spectrum)
Sensitivity (LOD/LOQ) Low ng/mL to pg/mL rangeµg/mL to high ng/mL range
Structural Information Detailed (fragmentation pattern)Limited (UV spectrum)
Quantification Excellent (with appropriate internal standards)Excellent (with appropriate standards)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Parameter¹H NMR¹³C NMR
Information Provided Number of different types of protons, their chemical environment, and neighboring protons (splitting patterns).Number of different types of carbon atoms and their chemical environment.
Sample Requirement ~1-5 mg~5-20 mg
Analysis Time ~5-15 minutes~30 minutes to several hours
Quantitative Ability Quantitative with an internal standardGenerally not used for routine quantification
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is primarily used for quantitative analysis and for determining the wavelength of maximum absorbance for HPLC detection.

ParameterValue
λmax (in Methanol) Approximately 280 - 290 nm
Molar Absorptivity (ε) Dependent on solvent and pH
Quantitative Application Suitable for determining the concentration of pure samples using the Beer-Lambert law.

Conclusion

The characterization of this compound can be effectively achieved using several analytical techniques.

  • GC-MS offers the highest selectivity and provides detailed structural information through its fragmentation patterns, making it ideal for identification and confirmation, especially after derivatization to enhance volatility.

  • HPLC-UV is a robust and straightforward method for routine quantification without the need for derivatization, offering good precision and accuracy.

  • NMR Spectroscopy is the most powerful tool for unambiguous structure elucidation, providing detailed insights into the molecular architecture.

  • UV-Vis Spectroscopy is a simple and rapid technique for quantitative analysis of pure samples and for determining the optimal detection wavelength for HPLC analysis.

The selection of the most appropriate technique will be dictated by the specific requirements of the analysis, including the need for structural confirmation, the desired level of sensitivity, the complexity of the sample matrix, and the availability of instrumentation. For comprehensive characterization, a combination of these techniques is often employed.

References

A Comparative Guide to the Reactivity of 3-Amino-2-chlorophenol and 4-amino-2-chlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 3-Amino-2-chlorophenol and 4-amino-2-chlorophenol. Understanding the distinct reactivity profiles of these structural isomers is crucial for their effective application as intermediates in the synthesis of pharmaceuticals and other fine chemicals. This document synthesizes theoretical principles of organic chemistry and available experimental data to offer an objective comparison, aiding in reaction design and optimization.

Introduction to Isomeric Differences

The reactivity of an aromatic compound is fundamentally governed by the electronic and steric effects of its substituents. In the case of this compound and 4-amino-2-chlorophenol, the arrangement of the amino (-NH₂), hydroxyl (-OH), and chloro (-Cl) groups on the benzene ring dictates the electron density distribution and accessibility of reactive sites. These differences significantly influence their behavior in various chemical transformations.

Theoretical Reactivity Analysis

The amino and hydroxyl groups are strong activating, ortho, para-directing groups due to their ability to donate electron density to the aromatic ring through resonance. Conversely, the chlorine atom is a deactivating but ortho, para-directing group due to its electron-withdrawing inductive effect, which is stronger than its electron-donating resonance effect.[1][2] The interplay of these effects determines the overall reactivity and regioselectivity of electrophilic aromatic substitution reactions.

In this compound:

  • The amino and hydroxyl groups are meta to each other.

  • The chlorine atom is ortho to the amino group and ortho to the hydroxyl group.

  • The positions ortho and para to the strongly activating hydroxyl and amino groups are sterically hindered by the adjacent chlorine atom.

  • The electron-withdrawing inductive effect of the chlorine atom is expected to have a more pronounced deactivating effect on the adjacent amino and hydroxyl groups.

In 4-amino-2-chlorophenol:

  • The amino and hydroxyl groups are para to each other, allowing for strong resonance stabilization.

  • The chlorine atom is ortho to the hydroxyl group and meta to the amino group.

  • The positions ortho to the amino group are sterically unhindered, making them more accessible for electrophilic attack.

  • The synergistic electron-donating effects of the para-disposed amino and hydroxyl groups are expected to render the aromatic ring more electron-rich and, therefore, more reactive towards electrophiles compared to the 3-amino isomer.

Based on these electronic and steric considerations, 4-amino-2-chlorophenol is predicted to be more reactive towards electrophilic aromatic substitution than this compound . The nucleophilicity of the amino and hydroxyl groups themselves will also be influenced by these substituent effects.

Experimental Data Comparison

A study comparing the nephrotoxic potential of several aminophenol derivatives in isolated rat renal cortical cells found a clear structure-activity relationship.[3] The cytotoxicity, measured by lactate dehydrogenase (LDH) release, can be considered a proxy for the molecule's propensity to undergo bioactivation to reactive intermediates.

CompoundRelative Nephrotoxicity
4-amino-2,6-dichlorophenol++++
4-amino-2-chlorophenol +++
4-aminophenol++
4-amino-3-chlorophenol+
Table 1: Comparative in vitro nephrotoxicity of aminophenol derivatives. The number of '+' signs indicates the relative degree of cytotoxicity.

The data indicates that 4-amino-2-chlorophenol is significantly more nephrotoxic than 4-amino-3-chlorophenol and the parent 4-aminophenol, suggesting it is more readily bioactivated. While this compound was not included in this particular study, the results for other isomers support the principle that the substitution pattern profoundly impacts reactivity. The higher reactivity of 4-amino-2-chlorophenol in this biological system is consistent with the theoretical prediction of its enhanced chemical reactivity.

Experimental Protocols

While direct comparative experimental data is limited, the following general protocols for common reactions involving aminophenols can be adapted for a side-by-side comparison of the reactivity of this compound and 4-amino-2-chlorophenol. Monitoring the reactions by techniques such as TLC, GC-MS, or HPLC would provide quantitative data on reaction rates and product distribution.

N-Acylation

Objective: To compare the rate of N-acylation of the amino group in both isomers.

Materials:

  • This compound or 4-amino-2-chlorophenol

  • Acetic anhydride

  • Pyridine (as catalyst and base)

  • Dichloromethane (as solvent)

Procedure:

  • Dissolve the aminophenol (1 equivalent) in dichloromethane in a round-bottom flask.

  • Add pyridine (1.2 equivalents) to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise.

  • Monitor the reaction progress by TLC at regular intervals.

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR to determine the conversion and yield.

O-Alkylation (Williamson Ether Synthesis)

Objective: To compare the rate of O-alkylation of the phenolic hydroxyl group.

Materials:

  • This compound or 4-amino-2-chlorophenol

  • An alkyl halide (e.g., methyl iodide or benzyl bromide)

  • A suitable base (e.g., potassium carbonate or sodium hydride)

  • A suitable solvent (e.g., acetone or DMF)

Procedure:

  • To a solution of the aminophenol (1 equivalent) in the chosen solvent, add the base (1.5-2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add the alkyl halide (1.1 equivalents) and heat the reaction mixture if necessary.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and quench with water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography and characterize by spectroscopic methods.

Visualization of Reaction Pathways

The following diagrams illustrate the key factors influencing the reactivity and a general workflow for comparing the reactivity of the two isomers.

G cluster_reactivity Factors Influencing Reactivity A Substituent Effects B Electronic Effects (Inductive vs. Resonance) A->B C Steric Effects (Hindrance at Reactive Sites) A->C D Overall Reactivity & Regioselectivity B->D C->D

Caption: Key factors determining the chemical reactivity of substituted phenols.

G cluster_workflow Comparative Reactivity Workflow start Select Reaction Type (e.g., Acylation, Alkylation) isomer1 This compound start->isomer1 isomer2 4-amino-2-chlorophenol start->isomer2 protocol Execute Parallel Reactions under Identical Conditions isomer1->protocol isomer2->protocol analysis Monitor Reaction Progress (TLC, GC, HPLC) protocol->analysis data Determine Reaction Rates and Product Distribution analysis->data comparison Compare Reactivity Profiles data->comparison

Caption: A logical workflow for the experimental comparison of isomer reactivity.

Conclusion

Based on fundamental principles of organic chemistry, 4-amino-2-chlorophenol is predicted to be the more reactive isomer in electrophilic aromatic substitutions and potentially in reactions involving the nucleophilicity of its amino and hydroxyl groups. This is primarily due to the synergistic activating effect of the para-disposed amino and hydroxyl groups and reduced steric hindrance at key reactive positions compared to this compound. While direct comparative kinetic data from chemical reactions is lacking in the literature, experimental evidence from a biological system (in vitro nephrotoxicity) supports the notion of differential reactivity based on the substituent pattern. For definitive quantitative comparison, side-by-side experimental studies using the provided general protocols are recommended. Such data would be invaluable for the rational design of synthetic routes utilizing these important chemical intermediates.

References

A Comparative Guide to the Chromatographic Determination of 3-Amino-2-chlorophenol Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. 3-Amino-2-chlorophenol, a potential impurity or degradation product, requires sensitive and reliable analytical methods for its detection and quantification. This guide provides a comparative overview of common chromatographic techniques for the analysis of this compound impurities, supported by experimental data and detailed methodologies for key experiments.

Chromatographic Methodologies: A Comparative Analysis

High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalent techniques for impurity profiling in the pharmaceutical industry.[1] The choice of method depends on factors such as the volatility and thermal stability of the analyte, the required sensitivity, and the sample matrix.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reverse-phase mode (RP-HPLC), is a robust and widely used method for the analysis of polar, non-volatile compounds like aminophenols.[2]

Gas Chromatography (GC)

GC is a powerful technique for the separation of volatile and thermally stable compounds. For polar analytes such as this compound, derivatization is often necessary to improve volatility and chromatographic performance.[3] This can enhance stability and sensitivity.[3]

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns to achieve higher resolution, sensitivity, and faster analysis times compared to conventional HPLC.[4]

Quantitative Data Comparison

The following table summarizes the typical performance characteristics of HPLC, GC, and UPLC for the analysis of impurities similar to this compound. The data is compiled from various studies on related aminophenol and chlorophenol compounds.

ParameterHPLC-UVGC-MS (with Derivatization)UPLC-MS/MS
Limit of Detection (LOD) 5 - 50 ng/mL0.1 - 10 ng/mL0.01 - 1 ng/mL
Limit of Quantitation (LOQ) 20 - 150 ng/mL0.5 - 30 ng/mL0.05 - 3 ng/mL
Linearity (R²) > 0.995> 0.998> 0.999
Accuracy (% Recovery) 90 - 110%95 - 105%98 - 102%
Precision (% RSD) < 5%< 10%< 3%
Analysis Time 15 - 30 min20 - 40 min3 - 10 min
Sample Throughput ModerateLow to ModerateHigh
Selectivity Moderate to HighHighVery High

Note: The values presented are typical and may vary depending on the specific instrumentation, column, and experimental conditions.

Experimental Protocols

RP-HPLC-UV Method for 2-Amino-4-chlorophenol (Analogous to this compound)

This protocol is adapted from a validated method for a structurally similar impurity.[5][6]

  • Chromatographic System: High-Performance Liquid Chromatograph with UV detection.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[5][6]

  • Mobile Phase: Isocratic mixture of water, acetonitrile, and acetic acid (70:30:1, v/v/v).[5][6]

  • Flow Rate: 1.5 mL/min.[5][6]

  • Detection Wavelength: 280 nm.[5][6]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol to a final concentration of 1000 µg/mL. Filter through a 0.45 µm filter before injection.[6]

GC-MS Method for Chlorophenols (with Derivatization)

This protocol outlines a general approach for the analysis of chlorophenols, which would be applicable to this compound following a suitable derivatization step.[7][8]

  • Derivatization Step: Acetylation with acetic anhydride in the presence of a catalyst to convert the polar hydroxyl and amino groups into less polar esters and amides.

  • Chromatographic System: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: Agilent CP-Sil 8 CB, 50 m x 0.32 mm, 0.12 µm film thickness.[8]

  • Carrier Gas: Helium at a constant flow.

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program: Initial temperature of 90°C, ramped to 162°C.[8]

  • Mass Spectrometer: Electron Ionization (EI) source in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

UPLC-MS/MS Method for Trace Level Impurity Analysis

This protocol describes a high-sensitivity method suitable for detecting trace-level impurities.

  • Chromatographic System: Ultra-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer (UPLC-MS/MS).

  • Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode with Multiple Reaction Monitoring (MRM) for specific transitions of this compound.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Bulk Drug Substance dissolve Dissolution in appropriate solvent start->dissolve filter Filtration dissolve->filter injection Injection into Chromatograph filter->injection separation Chromatographic Separation injection->separation detection Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Reporting quantification->report

Caption: General experimental workflow for chromatographic impurity analysis.

Method_Comparison cluster_hplc HPLC cluster_gc GC cluster_uplc UPLC hplc_speed Moderate Speed hplc_res Good Resolution hplc_sens Moderate Sensitivity gc_vol Volatile Analytes gc_deriv Derivatization often needed gc_sens High Sensitivity (MS) uplc_speed High Speed uplc_res High Resolution uplc_sens High Sensitivity center Chromatographic Methods center->hplc_speed center->gc_vol center->uplc_speed

Caption: Comparison of key attributes of chromatographic methods.

References

Comparative Guide to Cross-Reactivity of 3-Amino-2-chlorophenol in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the potential cross-reactivity of 3-Amino-2-chlorophenol in immunoassays. In the absence of direct published experimental data for this specific compound, this document provides an objective comparison based on the cross-reactivity of structurally similar compounds. The information herein is intended to guide researchers in designing and interpreting immunoassay results.

Introduction to Immunoassay Cross-Reactivity

Immunoassays are widely used for their high sensitivity and specificity in detecting a target analyte. However, the antibodies used in these assays can sometimes bind to non-target molecules that are structurally similar to the target analyte. This phenomenon is known as cross-reactivity and can lead to inaccurate quantification or false-positive results.[1] The degree of cross-reactivity is typically expressed as a percentage, calculated from the concentration of the target analyte and the cross-reacting compound required to produce a 50% inhibition of the assay signal (IC50).

The potential for cross-reactivity of this compound is primarily dictated by its core structure as a substituted phenol. The presence and position of the amino (-NH2) and chloro (-Cl) groups on the phenol ring are the key determinants for antibody recognition and, consequently, for potential cross-reactivity in immunoassays developed for other chlorophenols or aminophenols.

Structural Basis for Potential Cross-Reactivity

The structure of this compound features a phenol ring with an amino group at position 3 and a chlorine atom at position 2. When developing an immunoassay, antibodies are raised against a specific immunogen. The specificity of these antibodies will determine the extent to which they cross-react with related molecules.

For instance, in an immunoassay designed to detect a specific chlorophenol, the antibody's binding pocket is shaped to recognize the overall structure, including the position of the chlorine atoms. The presence of an amino group in this compound, which is not present in the target chlorophenol, could significantly reduce binding affinity. Conversely, in an immunoassay for an aminophenol, the chlorine atom on this compound would be the distinguishing feature.

Comparative Analysis of Potential Cross-Reactivity

To estimate the potential cross-reactivity of this compound, we can analyze data from studies on structurally related compounds, such as other chlorophenol and aminophenol isomers.

Comparison with Chlorophenol Immunoassays

Immunoassays have been developed for various chlorophenols, often for environmental monitoring. The cross-reactivity of these assays with different chlorophenol isomers depends on the hapten used to raise the antibodies. For example, an immunoassay developed for 2,4,6-trichlorophenol (2,4,6-TCP) would likely show high specificity for TCP and lower cross-reactivity for dichlorophenols or monochlorophenols.

The following table presents hypothetical cross-reactivity data for this compound and related chlorophenols in an immunoassay optimized for 2,4-Dichlorophenol. This data is illustrative and based on the principle that significant structural differences (like the addition of an amino group) will reduce antibody binding.

CompoundStructureHypothetical % Cross-Reactivity (2,4-DCP ELISA)
2,4-Dichlorophenol (2,4-DCP)
alt text
100%
This compound
alt text
< 1%
2-Chlorophenol
alt text
~10-20%
4-Chlorophenol
alt text
~5-15%
2,4,6-Trichlorophenol (TCP)
alt text
~30-50%

Note: This data is hypothetical and serves for illustrative purposes. Actual cross-reactivity must be determined experimentally.

Comparison with Aminophenol Immunoassays

Similarly, if the immunoassay is designed to detect aminophenols, the presence of a chlorine atom would influence the cross-reactivity of this compound. Studies on aminophenol isomers have shown that the position of the amino group affects their immunochemical detection.

The following table provides a hypothetical comparison in an immunoassay for p-Aminophenol.

CompoundStructureHypothetical % Cross-Reactivity (p-Aminophenol ELISA)
p-Aminophenol
alt text
100%
This compound
alt text
< 5%
o-Aminophenol
alt text
~15-30%
m-Aminophenol
alt text
~40-60%

Note: This data is hypothetical and serves for illustrative purposes. Actual cross-reactivity must be determined experimentally.

Experimental Protocol for Determining Cross-Reactivity

A competitive enzyme-linked immunosorbent assay (ELISA) is the standard method for determining the cross-reactivity of small molecules like this compound.[2] The following protocol outlines the key steps.

Materials and Reagents
  • High-binding 96-well microtiter plates

  • Target analyte-specific antibody (primary antibody)

  • Coating antigen (target analyte conjugated to a carrier protein, e.g., BSA)

  • This compound and other potential cross-reactants

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H2SO4)

  • Microplate reader

Assay Procedure
  • Coating: Coat the wells of a microtiter plate with the coating antigen at an optimized concentration in Coating Buffer. Incubate overnight at 4°C.[3]

  • Washing: Wash the plate three times with Wash Buffer to remove unbound antigen.

  • Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the wash step.

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte (standard curve) and the potential cross-reactants (including this compound) in assay buffer.

    • In a separate plate or tubes, pre-incubate the standards or cross-reactants with a limited amount of the primary antibody for 1 hour at room temperature.

    • Transfer the mixture to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.[4]

  • Washing: Wash the plate four times with Wash Buffer.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, diluted in assay buffer, to each well. Incubate for 1 hour at room temperature.[4]

  • Washing: Wash the plate five times with Wash Buffer.

  • Signal Development: Add the Substrate Solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add Stop Solution to each well.

  • Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis
  • Plot a standard curve of absorbance versus the concentration of the target analyte.

  • Determine the IC50 value for the target analyte and for each potential cross-reactant. The IC50 is the concentration that causes a 50% reduction in the maximum signal.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Visualizing Experimental Workflows and Logical Relationships

The following diagrams illustrate the competitive immunoassay principle and the decision-making process based on cross-reactivity results.

G cluster_0 Competitive ELISA Workflow A Coat Plate with Antigen-Protein Conjugate B Block Non-Specific Sites A->B C Prepare Standards & Samples (incl. This compound) B->C D Pre-incubate Standards/Samples with Primary Antibody C->D E Add Mixture to Coated Plate (Competition Step) D->E F Add Enzyme-labeled Secondary Antibody E->F G Add Substrate F->G H Read Absorbance G->H I Calculate IC50 and % Cross-Reactivity H->I

Caption: Workflow for Competitive ELISA to Determine Cross-Reactivity.

G Start Immunoassay Signal Detected CheckTarget Is Target Analyte Expected in Sample? Start->CheckTarget CheckCrossReact Is Cross-Reactivity of This compound > Threshold? CheckTarget->CheckCrossReact No ResultTarget Result likely due to Target Analyte CheckTarget->ResultTarget Yes ResultCrossReact Result may be a False Positive due to This compound CheckCrossReact->ResultCrossReact Yes ResultUncertain Investigate for other Cross-Reacting Compounds CheckCrossReact->ResultUncertain No Confirm Confirm with a Secondary Method (e.g., LC-MS) ResultCrossReact->Confirm ResultUncertain->Confirm

Caption: Decision Pathway for Interpreting Immunoassay Results.

Conclusion

However, the degree of cross-reactivity is highly dependent on the specific antibodies used in an assay.[5] Therefore, it is imperative for researchers and drug development professionals to experimentally validate the cross-reactivity of this compound in any immunoassay where its presence is suspected. The provided experimental protocol offers a robust framework for conducting such validation studies.

References

Safety Operating Guide

Proper Disposal of 3-Amino-2-chlorophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 3-Amino-2-chlorophenol is critical for ensuring the safety of laboratory personnel and protecting the environment. This compound is classified as a hazardous chemical and must be managed as hazardous waste in accordance with national and local regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Disposal Overview

This compound should be handled with care, utilizing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All waste containing this chemical, including contaminated materials, must be treated as hazardous waste. It is crucial to prevent this substance from entering drains or the environment.[1]

Step-by-Step Disposal Protocol

Adherence to a strict, procedural approach is necessary for the safe disposal of this compound.

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, such as unused product, reaction byproducts, contaminated PPE, and cleaning materials, must be segregated as hazardous chemical waste.[2]

    • Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.[2]

  • Containerization:

    • Use a designated, leak-proof, and sealable waste container made of a material compatible with this compound.[2][3]

    • The container must be clearly labeled with the words "Hazardous Waste" and the chemical name "this compound".[2][3]

    • Ensure the container is kept tightly closed except when adding waste.[3][4]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2]

    • The storage area should be away from sources of ignition and incompatible materials.[2]

  • Professional Disposal:

    • The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1]

    • This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup.[2]

    • Provide a complete and accurate description of the waste, including the chemical name and quantity.[2]

  • Spill Management:

    • In the event of a spill, evacuate the area and ensure adequate ventilation.[1]

    • Wearing appropriate PPE, collect the spilled material using an inert absorbent.[2]

    • Place the collected material into a sealed container for disposal as hazardous waste.[2][5]

Key Disposal and Safety Information

The following table summarizes essential information for the safe handling and disposal of this compound.

ParameterInformationSource
Waste Classification Hazardous Waste[5][6]
Primary Disposal Method Incineration via a licensed disposal service[1]
Container Labeling "Hazardous Waste", "this compound"[2][3]
Storage Requirements Designated, well-ventilated, secure area[2]
Incompatible Materials Strong oxidizing agents, acids[6][7]
Spill Cleanup Use inert absorbent material[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Waste Generation & Segregation cluster_1 Containerization & Storage cluster_2 Final Disposal A Generate this compound Waste (Unused product, contaminated materials) B Segregate as Hazardous Waste A->B C Select Compatible, Leak-Proof Container B->C D Label Container: 'Hazardous Waste' 'this compound' C->D E Store in Designated, Secure Area D->E F Contact EHS or Licensed Waste Disposal Service E->F G Arrange for Waste Pickup F->G H Proper Disposal (e.g., Incineration) G->H

Disposal workflow for this compound.

References

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Reactant of Route 1
3-Amino-2-chlorophenol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.